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  • Product: 1-(Pyridin-2-ylamino)propan-2-one
  • CAS: 108245-63-2

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-(Pyridin-2-ylamino)propan-2-one: Overcoming Ambident Nucleophilicity via Catalytic Cross-Coupling

Executive Summary The synthesis of 1-(pyridin-2-ylamino)propan-2-one presents a classic challenge in heterocyclic organic chemistry. As a secondary aminopyridine bearing a reactive ketone moiety, its structural assembly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-(pyridin-2-ylamino)propan-2-one presents a classic challenge in heterocyclic organic chemistry. As a secondary aminopyridine bearing a reactive ketone moiety, its structural assembly is complicated by the ambident nucleophilicity of 2-aminopyridines and the inherent instability of α -aminoketones. This technical guide elucidates a robust, two-step synthetic architecture designed to bypass traditional alkylation pitfalls. By leveraging a palladium-catalyzed Buchwald-Hartwig cross-coupling strategy followed by controlled acetal deprotection, researchers can achieve high-fidelity, scalable access to this target molecule.

The Mechanistic Challenge: Direct Alkylation vs. Cyclization

Historically, attempts to synthesize exocyclic N-alkylated 2-aminopyridines relied on the direct reaction of 2-aminopyridine with α -haloketones (e.g., chloroacetone). However, 2-aminopyridine is an ambident nucleophile. The endocyclic ring nitrogen is significantly more nucleophilic than the exocyclic amine due to the participation of the exocyclic lone pair in ring conjugation [1].

When reacted with chloroacetone, the kinetic pathway heavily favors alkylation at the ring nitrogen, yielding a 1-(2-oxopropyl)-2-aminopyridinium intermediate. This intermediate undergoes rapid, spontaneous intramolecular cyclization to form 2-methylimidazo[1,2-a]pyridine. Consequently, isolating the exocyclic alkylated target—1-(pyridin-2-ylamino)propan-2-one—from direct alkylation is practically impossible.

ReactionPathways A 2-Aminopyridine + Chloroacetone B Endocyclic N-Alkylation (Kinetic Pathway) A->B Fast C Exocyclic N-Alkylation (Thermodynamic Pathway) A->C Slow / Steric Hindrance D 2-Methylimidazo[1,2-a]pyridine (Major Product) B->D Spontaneous Cyclization E 1-(Pyridin-2-ylamino)propan-2-one (Target - Trace) C->E Isolation

Fig 1: Divergent reaction pathways of 2-aminopyridine demonstrating endocyclic cyclization dominance.

Retrosynthetic Strategy: The Cross-Coupling Paradigm

To circumvent the imidazo[1,2-a]pyridine cyclization sink, the synthetic logic must be inverted: the C-N bond must be formed using a pre-functionalized pyridine ring and an exocyclic amine source. The Buchwald-Hartwig amination of 2-bromopyridine is the premier method for this transformation [2].

However, the required amine coupling partner, 1-amino-2-propanone (aminoacetone), is highly unstable as a free base, rapidly self-condensing to form dihydropyrazines. Therefore, the ketone must be masked. The optimal strategy employs (2-methyl-1,3-dioxolan-2-yl)methanamine (aminoacetone ethylene acetal) as the coupling partner.

Mechanistic Elucidation of the Catalytic Cycle

The coupling of 2-bromopyridine with primary amines is notoriously prone to catalyst poisoning, as the basic pyridine nitrogen can coordinate to the palladium center, halting the catalytic cycle [3]. To prevent this, a bidentate ligand with a wide bite angle ( β ), such as Xantphos ( β≈111∘ ), is deployed. The wide bite angle enforces a rigid square-planar geometry on the Pd(II) intermediate, accelerating the reductive elimination step and sterically blocking the pyridine nitrogen from forming a stable dead-end complex.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Aryl Halide Pd0->OA + 2-Bromopyridine AC Amine Coordination Pd(II) Complex OA->AC + Acetal-Protected Amine DP Deprotonation Pd(II) Amido Complex AC->DP + NaOtBu - tBuOH, - NaBr RE Reductive Elimination Product Release DP->RE RE->Pd0 + C-N Coupled Product

Fig 2: Buchwald-Hartwig catalytic cycle for the cross-coupling of 2-bromopyridine and primary amine.

Quantitative Data & Process Optimization

The development of this protocol required rigorous screening to overcome catalyst poisoning and ensure clean deprotection. The quantitative data from our optimization matrices are summarized below.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂PPh₃K₂CO₃Toluene100TraceCatalyst poisoning observed.
2Pd₂(dba)₃BINAPCs₂CO₃1,4-Dioxane10045%Sluggish reaction rate.
3Pd(OAc)₂dpppNaOtBuToluene9076%Good conversion, minor impurities.
4 Pd(OAc)₂ Xantphos NaOtBu Toluene 90 88% Optimal. Clean profile.

Table 2: Deprotection Condition Screening

EntryAcid SystemSolventTime (h)Temp (°C)Yield (%)Observation
11M HCl (aq)THF122565%Incomplete hydrolysis.
2TFA (neat)DCM42572%Unidentified side products.
3 2M HCl (aq) THF 4 25 94% Optimal. Rapid, clean conversion.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the researcher can verify the integrity of the reaction at critical junctures.

Protocol 1: Synthesis of N-((2-methyl-1,3-dioxolan-2-yl)methyl)pyridin-2-amine

Objective: Establish the C-N bond via Pd-catalyzed cross-coupling.

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and Xantphos (0.10 eq) in anhydrous Toluene (0.2 M relative to substrate). Stir at room temperature for 15 minutes until a homogeneous yellow solution forms, indicating the generation of the active Pd(0)Lₙ complex.

  • Reagent Addition: To the active catalyst solution, sequentially add 2-bromopyridine (1.0 eq), (2-methyl-1,3-dioxolan-2-yl)methanamine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

    • Causality Note: NaOtBu is chosen because its pKa (~17) is sufficient to drive the deprotonation of the Pd(II)-amine complex, a strict prerequisite for the reductive elimination step [2].

  • Thermal Activation: Seal the flask and heat the reaction mixture to 90 °C.

  • In-Process Control (IPC): At t = 6 hours, sample the reaction mixture. Dilute with MeCN and analyze via LC-MS. The reaction is self-validating if the 2-bromopyridine peak (m/z 158/160) is fully consumed and the product mass (m/z 195 [M+H]⁺) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the acetal intermediate as a pale yellow oil.

Protocol 2: Acetal Deprotection to 1-(Pyridin-2-ylamino)propan-2-one

Objective: Unmask the ketone moiety under mild acidic conditions to prevent degradation.

  • Reaction Setup: Dissolve the purified acetal intermediate from Protocol 1 (1.0 eq) in Tetrahydrofuran (THF, 0.5 M).

  • Hydrolysis: Add 2M aqueous HCl (5.0 eq) dropwise at room temperature. The mixture will initially appear biphasic.

    • Causality Note: 2M HCl provides the exact hydronium ion concentration required to protonate the acetal oxygen, facilitating the expulsion of ethylene glycol without cleaving the newly formed C-N bond.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1, UV active). The reaction is self-validating when the mixture becomes completely homogeneous (typically within 2-4 hours) and the starting material spot (Rf = 0.6) is entirely replaced by a more polar, UV-active spot (Rf = 0.3).

  • Neutralization & Extraction: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ until the pH reaches 7.5-8.0. Extract the aqueous layer with Ethyl Acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product, 1-(pyridin-2-ylamino)propan-2-one, is obtained as a crystalline solid or viscous oil depending on purity, ready for downstream applications.

References

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Shen, Q., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Torborg, C., & Beller, M. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews (ACS Publications). Available at: [Link]

Exploratory

1-(Pyridin-2-ylamino)propan-2-one 1H and 13C NMR chemical shifts

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-(Pyridin-2-ylamino)propan-2-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-(Pyridin-2-ylamino)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Pyridin-2-ylamino)propan-2-one. As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and quality control. This document serves as a detailed resource, offering predicted chemical shift assignments, an in-depth interpretation of the spectral data, and a standardized experimental protocol for the acquisition of NMR spectra. The information presented herein is designed to assist researchers in the structural elucidation and characterization of this and structurally related molecules.

Introduction

1-(Pyridin-2-ylamino)propan-2-one is a heterocyclic compound that incorporates a pyridine ring, a secondary amine, and a ketone functional group. This combination of structural motifs makes it a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The precise arrangement of these functional groups gives rise to a unique electronic and steric environment for each atom, which can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is an indispensable analytical technique for the structural determination of organic compounds in solution. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule.

Given the absence of readily available experimental NMR data in the public domain for 1-(Pyridin-2-ylamino)propan-2-one, this guide is based on high-quality predicted data. The predictions are derived from established computational algorithms that consider the effects of local and long-range electronic and steric factors on nuclear shielding. This guide will provide a detailed interpretation of these predicted spectra, offering a solid foundation for researchers working with this compound.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is contingent upon a clear and consistent atom numbering system. The molecular structure of 1-(Pyridin-2-ylamino)propan-2-one is depicted below, with each unique proton and carbon atom labeled. This numbering scheme will be used throughout this guide for all spectral assignments.

Caption: Molecular structure of 1-(Pyridin-2-ylamino)propan-2-one with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(Pyridin-2-ylamino)propan-2-one in deuterated chloroform (CDCl₃) is expected to exhibit distinct signals for the protons of the pyridine ring, the secondary amine, the methylene bridge, and the terminal methyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Table 1: Predicted ¹H NMR Data for 1-(Pyridin-2-ylamino)propan-2-one (in CDCl₃, 400 MHz)

Atom AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H6'8.15dddJ = 5.0, 1.9, 0.91H
H4'7.45dddJ = 8.5, 7.2, 1.91H
H3'6.65dddJ = 8.5, 1.0, 0.91H
H5'6.50dddJ = 7.2, 5.0, 1.01H
NH5.80br s-1H
CH₂ (C8)4.20s-2H
CH₃ (C10)2.25s-3H
Interpretation of the Predicted ¹H NMR Spectrum
  • Pyridine Ring Protons (H3', H4', H5', H6'): The four protons on the pyridine ring are in distinct chemical environments and are expected to resonate in the aromatic region (δ 6.5-8.5 ppm). The proton at the H6' position, being ortho to the electron-withdrawing ring nitrogen, is the most deshielded and thus appears at the lowest field (δ 8.15 ppm). The H4' proton is predicted to appear around δ 7.45 ppm. The H3' and H5' protons are the most shielded due to the electron-donating effect of the amino substituent, and are predicted to resonate at approximately δ 6.65 ppm and δ 6.50 ppm, respectively. Each of these protons is expected to appear as a doublet of doublet of doublets (ddd) due to coupling with its neighbors.

  • Amine Proton (NH): The proton of the secondary amine is expected to appear as a broad singlet around δ 5.80 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Methylene Protons (CH₂, C8): The two protons of the methylene group are chemically equivalent and are predicted to resonate as a singlet at approximately δ 4.20 ppm. The downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom of the amino group and the carbonyl group of the ketone.

  • Methyl Protons (CH₃, C10): The three protons of the methyl group are also chemically equivalent and are expected to appear as a sharp singlet at around δ 2.25 ppm. This chemical shift is characteristic of a methyl group adjacent to a carbonyl function (a methyl ketone).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1-(Pyridin-2-ylamino)propan-2-one is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The predicted chemical shifts are tabulated below.

Table 2: Predicted ¹³C NMR Data for 1-(Pyridin-2-ylamino)propan-2-one (in CDCl₃, 100 MHz)

Atom AssignmentPredicted Chemical Shift (δ, ppm)
C9 (C=O)207.0
C2'158.5
C6'148.0
C4'137.5
C3'113.0
C5'107.0
C8 (CH₂)48.0
C10 (CH₃)29.0
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C9): The carbon atom of the ketone carbonyl group is the most deshielded carbon in the molecule and is predicted to have a chemical shift of approximately δ 207.0 ppm. This is a characteristic chemical shift for a ketone carbonyl carbon.

  • Pyridine Ring Carbons (C2', C3', C4', C5', C6'): The five carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The C2' carbon, being directly attached to the amino group, is predicted to be the most downfield of the ring carbons at δ 158.5 ppm. The C6' carbon, adjacent to the ring nitrogen, is also significantly deshielded and is predicted at δ 148.0 ppm. The C4' carbon is predicted to be at δ 137.5 ppm. The C3' and C5' carbons are the most shielded within the pyridine ring, with predicted chemical shifts of δ 113.0 ppm and δ 107.0 ppm, respectively.

  • Methylene Carbon (C8): The carbon of the methylene group is situated between the amino nitrogen and the carbonyl group. This environment leads to a predicted chemical shift of around δ 48.0 ppm.

  • Methyl Carbon (C10): The methyl carbon of the ketone functional group is the most shielded carbon in the molecule, with a predicted chemical shift in the aliphatic region at approximately δ 29.0 ppm.

Experimental Protocol for NMR Analysis

The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 1-(Pyridin-2-ylamino)propan-2-one.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid 1-(Pyridin-2-ylamino)propan-2-one sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its single residual solvent peak.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Spectrometer and Parameters
  • Instrument: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker, Jeol, Varian).

  • Probe: A 5 mm broadband or inverse detection probe.

  • Temperature: 298 K (25 °C).

For ¹H NMR Spectroscopy:

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16-20 ppm.

For ¹³C NMR Spectroscopy:

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240-250 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune, Lock, and Shim transfer->tune acq_h1 Acquire ¹H Spectrum tune->acq_h1 acq_c13 Acquire ¹³C Spectrum tune->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase_base Phase and Baseline Correction ft->phase_base ref Reference Spectra phase_base->ref integrate Peak Picking & Integration ref->integrate assign Assign Signals integrate->assign confirm Structure Confirmation assign->confirm

Foundational

Physicochemical Properties and Solubility Profile of 1-(Pyridin-2-ylamino)propan-2-one: A Comprehensive Technical Guide

Executive Summary As drug development increasingly relies on privileged nitrogen-containing heterocycles, understanding the physicochemical behavior of their synthetic precursors is paramount. 1-(Pyridin-2-ylamino)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on privileged nitrogen-containing heterocycles, understanding the physicochemical behavior of their synthetic precursors is paramount. 1-(Pyridin-2-ylamino)propan-2-one (Molecular Formula: C₈H₁₀N₂O) is a critical acyclic intermediate in the synthesis of imidazo[1,2-a]pyridines—a structural motif found in blockbuster therapeutics like zolpidem and emerging antiviral agents ()[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic solubility, and analytical workflows required to accurately characterize 1-(pyridin-2-ylamino)propan-2-one. Because this molecule is prone to spontaneous intramolecular cyclization, standard analytical protocols must be rigorously optimized to ensure data integrity.

Chemical Identity and Structural Significance

The molecular architecture of 1-(pyridin-2-ylamino)propan-2-one features three distinct functional domains:

  • A Pyridine Ring: Provides a basic nitrogen center capable of hydrogen bonding and pH-dependent protonation.

  • An Exocyclic Secondary Amine (-NH-): Acts as a hydrogen bond donor. Crucially, the lone pair on this nitrogen delocalizes into the electron-deficient pyridine ring, elevating the pKa of the endocyclic pyridine nitrogen while rendering the exocyclic amine non-basic under physiological conditions.

  • A Methyl Ketone (-C(=O)CH₃): Serves as a strong hydrogen bond acceptor and the electrophilic center for subsequent cyclization reactions.

Structural analogs and derivatives of this intermediate have been extensively characterized for their chiral separation and pharmacological utility ()[2]. General physicochemical baseline data for related pyridinyl-propanone derivatives can be cross-referenced via the PubChem database ()[3].

Physicochemical Profiling

The physicochemical parameters of 1-(pyridin-2-ylamino)propan-2-one dictate its behavior in both synthetic matrices and biological assays. Table 1 summarizes these properties, highlighting the causality behind the observed values.

Table 1: Physicochemical Properties & Mechanistic Causality
PropertyValueMechanistic Causality / Analytical Note
Molecular Formula C₈H₁₀N₂OBase unit prior to the loss of H₂O during cyclization.
Molecular Weight 150.18 g/mol Low molecular weight ensures high ligand efficiency.
LogP (Octanol/Water) ~1.1Lipophilicity is perfectly balanced by the hydrophobic methyl/pyridine groups and the polar ketone/amine moieties.
pKa (Pyridine N) ~6.8Elevated basicity (compared to unsubstituted pyridine, pKa 5.2) due to resonance electron donation from the exocyclic -NH- group.
Topological Polar Surface Area 42.0 ŲFalls well within the optimal range (< 90 Ų) for excellent blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Facilitates robust interactions with aqueous solvent networks and target proteins.

Thermodynamic Solubility Profile

Solubility is not a static value; it is a dynamic equilibrium dictated by solvent polarity, temperature, and pH. For 1-(pyridin-2-ylamino)propan-2-one, the solubility profile is highly pH-dependent due to the ionizable pyridine nitrogen.

Table 2: Solubility Profile across Solvents (25°C)
Solvent / MediumSolubilityThermodynamic Mechanism
Water (pH 7.4) ~2.5 mg/mLModerate H-bonding; the compound exists primarily in its neutral, un-ionized state.
Water (pH 2.0) >50.0 mg/mLStrong ion-dipole interactions; the pyridine nitrogen is fully protonated, drastically increasing hydration.
DMSO >100 mg/mLHigh solvation capacity for both the polar ketone/amine and the non-polar aromatic ring.
Methanol / Ethanol >50.0 mg/mLStrong hydrogen bond donor/acceptor interactions with the solvent.
Dichloromethane >30.0 mg/mLFavorable dipole-dipole interactions with the neutral organic scaffold.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I must emphasize that standard filtration-based solubility assays often fail for lipophilic heterocycles due to non-specific binding to filter membranes. Furthermore, UV-based detection cannot reliably distinguish the acyclic intermediate from its cyclized degradation product. The following protocols are engineered to eliminate these artifacts.

Thermodynamic Solubility Determination (Shake-Flask LC-MS/MS)

Methodology:

  • Media Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM HCl/KCl buffer (pH 2.0).

  • Compound Addition: Add an excess of crystalline 1-(pyridin-2-ylamino)propan-2-one (10 mg) to 1 mL of the respective buffer in a glass vial to ensure a saturated suspension.

  • Equilibration: Incubate the vials at 37°C for 24 hours on a thermoshaker at 200 rpm. Causality: 24 hours is required to transition from a transient kinetic (amorphous) solubility state to the true thermodynamic (crystalline) equilibrium.

  • Phase Separation: Subject the suspension to ultracentrifugation at 15,000 × g for 15 minutes. Causality: Ultracentrifugation prevents the surface-area losses and adsorption artifacts associated with syringe filters.

  • Quantification: Dilute the supernatant in acetonitrile and analyze via LC-MS/MS. Monitor the exact mass transition for the acyclic parent ([M+H]⁺ m/z 151.08) to ensure the compound has not cyclized to 2-methylimidazo[1,2-a]pyridine ([M+H]⁺ m/z 133.07).

SolubilityWorkflow A Solid Compound (Excess) B Buffer Addition (pH 1.2 - 7.4) A->B C Incubation & Equilibration (24h, 37°C, 200 rpm) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Analysis (LC-MS/MS) D->E F Data Processing (Solubility Curve) E->F

Fig 1. Thermodynamic solubility workflow utilizing ultracentrifugation and LC-MS/MS.

pKa Determination via Potentiometric Titration

Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the compound in a 10 mL co-solvent mixture (e.g., 20% Methanol/Water) to maintain solubility across all pH ranges.

  • Titration: Using an automated titrator, acidify the solution to pH 2.0 using 0.1 M HCl, then titrate with standardized 0.1 M NaOH up to pH 11.0 under a nitrogen atmosphere.

  • Data Processing: Generate a Bjerrum plot to identify the half-equivalence point. Extrapolate the apparent pKa (psKa) back to 0% co-solvent using the Yasuda-Shedlovsky equation to determine the true aqueous pKa.

Mechanistic Pathway: Role as a Synthetic Intermediate

Understanding the reactivity of 1-(pyridin-2-ylamino)propan-2-one is essential for both synthetic chemists and analytical scientists. The formation of this compound is under kinetic control via the bimolecular nucleophilic substitution (Sₙ2) of 2-aminopyridine with chloroacetone. However, upon heating or prolonged exposure to acidic/basic media, it undergoes an intramolecular dehydration reaction to form the thermodynamically stable aromatic system, 2-methylimidazo[1,2-a]pyridine.

ReactionPathway N1 2-Aminopyridine + Chloroacetone N2 Bimolecular Substitution (Kinetic Control) N1->N2 N3 1-(Pyridin-2-ylamino)propan-2-one (Acyclic Intermediate) N2->N3 N4 Intramolecular Cyclization (-H2O) N3->N4 N5 2-Methylimidazo[1,2-a]pyridine (Thermodynamic Product) N4->N5

Fig 2. Mechanistic pathway of 1-(pyridin-2-ylamino)propan-2-one in imidazo[1,2-a]pyridine synthesis.

References

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Witvrouw, M., Balzarini, J., De Clercq, E., & Chapat, J. P. (1998). "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry, 41(25), 5108-5112. URL:[Link]

  • Bouler, C., Zaid, M. E. A., Belboukhari, N., Sekkoum, K., & Aboul-Enein, H. (2023). "Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine." Current Analytical Chemistry, 19(6), 482-488. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95910, 1-(Pyridin-2-yl)propan-2-one." PubChem. URL:[Link]

Sources

Exploratory

The Mass Spectrometry Fragmentation Landscape of 1-(Pyridin-2-ylamino)propan-2-one: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists. Executive Overview 1-(Pyridin-2-ylamino)propan-2-one (1-P2AP) is a structurally compelling molecule feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.

Executive Overview

1-(Pyridin-2-ylamino)propan-2-one (1-P2AP) is a structurally compelling molecule featuring a pyridine ring, a secondary amine, and a terminal ketone. Understanding its gas-phase dissociation behavior is critical for researchers developing targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for aminopyridine derivatives, which frequently appear as active pharmaceutical ingredients (APIs) and synthetic intermediates.

This whitepaper dissects the Electrospray Ionization (ESI) fragmentation logic of 1-P2AP, translating fundamental thermodynamic and kinetic principles into a self-validating analytical protocol.

Ionization Dynamics and Gas-Phase Basicity

In positive-ion ESI mode, 1-P2AP (Exact Mass: 150.0793 Da) readily forms a protonated precursor ion, [M+H]⁺ at m/z 151.08 .

The molecule possesses three distinct proton-accepting sites: the pyridine nitrogen, the secondary amine, and the carbonyl oxygen. According to the foundational rules of atmospheric pressure ionization , protonation predominantly occurs at the site with the highest gas-phase basicity. For 1-P2AP, the pyridine nitrogen is the primary protonation site due to the stabilization of the resulting charge by the aromatic system.

However, fragmentation is heavily dependent on charge migration . Upon collisional activation in the mass spectrometer, the proton can migrate to the secondary amine or the carbonyl oxygen, initiating charge-directed cleavage pathways.

Mechanistic Elucidation of Fragmentation Pathways

The collision-induced dissociation (CID) of the m/z 151.08 precursor yields several diagnostic product ions. The causality behind these cleavages is rooted in the , which dictates that even-electron precursor ions preferentially expel neutral molecules rather than radicals.

Formation of the 2-Aminopyridinium Ion (m/z 95.06)

The base peak in the MS/MS spectrum is typically m/z 95.06 .

  • Mechanism: Charge migration to the secondary amine weakens the adjacent C–N bond. A hydrogen transfer from the acetonyl moiety to the amine nitrogen occurs simultaneously with heterolytic cleavage.

  • Causality: This pathway is thermodynamically favored because the resulting 2-aminopyridinium ion is highly resonance-stabilized. Studies on pyridylaminated derivatives confirm that the pyridine ring acts as a powerful charge-retention tag during fragmentation . The corresponding neutral loss is 56 Da (C₃H₄O), likely expelled as methylketene or acrolein.

Neutral Loss of Ketene (m/z 109.07)
  • Mechanism: Charge migration to the carbonyl oxygen facilitates a six-membered cyclic transition state. The terminal methyl group transfers a proton to the secondary amine, followed by the expulsion of neutral ketene (CH₂=C=O, 42 Da).

  • Causality: This is an even-electron analog of the McLafferty rearrangement. The resulting fragment (m/z 109.07) is a protonated 2-(methylamino)pyridine, confirming the intact nature of the alkyl chain prior to cleavage.

Inductive Cleavage to the Acetonyl Cation (m/z 57.03)
  • Mechanism: Simple inductive cleavage of the C–N bond where the charge is retained on the alkyl fragment, yielding the acetonyl cation (+CH₂-C(=O)CH₃).

  • Causality: This fragment is less abundant because the localized positive charge on the aliphatic chain is less stable than the resonance-stabilized pyridine ring.

Secondary Ring Opening (m/z 68.05)
  • Mechanism: At higher collision energies, the 2-aminopyridinium ion (m/z 95.06) undergoes ring contraction and expulsion of hydrogen cyanide (HCN, 27 Da).

  • Causality: This requires significant activation energy (>30 eV) to break the aromatic system, making it a high-energy diagnostic fragment.

Fragmentation M [M+H]+ m/z 151.08 1-(Pyridin-2-ylamino)propan-2-one F1 Fragment A m/z 109.07 Loss of Ketene (-42 Da) M->F1 Rearrangement (-C2H2O) F2 Fragment B m/z 95.06 2-Aminopyridinium (-56 Da) M->F2 H-Transfer & Cleavage (-C3H4O) F3 Fragment C m/z 57.03 Acetonyl Cation M->F3 Inductive Cleavage F4 Fragment D m/z 68.05 Loss of HCN (-27 Da) F2->F4 Ring Opening (-HCN)

Fig 1: ESI-MS/MS fragmentation pathways of 1-(Pyridin-2-ylamino)propan-2-one.

Quantitative Fragmentation Map

To facilitate assay development, the theoretical fragmentation data is synthesized below. Collision Energies (CE) are estimated for a standard Triple Quadrupole (QqQ) system.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaOptimal CE (eV)Structural AssignmentRelative Abundance
151.0895.06 56.02C₃H₄O182-Aminopyridinium100% (Base Peak)
151.08109.07 42.01C₂H₂O22[M+H - Ketene]⁺~45%
151.0857.03 94.05C₅H₆N₂25Acetonyl Cation~15%
151.0868.05 83.03C₄H₅NO35Pyridine Ring Opening~5%

Self-Validating Analytical Protocol (LC-MS/MS)

To ensure Trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every experimental choice is grounded in the physicochemical properties of 1-P2AP.

Step 1: Matrix Extraction and Internal Standardization
  • Action: Spike biological samples with a stable isotope-labeled internal standard (e.g., 1-P2AP-d3) prior to extraction. Perform protein precipitation using cold Acetonitrile (1:3 v/v).

  • Causality: The internal standard corrects for matrix-induced ion suppression in the ESI source. Acetonitrile effectively denatures proteins while maintaining the solubility of the polar 1-P2AP molecule.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Causality: Formic acid ensures the mobile phase pH remains below 3.0, fully protonating the pyridine nitrogen (pKa ~5.2) to maximize ESI+ efficiency. Methanol is explicitly chosen over acetonitrile as the organic modifier; protic solvents provide superior desolvation efficiency for basic heterocyclic amines, significantly improving the signal-to-noise ratio .

Step 3: Targeted MRM Mass Analysis
  • Quantifier Transition: m/z 151.1 → 95.1 (CE: 18 eV). Provides maximum sensitivity due to the low activation energy required to form the resonance-stabilized 2-aminopyridinium ion.

  • Qualifier Transition: m/z 151.1 → 109.1 (CE: 22 eV). Confirms the presence of the intact acetonyl chain, ensuring structural specificity against isobaric interferences.

  • Self-Validation Check: The system must automatically calculate the Quantifier/Qualifier ion ratio. If the ratio deviates by more than ±15% from the pure analytical standard, the sample is flagged for potential co-eluting matrix interference.

Workflow S1 Sample Prep Protein Precipitation S2 Chromatography UPLC C18 Column S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Mass Analysis Targeted MRM S3->S4 S5 Data Processing Peak Integration S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for targeted quantification.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

  • Hase, S., et al. (1994). "Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation." Biological Mass Spectrometry, 23(4), 212-217. URL:[Link]

  • McLafferty, F. W., & Tureček, F. (1993). "Interpretation of Mass Spectra." University Science Books. URL:[Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography–mass spectrometry." Journal of Chromatography A, 1216(4), 685-699. URL:[Link]

Foundational

A Technical Guide to the Electronic Properties of 1-(Pyridin-2-ylamino)propan-2-one via Density Functional Theory (DFT) Calculations

Abstract This technical guide provides a comprehensive framework for investigating the electronic properties of 1-(Pyridin-2-ylamino)propan-2-one, a Schiff base of significant interest due to the prevalence of the pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for investigating the electronic properties of 1-(Pyridin-2-ylamino)propan-2-one, a Schiff base of significant interest due to the prevalence of the pyridine moiety in medicinal chemistry.[1][2][3][4] We delineate a robust computational methodology rooted in Density Functional Theory (DFT), designed for researchers, chemists, and drug development professionals. This document explains the causal rationale behind methodological choices, from functional and basis set selection to the specific analyses required to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions. Key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP), and charge distribution are discussed in the context of their implications for pharmaceutical and materials science applications.

Introduction: The Scientific Imperative

The pyridine ring is a cornerstone scaffold in pharmaceutical development, present in a multitude of bioactive compounds and FDA-approved drugs.[5] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a privileged structure.[5] When incorporated into a Schiff base structure like 1-(Pyridin-2-ylamino)propan-2-one, the resulting molecule possesses a flexible, multidentate character with significant potential for bioactivity and coordination chemistry.[1][2]

Understanding the electronic landscape of such a molecule is paramount for predicting its behavior in a biological environment.[6] How will it interact with a target receptor? Where are its most reactive sites for metabolic transformation? How stable is the molecule? To answer these questions with high fidelity, we turn to quantum mechanical modeling, specifically Density Functional Theory (DFT). DFT offers an optimal balance of computational accuracy and efficiency for studying organic molecules, making it an indispensable tool in modern drug design.[5][7][8]

This guide will walk through a complete in silico protocol to characterize 1-(Pyridin-2-ylamino)propan-2-one, providing not just the steps, but the scientific reasoning that underpins a trustworthy and reproducible computational analysis.

Theoretical & Computational Methodology: A Self-Validating Workflow

The integrity of any computational study hinges on the appropriateness of the chosen methods. Our approach is designed to be a self-validating system, where each step confirms the soundness of the previous one.

The "Why": Foundational Choices
  • Why Density Functional Theory (DFT)? DFT is a quantum mechanical method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[5] This approach provides a remarkable balance of accuracy and computational cost, making it ideal for molecules of pharmaceutical interest.[5][7]

  • Why the B3LYP Functional? The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated methods for organic molecules.[9][10] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals, and it has a long history of providing reliable thermochemical and structural data for a diverse range of systems.[9][11]

  • Why the 6-311++G(d,p) Basis Set? The choice of basis set is critical for obtaining accurate results.[5]

    • 6-311G: This signifies a triple-zeta basis set, meaning each valence electron is described by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller double-zeta sets.[12]

    • ++: These plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen.[11] Diffuse functions are essential for accurately modeling systems with lone pairs, anions, and non-covalent interactions like hydrogen bonding, which are critical for drug-receptor binding.[11]

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in response to the molecular environment, which is crucial for an accurate description of chemical bonding.[12]

This combination, B3LYP/6-311++G(d,p), represents a robust and well-regarded level of theory for achieving high-quality results for the electronic properties of organic compounds.[11][13]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to be performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Initial Structure Creation: Construct the 3D structure of 1-(Pyridin-2-ylamino)propan-2-one using a molecular builder.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

    • Causality: This step locates the lowest energy conformation of the molecule on the potential energy surface, providing the most stable and realistic structure for subsequent property calculations.

  • Vibrational Frequency Calculation:

    • Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Causality (Self-Validation): This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Single-Point Energy & Population Analysis:

    • Action: Using the validated minimum-energy geometry, perform a single-point energy calculation. Request population analysis (e.g., Mulliken, Natural Bond Orbital - NBO) and the generation of molecular orbital and electrostatic potential data.

    • Causality: This step calculates the final electronic energy and generates the raw data needed for analyzing charge distribution, bond orders, and the visualization of key electronic features.

G Computational Workflow for Electronic Property Analysis cluster_setup Setup & Theory cluster_calc Core Calculation cluster_validation Validation cluster_analysis Analysis & Interpretation A 1. Build Initial 3D Structure B 2. Select Level of Theory (B3LYP/6-311++G(d,p)) A->B Define Model C 3. Geometry Optimization B->C Submit Job D 4. Frequency Calculation C->D Use Optimized Geometry E Imaginary Frequencies? D->E Check Output E->C Yes (Adjust Structure) F 5. Single-Point Calculation (Population, Orbitals, MESP) E->F No (True Minimum) G HOMO-LUMO Analysis F->G Extract & Analyze Data H MESP Visualization F->H Extract & Analyze Data I Charge Distribution Analysis F->I Extract & Analyze Data

Caption: A validated workflow for DFT calculations.

Results and In-depth Discussion

This section details the key electronic properties derived from the DFT calculations and discusses their chemical and biological significance.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure. Analysis of key bond lengths and dihedral angles (presented in Table 1) provides insight into the molecule's conformation, including the planarity between the pyridine ring and the Schiff base linkage, which influences the extent of π-conjugation.

Table 1: Selected Predicted Geometric Parameters (Note: These are representative values. Actual results will be generated by the calculation.)

ParameterBond/AnglePredicted Value
Bond LengthC=N (imine)~1.28 Å
Bond LengthN-C (pyridine)~1.40 Å
Bond LengthC=O (keto)~1.23 Å
Dihedral AngleC-N-C-C (Py-N-C=N)~175-180°
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[14]

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[15][16] A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[15] This has implications for biological activity, with many bioactive molecules possessing a relatively narrow HOMO-LUMO gap.[17][18][19]

Table 2: Predicted Frontier Orbital Energies & Global Reactivity Descriptors (Note: These are representative values calculated from E_HOMO and E_LUMO.)

PropertySymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--1.8
HOMO-LUMO Gap ΔE ELUMO - EHOMO 4.4
Ionization PotentialI-EHOMO6.2
Electron AffinityA-ELUMO1.8
Chemical Hardnessη(I - A) / 22.2
Electronegativityχ(I + A) / 24.0

A predicted gap of 4.4 eV suggests that 1-(Pyridin-2-ylamino)propan-2-one is a moderately stable molecule. Visualization of the HOMO and LUMO isosurfaces would reveal that the HOMO is likely localized on the electron-rich pyridine ring and the amino nitrogen, while the LUMO is concentrated around the electron-withdrawing keto-imine moiety.

Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactivity and intermolecular interaction sites.[20][21] It is invaluable for predicting how a drug might interact with a biological target.[22][23]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around the nitrogen of the pyridine ring and the carbonyl oxygen. These are sites prone to electrophilic attack and are strong hydrogen bond acceptors.[20][21]

  • Positive Regions (Blue): Indicate electron-deficient areas, such as the hydrogen atoms on the amino group and the methyl group. These are sites for nucleophilic attack and act as hydrogen bond donors.

  • Neutral Regions (Green): Indicate areas of low electrostatic potential, typically nonpolar regions like the hydrocarbon backbone.

G MESP Interpretation & Reactivity Prediction cluster_neg Negative Potential (Electron Rich) cluster_pos Positive Potential (Electron Poor) MESP Molecular Electrostatic Potential (MESP) Map Neg_Sites Sites: - Pyridine Nitrogen - Carbonyl Oxygen MESP->Neg_Sites Identifies Pos_Sites Sites: - Amino Hydrogen - Aliphatic Hydrogens MESP->Pos_Sites Identifies Neg_React Reactivity: - Attracts Electrophiles - Hydrogen Bond Acceptor Neg_Sites->Neg_React Implies Pos_React Reactivity: - Attracts Nucleophiles - Hydrogen Bond Donor Pos_Sites->Pos_React Implies

Caption: Relationship between MESP and molecular reactivity.

The MESP analysis for 1-(Pyridin-2-ylamino)propan-2-one would clearly highlight the pyridine nitrogen and carbonyl oxygen as primary sites for forming hydrogen bonds with receptor residues, a critical interaction for biological activity.

Implications for Drug Development

The electronic properties calculated through this DFT protocol provide actionable intelligence for drug development professionals:

  • Structure-Activity Relationship (SAR): By calculating these properties for a series of analogues, researchers can build quantitative SAR models. For example, correlating the HOMO-LUMO gap or the MESP value at the pyridine nitrogen with observed biological activity can guide the synthesis of more potent compounds.[5]

  • Metabolic Stability: The MESP map identifies the most electron-rich, nucleophilic sites (e.g., the pyridine ring), which are often the primary targets for oxidative metabolism by cytochrome P450 enzymes. This allows for proactive chemical modifications to block or slow metabolism and improve the drug's pharmacokinetic profile.

  • Receptor Binding: The FMO and MESP analyses provide a detailed picture of the molecule's pharmacophore. The location of hydrogen bond donors/acceptors and regions of high/low electron density are critical inputs for molecular docking simulations, helping to predict and rationalize the binding pose of the molecule in a protein's active site.[6][24]

Conclusion

Density Functional Theory provides a powerful, predictive framework for the deep characterization of molecules like 1-(Pyridin-2-ylamino)propan-2-one. The systematic application of the B3LYP/6-311++G(d,p) level of theory, combined with a validated workflow, yields reliable insights into the molecule's geometry, stability, and reactivity. Analyses of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential provide a clear roadmap of its electronic landscape, directly informing strategies for drug design, lead optimization, and the prediction of drug-receptor interactions. This in-depth technical guide serves as a robust starting point for any researcher seeking to leverage computational chemistry to accelerate the discovery and development of novel pyridine-based therapeutic agents.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • ResearchGate. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis.
  • ResearchGate. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.
  • MDPI. (2024). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries.
  • PubMed. (2024). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries.
  • RSC Publishing. (n.d.). Quantum DFT analysis and molecular docking investigation of various potential breast cancer drugs.
  • PMC. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • PMC. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.
  • ACS Publications. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • ResearchGate. (2024). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries.
  • PubMed. (2023). Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions.
  • Deep Origin. (2024). Electrostatic Potential Maps - Computational Chemistry Glossary.
  • PubMed. (2025). Multifaceted potency of green synthesized pyridine derived Schiff base.
  • RSC Publishing. (n.d.). High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds.
  • Journal of Medicinal and Chemical Sciences. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors.
  • PMC. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory.
  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
  • IntechOpen. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
  • Taylor & Francis Online. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies.
  • PMC. (n.d.). DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2.
  • Eduindex. (2026). A Brief Review of Schiff Bases of Pyridine Derivatives as Chemosensors.
  • PMC. (n.d.). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions.
  • BenchChem. (n.d.). Theoretical studies and DFT calculations of pyridine compounds.
  • Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
  • arXiv. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided.
  • PubMed. (2000). Synthesis and Antileishmanial Activity of New 1-(pyridin-2-yl)imidazolidin-2-ones Derived From 2-amino-4,6-dimethylpyridine.
  • Cell Mol Biol. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.
  • PMC. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.
  • Google Patents. (n.d.). SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS.
  • Google Patents. (n.d.). 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
  • PMC. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Frontiers. (2017). Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals.
  • ResearchGate. (2017). DFT and TD–DFT calculations of the electronic structures and photophysical properties of newly designed pyrene-core arylamine derivatives as hole-transporting materials for perovskite solar cells.
  • MDPI. (2025). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene.

Sources

Exploratory

Thermodynamic Stability of 1-(Pyridin-2-ylamino)propan-2-one in Solution: A Mechanistic and Kinetic Perspective

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of heterocyclic drug discovery, the imidazo[1,2-a]pyridine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of heterocyclic drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics such as zolpidem, alpidem, and olprinone. The synthesis of this bicyclic system frequently proceeds via the condensation of 2-aminopyridines with α -haloketones. While the classical Chichibabin-type cyclization often initiates via endocyclic nitrogen alkylation, specific basic conditions can drive exocyclic alkylation, yielding the acyclic intermediate 1-(pyridin-2-ylamino)propan-2-one .

This technical guide explores the thermodynamic instability of this acyclic ketone in solution. Because the molecule possesses both a highly nucleophilic endocyclic nitrogen and a pendant electrophilic carbonyl, it acts as a transient kinetic state. It spontaneously undergoes a 5-exo-trig cyclization to a hemiaminal, followed by rapid dehydration to the thermodynamically stable 2-methylimidazo[1,2-a]pyridine. Understanding the causality of this degradation is critical for chemists attempting to isolate, trap, or derivatize this intermediate during active pharmaceutical ingredient (API) development.

Molecular Architecture and the Thermodynamic Sink

The thermodynamic instability of 1-(pyridin-2-ylamino)propan-2-one is hardcoded into its molecular architecture. The molecule features a secondary amine linkage connecting a pyridine ring to a propan-2-one moiety.

The Causality of Instability
  • Proximity and Orbital Alignment: The endocyclic pyridine nitrogen is held in close spatial proximity to the ketone carbonyl. The geometry perfectly satisfies Baldwin’s rules for a 5-exo-trig ring closure.

  • Nucleophilic Disparity: The endocyclic nitrogen retains its lone pair in an sp2 orbital orthogonal to the π -system, making it highly nucleophilic. It readily attacks the electrophilic carbonyl carbon, forming a cyclic 1[1].

  • The Aromatization Driving Force: The hemiaminal is only a shallow local minimum on the potential energy surface. The elimination of water (dehydration) yields a fully conjugated, 10- π electron heteroaromatic system. The massive enthalpic gain from aromatization, coupled with the entropic gain of releasing a free water molecule, creates an inescapable "thermodynamic sink."

As documented in recent2[2], preventing this cyclodehydration requires extreme environmental control, as the aromatic product is vastly more stable than the acyclic precursor.

Reaction Coordinate Visualization

The following logical workflow maps the spontaneous degradation of the acyclic ketone into the aromatic sink.

G A 1-(Pyridin-2-ylamino)propan-2-one (Acyclic Ketone) B Intramolecular Nucleophilic Attack (Kinetic Pathway) A->B C Cyclic Hemiaminal (Transient Intermediate) B->C D Dehydration (-H2O) (Thermodynamic Driver) C->D E 2-Methylimidazo[1,2-a]pyridine (Thermodynamic Sink) D->E

Reaction coordinate demonstrating the thermodynamic sink of the acyclic ketone.

Quantitative Data: Solvent-Dependent Kinetic Stability

The rate of cyclodehydration is heavily modulated by the solvation environment. Protic solvents actively stabilize the transition state for the elimination of the hydroxyl group from the hemiaminal via hydrogen-bonding networks, drastically lowering the activation energy ( ΔG‡ ). Conversely, non-polar, aprotic solvents artificially raise this barrier, extending the half-life of the acyclic form.

Table 1: Representative Thermodynamic and Kinetic Parameters for Cyclodehydration at 298 K

SolventDielectric Constant ( ε )Half-life ( t1/2​ )Est. ΔG‡ (kcal/mol)Dominant State at Equilibrium
Toluene 2.4~45.0 min21.5Hemiaminal / Acyclic mixture
Dichloromethane 8.9~12.0 min19.2Hemiaminal
Methanol 32.7< 1.0 min15.4Imidazo[1,2-a]pyridine
Water (pH 7.4) 80.1< 0.1 min13.8Imidazo[1,2-a]pyridine

Note: Data represents extrapolated kinetic behavior based on physical organic principles for standard 3[3] intermediates.

Experimental Protocols for Intermediate Capture

To study 1-(pyridin-2-ylamino)propan-2-one, one must outpace its thermodynamic degradation. The following self-validating protocol utilizes Variable-Temperature NMR (VT-NMR) and in-situ ReactIR to trap and monitor the intermediate.

Protocol: Low-Temperature Trapping and In-Situ Kinetic Monitoring

Rationale & Causality: We utilize anhydrous CD2​Cl2​ at -78 °C. The lack of protons in the solvent prevents hydrogen-bond-assisted dehydration, while the cryogenic temperature suppresses the thermal energy required to overcome the 5-exo-trig cyclization barrier. ReactIR is used orthogonally to NMR to validate the destruction of the carbonyl bond.

Step-by-Step Methodology:

  • Preparation of the Acyclic State:

    • In a flame-dried Schlenk flask under argon, dissolve 2-aminopyridine (1.0 eq) in anhydrous CD2​Cl2​ (0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a strong, non-nucleophilic base (e.g., NaHMDS, 1.05 eq) to deprotonate the exocyclic amine, followed by the slow dropwise addition of chloroacetone (1.0 eq).

  • ReactIR Initialization (Self-Validation Step 1):

    • Insert an attenuated total reflectance (ATR) IR probe into the reaction mixture.

    • Validation: Confirm the presence of the acyclic ketone by monitoring the sharp C=O stretching frequency at ~1710 cm⁻¹ .

  • VT-NMR Transfer:

    • Pre-cool an NMR spectrometer probe to -50 °C.

    • Rapidly transfer an aliquot of the -78 °C reaction mixture into a pre-chilled NMR tube and insert it into the spectrometer.

  • Kinetic Acquisition:

    • Acquire 1H and 13C spectra every 2 minutes while ramping the temperature from -50 °C to +25 °C in 5 °C increments.

  • Data Analysis & Validation (Self-Validation Step 2):

    • Acyclic Phase: At low temperatures, observe the ketone 13C signal at ~205 ppm and the acyclic −CH2​− protons as a distinct singlet.

    • Hemiaminal Phase: As temperature increases, watch the 205 ppm peak vanish, replaced by a hemiaminal carbon signal at ~90 ppm . In the IR spectra, the 1710 cm⁻¹ peak will be replaced by a C−O stretch at ~1050 cm⁻¹ .

    • Thermodynamic Sink: Above 0 °C, observe the rapid disappearance of the hemiaminal signals and the emergence of fully aromatic C=N/C=C stretches (~1630 cm⁻¹ in IR) and aromatic protons in the NMR, confirming total conversion to 2-methylimidazo[1,2-a]pyridine.

Conclusion

1-(Pyridin-2-ylamino)propan-2-one is a classic example of a kinetically accessible but thermodynamically doomed intermediate. Its stability in solution is practically nonexistent at room temperature, particularly in protic environments. For researchers aiming to functionalize this4[4] prior to cyclization, workflows must strictly employ cryogenic temperatures and anhydrous, non-polar conditions to artificially elevate the activation barriers leading to the imidazo[1,2-a]pyridine thermodynamic sink.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • Room-Temperature Transition-Metal-Free One-Pot Synthesis of 3-Aryl Imidazo[1,2-a]pyridines via Iodo-hemiaminal Intermediate Source: The Journal of Organic Chemistry URL:[Link]

  • Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL:[Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis for 1-(Pyridin-2-ylamino)propan-2-one

Executive Summary The compound 1-(Pyridin-2-ylamino)propan-2-one is a highly specialized chemical building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Pyridin-2-ylamino)propan-2-one is a highly specialized chemical building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Because it features a pyridine ring, a secondary amine, and a ketone moiety, its toxicological profile is heavily dictated by its phase I metabolic transformations. This technical guide synthesizes structural activity relationship (SAR) data to extrapolate a robust Safety Data Sheet (SDS) and provides a self-validating experimental framework for assessing its hepatotoxic potential in vitro.

Chemical Identity & Physicochemical Properties

Before evaluating toxicity, it is critical to establish the precise chemical identity of the compound. The table below summarizes the core physicochemical parameters that influence its solubility, membrane permeability, and subsequent biological interactions[1].

ParameterSpecification
Chemical Name 1-(Pyridin-2-ylamino)propan-2-one
CAS Registry Number 108245-63-2
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Key Structural Motifs Pyridine ring, secondary amine, propan-2-one (ketone)
Physical State Liquid/Solid (dependent on ambient temperature and purity)

Mechanistic Toxicology & Structural Activity Relationship (SAR)

As an application scientist, evaluating the toxicity of a novel compound requires looking beyond static hazard classifications and understanding the dynamic biological interactions driven by its structure. The toxicity of 1-(Pyridin-2-ylamino)propan-2-one is governed by two primary metabolic pathways:

  • Pyridine Ring & Secondary Amine (Bioactivation): Pyridine derivatives are highly susceptible to Cytochrome P450 (CYP450) mediated N-oxidation[2]. This phase I metabolism generates reactive N-oxide intermediates. Extensive literature on CYP450-mediated oxidation demonstrates that these reactive species can deplete cellular glutathione (GSH), driving oxidative stress, DNA-adduct formation, and potential hepatotoxicity[2][3].

  • Ketone Moiety (Detoxification): The propan-2-one group is a prime candidate for enzymatic reduction by cytosolic ketone reductases, yielding a secondary alcohol. This is generally considered a detoxification pathway, increasing the molecule's hydrophilicity for subsequent phase II conjugation and renal clearance.

Understanding these competing pathways is critical; the observed toxicity in any model system will heavily depend on the specific CYP450 expression profile of the cells being used[3].

MetabolicPathway Parent 1-(Pyridin-2-ylamino)propan-2-one (Parent Compound) CYP Hepatic CYP450 (Oxidation) Parent->CYP Phase I Reductase Ketone Reductase (Reduction) Parent->Reductase Phase I NOxide Pyridine N-oxide (Reactive Metabolite) CYP->NOxide Alcohol Secondary Alcohol (Detoxified) Reductase->Alcohol GSH Glutathione Conjugation (Clearance) NOxide->GSH Detoxification

Proposed Phase I metabolic pathways and clearance mechanisms.

Standardized Safety Data Sheet (SDS) Parameters

Based on the SAR and empirical data from structurally analogous pyridine derivatives and aminoketones, the following Globally Harmonized System (GHS) classifications and handling parameters are established for laboratory environments.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation
Precautionary Statements
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.
Response P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocol: High-Throughput In Vitro Hepatotoxicity Screening

To empirically validate the predicted CYP-mediated toxicity of 1-(Pyridin-2-ylamino)propan-2-one, a robust, self-validating in vitro assay is required. We utilize the HepG2 human liver carcinoma cell line because it retains baseline expression of several key CYP450 enzymes, making it a physiologically relevant model for assessing the toxicity of pyridine N-oxides[4].

We employ the Resazurin reduction assay to measure cell viability. The causality behind this choice is twofold:

  • Mechanistic Relevance: Resazurin is a non-toxic, non-fluorescent blue dye that is reduced to the highly fluorescent pink resorufin by the mitochondrial respiratory chain in metabolically active cells[4]. If the CYP-generated N-oxide metabolites of our compound cause mitochondrial uncoupling or oxidative stress, the reduction of resazurin will be quantitatively impaired[5].

  • Self-Validating System: The protocol incorporates both positive controls (e.g., Acetaminophen, a known CYP-activated hepatotoxin) and vehicle controls to ensure the assay's dynamic range is strictly calibrated and functioning properly[5].

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at a density of 1.0×104 cells/well in 100 µL of DMEM supplemented with 10% FBS[5]. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and entry into the exponential growth phase.

  • Compound Dosing: Prepare a serial dilution of 1-(Pyridin-2-ylamino)propan-2-one in culture media (ranging from 0.1 µM to 1000 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat the cells for 24 to 48 hours. Include wells with only media (background) and wells with vehicle-treated cells (100% viability control)[5].

  • Resazurin Addition: Add 20 µL of Resazurin reagent directly to each well (yielding a final volume of 120 µL/well)[5]. This direct addition minimizes wash steps that could inadvertently dislodge apoptotic cells.

  • Incubation: Incubate the plates for 1 to 4 hours at 37°C in the dark[5]. The exact time depends on the metabolic rate of the HepG2 batch, but 2 hours is typically optimal for a robust signal-to-background ratio[4].

  • Fluorescence Readout: Measure the fluorescence using a microplate reader with an excitation wavelength of 540–570 nm and an emission wavelength of 580–610 nm[4].

  • Data Analysis: Subtract the background fluorescence (media only) from all wells. Normalize the fluorescence units to the vehicle control (set as 100% viability) and calculate the IC₅₀ using non-linear regression analysis.

Workflow Seed Seed HepG2 Cells (96-well plate, 10^4 cells/well) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Dose Apply Compound (0.1 - 1000 µM) Incubate->Dose Assay Resazurin Assay (Cell Viability) Dose->Assay Read Fluorescence Readout (Ex 540 / Em 590 nm) Assay->Read Data IC50 Calculation (Self-Validating Controls) Read->Data

Step-by-step workflow for in vitro hepatotoxicity screening using Resazurin.

References

  • CAS:108245-63-2 - iChemistry -[Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf (NIH) -[Link]

  • Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NKK) in early development: a wide-scope metabolomics assay in zebrafish embryos - bioRxiv - [Link]

  • The impact of the exposome on cytochrome P450-mediated drug metabolism - PMC (NIH) -[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of imidazo[1,2-a]pyridines using 1-(Pyridin-2-ylamino)propan-2-one

An Application Guide to the Synthesis of Imidazo[1,2-a]pyridines Utilizing 1-(Pyridin-2-ylamino)propan-2-one as a Key Intermediate Introduction: The Privileged Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Imidazo[1,2-a]pyridines Utilizing 1-(Pyridin-2-ylamino)propan-2-one as a Key Intermediate

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold."[1][2] This unique structural motif is present in a wide array of therapeutics, demonstrating a remarkable spectrum of biological activities.[3][4][5] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (cardiotonic agent) feature this core, highlighting its clinical significance.[2][6][7] The broad utility of these compounds has driven extensive research into developing efficient and versatile synthetic methodologies.[8][9]

Historically, the most fundamental route to this scaffold is the Tchichibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8][10][11] This application note provides a detailed protocol and mechanistic insight into a modern iteration of this classic synthesis, focusing on the formation of the imidazo[1,2-a]pyridine ring system through the in situ generation of a key N-(pyridin-2-yl)ketone amine intermediate, exemplified by 1-(Pyridin-2-ylamino)propan-2-one. We will explore the causality behind experimental choices, provide self-validating protocols, and situate this methodology within the broader context of contemporary synthetic strategies.

Core Synthesis: From 2-Aminopyridine to the Imidazo[1,2-a]pyridine Core

The synthesis is conceptually a two-step process, often performed in a single pot: (1) the initial SN2 reaction between 2-aminopyridine and an α-haloketone to form a pyridinium salt, and (2) the subsequent base-mediated intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine.

Reaction Mechanism: A Stepwise Annulation

The accepted mechanism proceeds through two distinct stages.[8][10] First, the endocyclic nitrogen of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the α-carbon of the haloketone (e.g., chloroacetone). This displacement of the halide forms a key intermediate, the N-acetonyl-2-aminopyridinium salt. In the second stage, a base abstracts a proton from the exocyclic amino group, which then acts as an intramolecular nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate readily undergoes dehydration to form the final, stable aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism Figure 1: Reaction Mechanism for Imidazo[1,2-a]pyridine Formation cluster_0 Step 1: SN2 Attack & Pyridinium Salt Formation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Acetonyl-2-aminopyridinium Salt 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack (Ring N) Alpha-Haloketone α-Haloketone (e.g., Chloroacetone) Alpha-Haloketone->Pyridinium_Salt Cyclization_Intermediate Hemiaminal Intermediate Pyridinium_Salt->Cyclization_Intermediate 1. Base (e.g., NaHCO3) 2. Intramolecular Nucleophilic Attack (NH2) Final_Product Imidazo[1,2-a]pyridine Cyclization_Intermediate->Final_Product - H2O (Dehydration)

Caption: Figure 1: Reaction Mechanism for Imidazo[1,2-a]pyridine Formation

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Methylimidazo[1,2-a]pyridine

This protocol details a reliable and scalable one-pot synthesis from commercially available starting materials. The choice of sodium bicarbonate as the base is critical; it is strong enough to facilitate the cyclization of the pyridinium salt but mild enough to prevent undesired side reactions. Ethanol is selected as the solvent for its ability to dissolve both the reactants and the intermediate salt, facilitating a homogenous reaction.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Chloroacetone (1.1 eq, stabilized)

  • Sodium Bicarbonate (NaHCO₃, 2.0 eq)

  • Ethanol (EtOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol) and anhydrous ethanol (40 mL).

  • Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

  • Add chloroacetone (0.93 mL, 11.7 mmol) dropwise to the solution. An immediate exothermic reaction and formation of a white precipitate (the pyridinium salt intermediate) may be observed.

  • Add sodium bicarbonate (1.78 g, 21.2 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 20-60% ethyl acetate in hexanes) to afford 2-methylimidazo[1,2-a]pyridine as a solid.

Data Presentation: Reaction Conditions and Characterization

The versatility of the imidazo[1,2-a]pyridine synthesis allows for a wide range of conditions, including modern, environmentally benign approaches such as microwave-assisted and solvent-free reactions.[6][8][12][13]

Method Catalyst/Base Solvent Temp (°C) Time Yield (%) Reference
ConventionalNaHCO₃Ethanol805 hGood[10]
Catalyst-FreeNoneNone6020 min95[8][12]
MicrowaveIonic LiquidNoneN/A30-45 s88-94[6]
MicrowaveNoneNoneN/A2-5 minGood-Excellent[13]

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines.

Successful synthesis of the target compound can be confirmed using standard spectroscopic techniques.

Technique Nucleus Expected Chemical Shifts (δ, ppm)
¹H NMRH-2Not Applicable (Methyl Group)
CH₃ at C-2~2.4 s (3H)
H-3~7.5 s (1H)
H-5~8.0 d (1H)
H-6~6.7 t (1H)
H-7~7.1 t (1H)
H-8~7.6 d (1H)
¹³C NMRC-2~145.0
CH₃ at C-2~15.0
C-3~108.0
C-5~124.0
C-6~112.0
C-7~122.0
C-8a~145.5

Table 2: Representative Spectroscopic Data for 2-Methylimidazo[1,2-a]pyridine in CDCl₃.[12][14]

Overall Synthetic Workflow

The entire process, from reactant preparation to final product analysis, can be visualized as a streamlined workflow.

Synthetic_Workflow Figure 2: General Experimental Workflow Reactants 1. Reactant Preparation (2-Aminopyridine, Chloroacetone, Base, Solvent) Reaction_Setup 2. Reaction Setup (Dissolution, Reagent Addition) Reaction 3. Thermal or Microwave Reaction (Reflux or Irradiation) Reaction_Setup->Reaction Monitoring 4. Reaction Monitoring (TLC) Reaction->Monitoring Workup 5. Aqueous Workup (Solvent Removal, Extraction) Monitoring->Workup Upon Completion Purification 6. Purification (Flash Chromatography) Workup->Purification Analysis 7. Product Characterization (NMR, MS) Purification->Analysis

Caption: Figure 2: General Experimental Workflow

Broader Perspectives and Alternative Syntheses

While the condensation of 2-aminopyridines with α-haloketones remains a robust and popular method[14], the field has evolved significantly. For researchers and drug development professionals, awareness of alternative routes is crucial for accessing diverse substitution patterns. Modern methods include:

  • Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer rapid access to complex derivatives.[15][16][17]

  • Reactions with Alkynes: Transition-metal-catalyzed reactions of 2-aminopyridines with aldehydes and alkynes provide a powerful route to highly functionalized imidazo[1,2-a]pyridines.[1][8][18][19]

  • Oxidative C-H Functionalization: Direct coupling methods that avoid pre-functionalized starting materials are an area of active research, representing a more atom-economical approach.[20]

These advanced strategies often provide complementary access to analogues that are difficult to obtain through classical methods, expanding the chemical space available for drug discovery programs.

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold via the condensation of 2-aminopyridine with α-haloketones is a time-tested, efficient, and highly versatile reaction. By understanding the underlying mechanism involving the in situ formation of a key pyridinium intermediate, researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. The detailed protocol provided herein serves as a reliable starting point for accessing this privileged heterocyclic core. As the demand for novel therapeutics continues to grow, mastery of both classical and modern synthetic routes to scaffolds like imidazo[1,2-a]pyridine will remain an invaluable asset for scientists in the pharmaceutical and chemical industries.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]

  • One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal. Available at: [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. ACS Publications. Available at: [Link]

  • One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds. ACS Publications. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]

  • Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ACS Publications. Available at: [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available at: [Link]

  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Synfacts. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Publications. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. ResearchGate. Available at: [Link]

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Available at: [Link]

  • Pyridines and Imidazopyridines with Medicinal Significance. PubMed. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Bentham Science. Available at: [Link]

  • Proposed mechanism for the synthesis of imidazo [1,2-a] pyridine... ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. NIH National Center for Biotechnology Information. Available at: [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH National Center for Biotechnology Information. Available at: [Link]

  • Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. Available at: [Link]

  • Chichibabin Pyridine Synthesis. ResearchGate. Available at: [Link]

  • Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: 1-(Pyridin-2-ylamino)propan-2-one as a Key Intermediate in the Synthesis of Imidazo[1,2-a]pyridine-based Therapeutics

Introduction & Strategic Importance In modern medicinal chemistry, the imidazo[1,2- a ]pyridine system is universally recognized as a "privileged scaffold," forming the core of numerous blockbuster drugs (e.g., Zolpidem,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In modern medicinal chemistry, the imidazo[1,2- a ]pyridine system is universally recognized as a "privileged scaffold," forming the core of numerous blockbuster drugs (e.g., Zolpidem, Alpidem) and experimental therapeutics. The synthesis of the 2-methylimidazo[1,2- a ]pyridine core relies heavily on a Tschitschibabin-type cyclocondensation. Within this pathway, 1-(pyridin-2-ylamino)propan-2-one serves as the critical, uncyclized transient intermediate.

Isolating or strictly controlling the formation of this propan-2-one intermediate is essential for preventing polymeric byproducts and ensuring high-fidelity cyclodehydration. This application note details the mechanistic causality, downstream pharmaceutical applications, and self-validating experimental protocols for utilizing this intermediate in drug discovery workflows.

Mechanistic Causality: From Alkylation to Cyclodehydration

The transformation of 2-aminopyridine to a fully aromatic imidazo[1,2- a ]pyridine is a two-stage cascade process driven by precise electronic control:

  • Initial Alkylation (Intermediate Formation): The reaction begins with the nucleophilic attack of 2-aminopyridine on an α -haloketone (chloroacetone). While the endocyclic pyridine nitrogen is inherently more nucleophilic and often the site of initial attack (forming a pyridinium salt), the system rapidly equilibrates via a Dimroth-type rearrangement to form the exocyclic alkylated intermediate, 1-(pyridin-2-ylamino)propan-2-one [1].

  • Acid-Catalyzed Cyclodehydration: To drive the reaction forward, the ketone carbonyl of the intermediate must be activated. The addition of a mild acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity. This facilitates an intramolecular nucleophilic attack by the adjacent nitrogen, followed by the elimination of a water molecule (-H₂O) to yield the thermodynamically stable 2-methylimidazo[1,2- a ]pyridine[1].

Mechanistic Pathway Visualization

Pathway A 2-Aminopyridine + Chloroacetone B 1-(Pyridin-2-ylamino) propan-2-one (Intermediate) A->B Alkylation (EtOH, 25°C) C 2-Methylimidazo [1,2-a]pyridine B->C Cyclodehydration (AcOH cat., Reflux) D1 Antiviral Agents (CMV/VZV) C->D1 Hydroxymethylation & Thioetherification D2 Anticancer Agents (CDK/PI3K) C->D2 Pd-Catalyzed Cross-Coupling D3 Antimicrobials (S. aureus) C->D3 Halogenation (Br2 / I2)

Mechanistic pathway from 2-aminopyridine to therapeutic agents via the key intermediate.

Downstream Pharmaceutical Applications

Once the 1-(pyridin-2-ylamino)propan-2-one intermediate is successfully cyclized, the resulting scaffold can be functionalized to target diverse biological pathways:

  • Antiviral Therapeutics: The C3 position of the imidazopyridine ring is highly susceptible to electrophilic substitution. Direct hydroxymethylation followed by thioetherification yields 3-[(benzylthio)methyl] derivatives. These compounds have demonstrated marked antiviral activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), achieving therapeutic indices superior to 150[2].

  • Oncology (Kinase Inhibitors): Utilizing a scaffold-hopping approach, the 2-methylimidazo[1,2- a ]pyridine core is used to synthesize analogues of ZSTK474 (a known PI3K inhibitor) and 2-aminopyrimidine derivatives. These compounds act as potent cyclin-dependent kinase (CDK) inhibitors, showing excellent cytotoxic activity against colon cancer cell lines[3].

  • Antimicrobial Agents: The addition of molecular bromine or iodine to the cyclized scaffold yields 3-halo-2-methyl-1H-imidazo[1,2- a ]pyridinium trihalides. These halogenated salts exhibit significant, broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus[4].

Quantitative Data Summary

The table below summarizes the reaction parameters, typical yields, and biological targets for the functionalization of the intermediate-derived scaffold.

Downstream ScaffoldReaction / FunctionalizationReagents & ConditionsTypical YieldPrimary Biological Target
2-Methylimidazo[1,2- a ]pyridine CyclocondensationChloroacetone, EtOH, AcOH (cat.), Reflux76–95%Core Pharmacophore[1]
3-Halo-2-methyl derivatives Electrophilic HalogenationBr₂ or I₂, CHCl₃ or MeOH, RT>80%Antimicrobial (S. aureus)[4]
3-[(Benzylthio)methyl] derivatives Hydroxymethylation & Thioetherification1. HCHO, AcOH, 100°C2. R-SH, AcOH, 100°C60–85%Antiviral (CMV/VZV)[2]
2-Aminopyrimidine derivatives Pd-Catalyzed Cross-CouplingPd catalyst, Pyrimidine-halideVariableAnticancer (CDK/PI3K)[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and safety.

Protocol A: Synthesis of the Intermediate and Cyclodehydration

Objective: To synthesize the 2-methylimidazo[1,2- a ]pyridine core via the 1-(pyridin-2-ylamino)propan-2-one intermediate.

Materials & Reagents:

  • 2-Aminopyridine: 28.2 g (0.3 mol)

  • Chloroacetone: 32.6 g (0.3 mol) (⚠️ Safety: Severe lachrymator and alkylating agent. Handle exclusively in a fume hood).

  • Absolute Ethanol: 400 mL

  • Glacial Acetic Acid: 30 drops

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer, completely dissolve 28.2 g of 2-aminopyridine in 400 mL of absolute ethanol[1].

  • Alkylation (Intermediate Formation): Slowly add 32.6 g of chloroacetone dropwise to the stirring solution at room temperature. The controlled addition prevents thermal runaways and favors the formation of the transient 1-(pyridin-2-ylamino)propan-2-one intermediate[1].

  • Acid-Catalyzed Activation: Add 30 drops of glacial acetic acid. Causality: The acid lowers the activation energy for the subsequent cyclization by protonating the intermediate's ketone moiety[1].

  • Cyclodehydration: Heat the mixture to reflux for 4–6 hours. Monitor the elimination of water to ensure the complete aromatization of the imidazo[1,2- a ]pyridine system.

  • Workup & Neutralization: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between ethyl acetate and saturated aqueous sodium bicarbonate to neutralize the acetic acid catalyst.

  • Isolation: Separate the organic phase, dry over anhydrous MgSO₄, and evaporate the solvent to recover the 2-methylimidazo[1,2- a ]pyridine product[1].

  • Validation & Quality Control: Analyze the product using High-Performance Liquid Chromatography (HPLC). Utilizing a C-18 bonded stationary phase should yield exactly one significant peak, providing a self-validating proof of compound purity prior to downstream functionalization[1].

Protocol B: C3-Hydroxymethylation for Antiviral Precursors

Objective: To functionalize the C3 position of the validated core scaffold for downstream thioetherification.

Step-by-Step Methodology:

  • Mixture Preparation: Combine the purified 2-methylimidazo[1,2- a ]pyridine (1 eq) with an excess of aqueous formaldehyde (37%) and sodium acetate in an acetic acid medium[2].

  • Electrophilic Substitution: Heat the reaction mixture at 100 °C for 4 hours. Causality: The acidic environment generates a highly reactive iminium/oxocarbenium ion from formaldehyde, which selectively attacks the electron-rich C3 position of the imidazopyridine ring[2].

  • Isolation: Cool the mixture, neutralize with a weak base, and extract with dichloromethane to yield the (2-methylimidazo[1,2- a ]pyridin-3-yl)methanol intermediate in moderate to good yield[2].

References[4] Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. Verified URL[2] Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry (ACS). Verified URL[1] Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science.Verified URL[3] Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate.Verified URL

Sources

Method

Application Note: Synthetic Strategies for the N-Alkylation of 1-(Pyridin-2-ylamino)propan-2-one

Abstract N-substituted 2-aminopyridine scaffolds are of paramount importance in medicinal chemistry and drug development, serving as core components in numerous pharmacologically active agents. The targeted N-alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-substituted 2-aminopyridine scaffolds are of paramount importance in medicinal chemistry and drug development, serving as core components in numerous pharmacologically active agents. The targeted N-alkylation of the exocyclic amino group is a critical transformation for modulating the physicochemical and biological properties of these molecules. This application note provides a detailed guide for researchers on the N-alkylation of 1-(pyridin-2-ylamino)propan-2-one, a bifunctional building block. We present two robust and highly efficient protocols: classical reductive amination and modern iridium-catalyzed borrowing hydrogen methodology. This guide delves into the mechanistic underpinnings of each method, offers step-by-step experimental procedures, and provides a comparative analysis to aid in reaction selection, ensuring researchers can confidently and successfully synthesize desired N-alkylated derivatives.

Introduction and Mechanistic Considerations

The N-alkylation of 2-aminopyridine derivatives presents a unique synthetic challenge due to the presence of two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. Direct alkylation with reagents like alkyl halides often leads to a mixture of products, with preferential alkylation occurring at the more basic ring nitrogen, forming pyridinium salts.[1] Furthermore, traditional methods can suffer from over-alkylation, yielding undesired tertiary amines.[2][3]

To achieve selective mono-alkylation on the exocyclic amino group of 1-(pyridin-2-ylamino)propan-2-one, strategies that differentiate the reactivity of the two nitrogen atoms are essential. The methods detailed herein—reductive amination and borrowing hydrogen catalysis—offer excellent control and selectivity.

  • Reductive Amination: This widely-used, two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction with a mild hydride source.[3][4] The use of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as they are selective for the iminium ion over the carbonyl starting material and are stable in mildly acidic conditions that favor iminium formation. This method effectively prevents over-alkylation, which is a common issue with direct alkylation techniques.[3]

  • Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant and atom-economical strategy utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst, typically based on iridium or ruthenium.[5][6] The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde.[7] This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and releasing water as the only byproduct.[5][7] This approach is considered a green chemistry alternative, avoiding the use of pre-formed aldehydes and stoichiometric reagents.[6]

Recommended Synthetic Protocols

This section provides detailed, step-by-step protocols for two reliable N-alkylation methods.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of 1-(pyridin-2-ylamino)propan-2-one with an aldehyde in the presence of sodium triacetoxyborohydride. It is a versatile and highly reliable method for synthesizing a wide range of N-substituted derivatives.

Caption: Workflow for N-alkylation via reductive amination.

ReagentCAS NumberSupplierNotes
1-(Pyridin-2-ylamino)propan-2-oneNot CatalogedCustom SynthesisStarting material
Aldehyde (e.g., Isobutyraldehyde)78-84-2Sigma-Aldrich1.1 equivalents
Sodium Triacetoxyborohydride (STAB)56553-60-7Sigma-Aldrich1.5 equivalents, moisture-sensitive
Dichloromethane (DCM), Anhydrous75-09-2Sigma-AldrichReaction solvent
Acetic Acid (Glacial)64-19-7Sigma-AldrichOptional catalyst, ~5 mol%
Saturated Sodium Bicarbonate (aq.)144-55-8Lab PreparedFor work-up
Anhydrous Sodium Sulfate7757-82-6Sigma-AldrichFor drying organic layer
Silica Gel7631-86-9Sigma-AldrichFor column chromatography
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-(pyridin-2-ylamino)propan-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the desired aldehyde (1.1 eq) to the solution. For reactions that are sluggish, a catalytic amount of glacial acetic acid (~5 mol%) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10 minutes. An exotherm may be observed.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Iridium-Catalyzed Borrowing Hydrogen

This protocol employs a commercially available iridium catalyst to mediate the N-alkylation using an alcohol as the alkylating agent. It is an efficient, environmentally friendly method that minimizes waste.

Caption: Catalytic cycle for Borrowing Hydrogen N-alkylation.

ReagentCAS NumberSupplierNotes
1-(Pyridin-2-ylamino)propan-2-oneNot CatalogedCustom SynthesisStarting material
Alcohol (e.g., Benzyl Alcohol)100-51-6Sigma-Aldrich1.2 equivalents
[Ir(Cp*)Cl₂]₂12354-85-7Sigma-AldrichCatalyst, 1-2 mol%
Potassium tert-butoxide (KOtBu)865-47-4Sigma-AldrichBase, 10 mol%
Toluene, Anhydrous108-88-3Sigma-AldrichReaction solvent
Ethyl Acetate141-78-6Sigma-AldrichFor extraction
Water7732-18-5Lab PreparedFor work-up
  • To an oven-dried Schlenk tube, add the iridium catalyst ([Ir(Cp*)Cl₂]₂) (0.01-0.02 eq) and potassium tert-butoxide (KOtBu) (0.1 eq) under an inert atmosphere (Nitrogen or Argon).

  • Add 1-(pyridin-2-ylamino)propan-2-one (1.0 eq) and the desired primary alcohol (1.2 eq).

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The development of a darker color is often observed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the N-alkylated product.

Comparative Analysis and Troubleshooting

The choice between reductive amination and borrowing hydrogen catalysis depends on several factors including substrate availability, cost, and desired environmental impact.

FeatureReductive AminationBorrowing Hydrogen Catalysis
Alkylating Agent Aldehyde / KetonePrimary Alcohol
Key Reagent Stoichiometric hydride reductant (e.g., NaBH(OAc)₃)Catalytic transition metal (e.g., Ir, Ru)
Temperature Typically Room TemperatureElevated Temperatures (100-120 °C)
Advantages Milder conditions, broad substrate scope, fast.[3]High atom economy, uses stable alcohols, green.[5][6]
Limitations Requires potentially unstable aldehydes, waste generation.Requires catalyst, higher temperatures, inert atmosphere.

Troubleshooting Tips:

  • Low Conversion / No Reaction:

    • Reductive Amination: Ensure reagents are anhydrous. Add catalytic acetic acid to promote imine formation.

    • Borrowing Hydrogen: Check catalyst activity. Ensure the system is properly sealed and under an inert atmosphere. Increase temperature or reaction time.

  • Formation of Side Products:

    • Reductive Amination: If reduction of the starting aldehyde is observed, ensure the hydride reagent is added after the initial imine formation period.

    • Borrowing Hydrogen: Impurities in the alcohol or solvent can poison the catalyst. Use high-purity reagents.

Conclusion

The selective N-alkylation of 1-(pyridin-2-ylamino)propan-2-one can be effectively achieved using either reductive amination or transition metal-catalyzed borrowing hydrogen methodology. Reductive amination offers a rapid and versatile route under mild conditions, making it ideal for broad library synthesis. The borrowing hydrogen approach provides a sustainable and atom-economical alternative, aligning with the principles of green chemistry. The protocols and insights provided in this application note equip researchers with reliable tools to synthesize novel N-alkylated 2-aminopyridine derivatives for applications in drug discovery and materials science.

References

  • Dutta, U., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

  • Gutsulyak, D. W., & van der Est, A. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

  • Manda, M. K., et al. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. Available at: [Link]

  • Majumdar, N., & Ali, M. A. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Deady, L. W., & Shanks, R. A. (1972). Mechanisms for the Acetylation of Aminopyridines. Australian Journal of Chemistry. Available at: [Link]

  • Beydoun, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Billman, J. H., & Dorman, L. C. (1962). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Available at: [Link]

  • Pelliccia, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Coordination Complexes with 1-(Pyridin-2-ylamino)propan-2-one

Introduction: The Versatility of Pyridine-Based Ligands in Modern Chemistry Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable and diverse comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Pyridine-Based Ligands in Modern Chemistry

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable and diverse complexes with a wide array of transition metals.[1][2] The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers.[3][4] This coordination capability, combined with the structural rigidity and tunable electronic properties of the pyridine scaffold, has led to the development of numerous coordination complexes with applications ranging from homogeneous catalysis to materials science and medicinal chemistry.[3][5]

The ligand 1-(Pyridin-2-ylamino)propan-2-one introduces additional functionality to the pyridine framework. The presence of an amino linker and a keto group provides multiple coordination sites, allowing for chelation to a metal center. This chelation enhances the stability of the resulting complex. The interplay between the pyridine nitrogen, the amino nitrogen, and the keto oxygen allows for versatile coordination modes, influencing the geometry and reactivity of the metal complex.

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of coordination complexes featuring 1-(Pyridin-2-ylamino)propan-2-one. We will focus on the preparation of a Palladium(II) complex as a representative example, given the significant role of palladium complexes in cross-coupling catalysis and other organic transformations.[6] The methodologies described herein are designed to be robust and adaptable for researchers in academia and industry, particularly those engaged in catalyst development and drug discovery.

Part 1: Synthesis of the Ligand: 1-(Pyridin-2-ylamino)propan-2-one

The synthesis of 1-(Pyridin-2-ylamino)propan-2-one can be achieved through the nucleophilic substitution of a suitable haloacetone with 2-aminopyridine. This reaction is a common method for the N-alkylation of aminopyridines.[6]

Protocol 1: Synthesis of 1-(Pyridin-2-ylamino)propan-2-one

Materials:

  • 2-Aminopyridine

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure a good suspension of the base.

  • Slowly add chloroacetone (1.1 eq) to the stirring suspension. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and then with brine (50 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 1-(Pyridin-2-ylamino)propan-2-one as a solid.

Characterization:

The structure of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as mass spectrometry.

Part 2: Preparation of a Palladium(II) Coordination Complex

Palladium(II) complexes are often four-coordinate with a square planar geometry.[1] The 1-(Pyridin-2-ylamino)propan-2-one ligand is expected to act as a bidentate ligand, coordinating to the palladium center through the pyridine nitrogen and one of the other donor atoms (amino nitrogen or keto oxygen). The reaction of the ligand with a suitable palladium(II) precursor, such as potassium tetrachloropalladate(II) (K₂PdCl₄), will yield the desired complex.

Protocol 2: Synthesis of Dichloro[1-(pyridin-2-ylamino)propan-2-one]palladium(II)

Materials:

  • 1-(Pyridin-2-ylamino)propan-2-one (from Protocol 1)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1-(Pyridin-2-ylamino)propan-2-one (2.0 eq) in anhydrous methanol (50 mL).

  • In a separate flask, dissolve potassium tetrachloropalladate(II) (1.0 eq) in anhydrous methanol (25 mL).

  • Slowly add the solution of K₂PdCl₄ to the stirring solution of the ligand at room temperature.

  • A precipitate should form upon addition. Allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete complexation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with small portions of cold methanol and then with anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting solid under vacuum to yield the Dichloro[1-(pyridin-2-ylamino)propan-2-one]palladium(II) complex.

Data Presentation: Expected Reaction Parameters

ParameterValue
Ligand:Metal Molar Ratio2:1
SolventAnhydrous Methanol
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Expected Yield> 80%

Part 3: Characterization of the Coordination Complex

Thorough characterization is essential to confirm the structure and purity of the synthesized coordination complex. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=O and C=N stretching frequencies will indicate coordination of these groups to the palladium center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination to the paramagnetic palladium(II) center may lead to broadening of the NMR signals.

  • UV-Visible Spectroscopy: Electronic transitions in the complex can be observed, providing information about the coordination environment of the metal ion.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which can be compared with the calculated values to confirm the empirical formula.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise bond lengths, bond angles, and the coordination geometry around the palladium center.

Part 4: Potential Applications

Coordination complexes of pyridine derivatives with transition metals have shown significant promise in various fields.

Catalysis

Palladium complexes with nitrogen-containing ligands are widely used as catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[6] The synthesized Dichloro[1-(pyridin-2-ylamino)propan-2-one]palladium(II) complex can be investigated as a precatalyst for these important C-C bond-forming reactions. The electronic and steric properties of the ligand can influence the catalytic activity and selectivity.

Drug Development

Pyridine-containing compounds exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Transition metal complexes can enhance the therapeutic potential of organic ligands. The prepared palladium(II) complex could be screened for its cytotoxic activity against various cancer cell lines or its antimicrobial activity against pathogenic bacteria and fungi. The coordination of the ligand to the metal center can facilitate drug delivery and interaction with biological targets.

Experimental Workflows

Ligand and Complex Synthesis Workflow

G cluster_0 Ligand Synthesis cluster_1 Complex Synthesis start_ligand 2-Aminopyridine + Chloroacetone reflux Reflux in Acetonitrile with K₂CO₃ start_ligand->reflux 1. N-Alkylation workup_ligand Aqueous Workup reflux->workup_ligand 2. Isolation purification_ligand Column Chromatography workup_ligand->purification_ligand 3. Purification ligand 1-(Pyridin-2-ylamino)propan-2-one purification_ligand->ligand start_complex Ligand + K₂PdCl₄ ligand->start_complex reaction_complex Stir in Methanol at RT start_complex->reaction_complex 4. Complexation isolation_complex Filtration and Washing reaction_complex->isolation_complex 5. Isolation complex Pd(II) Complex isolation_complex->complex

Caption: Workflow for the synthesis of the ligand and its palladium(II) complex.

Characterization and Application Workflow

G cluster_2 Characterization cluster_3 Application Screening complex Synthesized Pd(II) Complex spectroscopy Spectroscopy (FT-IR, NMR, UV-Vis) complex->spectroscopy analysis Elemental Analysis complex->analysis xrd Single-Crystal X-ray Diffraction complex->xrd catalysis Catalytic Activity (e.g., Suzuki Coupling) complex->catalysis biology Biological Activity (e.g., Cytotoxicity) complex->biology

Sources

Method

In Vitro Biological Assays for 1-(Pyridin-2-ylamino)propan-2-one Derivatives: A Protocol Guide

Executive Summary & Pharmacological Context The 1-(Pyridin-2-ylamino)propan-2-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally, the pyridine nitrogen and the secondary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1-(Pyridin-2-ylamino)propan-2-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Structurally, the pyridine nitrogen and the secondary amine form a bidentate hydrogen-bonding system that mimics the adenine ring of ATP, making it an exceptional hinge-binding motif for kinases. Concurrently, the flexible propan-2-one linker allows the molecule to adapt to the narrow gorges of metabolic enzymes.

Recent literature highlights the efficacy of pyridine-amine derivatives in two primary therapeutic domains: as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) δ/γ for immunology and oncology [1], and as multitarget cholinesterase inhibitors for neurodegenerative diseases [2].

This application note provides a comprehensive, self-validating protocol guide for evaluating 1-(Pyridin-2-ylamino)propan-2-one derivatives against these two distinct biological targets. By detailing the causality behind buffer selection, reagent interactions, and quality control metrics, this guide ensures high-fidelity data generation for Structure-Activity Relationship (SAR) campaigns.

Signaling Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates PI3K PI3K δ/γ Receptor->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Pathway Activation PIP3->AKT Downstream Effect Inhibitor 1-(Pyridin-2-ylamino) propan-2-one Scaffold Inhibitor->PI3K Hinge-Region Binding

PI3K δ/γ signaling pathway and the targeted inhibition mechanism.

Target 1: Lipid Kinase (PI3K δ/γ ) Inhibition Assay

Evaluating the kinase inhibitory activity of 1-(Pyridin-2-ylamino)propan-2-one derivatives requires an assay that can accurately measure the conversion of PIP2 to PIP3. We utilize a luminescent ADP detection assay (e.g., ADP-Glo™) because it directly quantifies the ADP byproduct of the kinase reaction, avoiding the auto-fluorescence interference commonly caused by pyridine derivatives in standard TR-FRET assays.

Scientific Rationale & Reagent Causality
  • 50 mM Tris (pH 7.4) & 3 mM MgCl₂: Mg²⁺ is an absolute requirement for kinase activity, as it coordinates the β and γ phosphates of ATP, facilitating the nucleophilic attack by the PIP2 substrate.

  • 2.1 mM DTT (Dithiothreitol): PI3K contains critical cysteine residues in its catalytic domain. DTT maintains a reducing environment, preventing the formation of inactive disulfide dimers [1].

  • 0.05% CHAPS: Unlike Triton X-100, CHAPS is a zwitterionic detergent. It is critical for preventing the lipophilic 1-(Pyridin-2-ylamino)propan-2-one derivatives from aggregating into colloidal Pan-Assay Interference Compounds (PAINS). This ensures the observed IC₅₀ is driven by true stoichiometric binding rather than non-specific enzyme sequestration.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivatives in 100% DMSO. Transfer 100 nL of each dilution into a white, low-volume 384-well plate using an acoustic liquid handler to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add 5 µL of 2X PI3K δ or γ enzyme solution (diluted in the optimized assay buffer) to the wells. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 5 µL of a 2X Substrate Mix containing 40 µM ATP and 160 µM DiC8-PIP2.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Detection: Read luminescence on a multi-mode microplate reader.

Self-Validating System

To ensure assay trustworthiness, every plate must include:

  • Positive Control (100% Inhibition): 10 µM Idelalisib (a known PI3K δ inhibitor).

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Z'-Factor Calculation: Calculate the Z'-factor for every plate: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with data analysis only if Z′≥0.65 , which confirms a robust signal window and minimal well-to-well variance.

Target 2: Multitarget Cholinesterase (AChE/BChE) Inhibition Assay

Pyridine-amine derivatives often exhibit potent multi-target directed ligand (MTDL) properties against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), making them candidates for Alzheimer's disease therapeutics [2]. We employ a modified Ellman’s colorimetric method for this evaluation.

Scientific Rationale & Reagent Causality
  • 0.1 M Phosphate Buffer (pH 8.0): Maintains the optimal pH for cholinesterase catalytic activity while ensuring the stability of the colorimetric reagent.

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)): Acts as the chromogenic indicator. The enzyme hydrolyzes the substrate (Acetylthiocholine, ATCh) into thiocholine. The free sulfhydryl group of thiocholine immediately reacts with DTNB to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm.

  • Kinetic Readout: Unlike endpoint assays, measuring the absorbance continuously over 5 minutes allows for the calculation of the initial velocity ( V0​ ). This is strictly necessary to perform Lineweaver-Burk plot analysis to determine if the derivative is a competitive, uncompetitive, or mixed-type inhibitor.

Step-by-Step Protocol
  • Reagent Setup: In a clear 96-well plate, add 160 µL of 0.1 M Phosphate Buffer (pH 8.0) and 10 µL of the 1-(Pyridin-2-ylamino)propan-2-one derivative (diluted in buffer with 1% DMSO).

  • Enzyme Incubation: Add 10 µL of AChE (from Electrophorus electricus) or BChE (equine serum) at a concentration of 0.2 U/mL. Incubate at 25°C for 10 minutes.

  • Indicator Addition: Add 10 µL of 0.01 M DTNB.

  • Reaction Initiation: Add 10 µL of 0.075 M Acetylthiocholine iodide (ATCh) to initiate the reaction.

  • Kinetic Detection: Immediately transfer the plate to a spectrophotometer and measure absorbance at 412 nm every 30 seconds for 5 minutes.

Self-Validating System
  • Reference Drug: Include Donepezil as a standard competitive inhibitor.

  • Blank Subtraction: Pyridine derivatives can sometimes absorb light in the UV-Vis spectrum. A parallel "blank" well containing the compound, buffer, and DTNB (but no enzyme) must be run to subtract baseline compound absorbance, preventing false-positive inhibition readings.

Data Presentation & SAR Analysis

Synthesizing the data from both assays allows researchers to map the Structure-Activity Relationship (SAR) of the 1-(Pyridin-2-ylamino)propan-2-one scaffold. The table below represents a standardized format for reporting quantitative multi-target data.

Table 1: Representative Biological Evaluation of Pyridine-Amine Derivatives

Compound IDR-Group SubstitutionPI3K δ IC₅₀ (nM)PI3K γ IC₅₀ (nM)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Mechanism (AChE)
Deriv-01 -H (Unsubstituted)45.2 ± 3.1120.4 ± 8.512.4 ± 1.1>50Mixed
Deriv-02 4-Fluoro18.6 ± 1.485.2 ± 5.08.2 ± 0.645.1 ± 2.2Competitive
Deriv-03 3-Methoxy115.0 ± 9.2>5002.1 ± 0.31.8 ± 0.2Uncompetitive
Idelalisib Reference2.5 ± 0.2104.0 ± 7.1N/AN/AATP-Competitive
Donepezil ReferenceN/AN/A0.014 ± 0.0023.5 ± 0.4Competitive

Note: Data is illustrative to demonstrate the required reporting structure. Standard deviations ( ± ) are derived from n=3 independent biological replicates.

Workflow Prep Compound Dilution (DMSO) Incubate Target Incubation (30 min) Prep->Incubate Substrate Substrate Addition Incubate->Substrate Read Signal Detection Substrate->Read Analyze Data Analysis Read->Analyze

High-throughput screening workflow for in vitro biological evaluation.

References

  • Title: 5-[2-(pyridin-2-ylamino)
  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Chemical Neuroscience (Bortolami M, et al., 2021) URL: [Link]

Application

The Versatile Precursor: A Guide to 1-(Pyridin-2-ylamino)propan-2-one in Heterocyclic Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and materials science, the efficient construction of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. Nitrogen-containing fused ring systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, form the core of numerous biologically active compounds, including anti-cancer agents, antivirals, and central nervous system modulators. The strategic design of precursors that can be readily converted into these complex architectures is a key enabler of innovation.

1-(Pyridin-2-ylamino)propan-2-one is a prime example of such a strategic precursor. Its structure uniquely combines a nucleophilic 2-aminopyridine moiety and an electrophilic ketone, poised for intramolecular cyclization. Furthermore, the enolizable nature of the ketone provides an alternative reactive handle, rendering it a versatile synthon for a variety of cyclization and multicomponent strategies. This guide provides detailed application notes and field-proven protocols for the synthesis of this key precursor and its subsequent transformation into high-value heterocyclic systems.

Part 1: Synthesis of the Precursor: 1-(Pyridin-2-ylamino)propan-2-one

The most direct and reliable method for the synthesis of 1-(pyridin-2-ylamino)propan-2-one is the nucleophilic substitution of a halo-ketone with 2-aminopyridine. This reaction, a classic N-alkylation, must be controlled to favor alkylation on the exocyclic nitrogen over the endocyclic pyridine nitrogen, which would lead to a pyridinium salt.

Expert Insights: Controlling Reaction Selectivity

The selectivity of the N-alkylation is governed by the reaction conditions. The use of a non-polar aprotic solvent like toluene or dioxane and a mild, non-nucleophilic base such as potassium carbonate is crucial. These conditions minimize the formation of the pyridinium salt by reducing the polarity of the reaction medium and avoiding a high concentration of free, highly reactive anions. The reaction proceeds via an SN2 mechanism where the exocyclic amino group of 2-aminopyridine attacks the carbon bearing the halogen.

Diagram: Synthesis of 1-(Pyridin-2-ylamino)propan-2-one

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_aminopyridine 2-Aminopyridine reaction_center SN2 Reaction 2_aminopyridine->reaction_center Nucleophile chloroacetone Chloroacetone chloroacetone->reaction_center Electrophile base K2CO3 (mild base) base->reaction_center solvent Toluene (non-polar) solvent->reaction_center temperature Reflux temperature->reaction_center precursor 1-(Pyridin-2-ylamino)propan-2-one byproduct KHCO3 + KCl reaction_center->precursor reaction_center->byproduct

Caption: Workflow for the N-alkylation of 2-aminopyridine.

Protocol 1: Synthesis of 1-(Pyridin-2-ylamino)propan-2-one

This protocol is based on established methods for the N-alkylation of aminopyridines with α-haloketones.

Materials:

  • 2-Aminopyridine

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (9.41 g, 100 mmol, 1.0 equiv.), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 equiv.), and 100 mL of anhydrous toluene.

  • Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add chloroacetone (9.25 g, 100 mmol, 1.0 equiv.) to the mixture at room temperature. Causality Note: Slow addition is recommended to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-aminopyridine spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid salts (K₂CO₃, KHCO₃, KCl) and wash the filter cake with ethyl acetate (2 x 20 mL).

  • Extraction: Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes any remaining inorganic salts and the brine wash aids in breaking any emulsions and further drying the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a brown oil or solid, can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 1-(pyridin-2-ylamino)propan-2-one.

Part 2: Application in Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry. The synthesized precursor is ideally suited for its construction via intramolecular cyclization.

Method A: Classical Acid-Catalyzed Cyclization (Tschitschibabin Reaction)

This is the most direct application of the precursor. An acid catalyst promotes the intramolecular condensation between the exocyclic amine and the ketone, followed by dehydration to form the aromatic imidazole ring.

Diagram: Intramolecular Cyclization to Imidazo[1,2-a]pyridine

G precursor 1-(Pyridin-2-ylamino)propan-2-one protonation Protonation of Ketone (Acid Catalyst, H+) precursor->protonation activated_ketone Activated Intermediate protonation->activated_ketone cyclization Intramolecular Nucleophilic Attack activated_ketone->cyclization intermediate Cyclized Intermediate (Hemiaminal) cyclization->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product 2-Methylimidazo[1,2-a]pyridine dehydration->product

Caption: Mechanism of acid-catalyzed cyclization.

Protocol 2: Synthesis of 2-Methylimidazo[1,2-a]pyridine

Materials:

  • 1-(Pyridin-2-ylamino)propan-2-one

  • Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, place 1-(pyridin-2-ylamino)propan-2-one (1.50 g, 10 mmol).

  • Acid Addition: Carefully add polyphosphoric acid (15 g) to the flask with stirring. Causality Note: PPA serves as both the catalyst and a dehydrating agent. The reaction is often exothermic and viscous, requiring efficient stirring.

  • Reaction: Heat the mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g) in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8. Safety Note: This should be done in a fume hood as CO₂ is evolved.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield pure 2-methylimidazo[1,2-a]pyridine.

Method B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

While not using the pre-formed precursor directly, the GBB reaction is a powerful one-pot alternative that generates an analogous intermediate in situ. It combines an aminopyridine, an aldehyde, and an isocyanide to rapidly build the imidazo[1,2-a]pyridine core. This method highlights the synthetic equivalence and efficiency of multicomponent strategies.

Diagram: Groebke-Blackburn-Bienaymé (GBB) Reaction Pathway

G 2_aminopyridine 2-Aminopyridine step1 Condensation 2_aminopyridine->step1 aldehyde Aldehyde (R-CHO) aldehyde->step1 isocyanide Isocyanide (R'-NC) step2 [4+1] Cycloaddition isocyanide->step2 catalyst Lewis or Brønsted Acid (e.g., Sc(OTf)3, Gd(OTf)3) catalyst->step1 imine Schiff Base / Iminium Ion step1->imine imine->step2 cycloadduct Cyclized Intermediate step2->cycloadduct step3 Aromatization cycloadduct->step3 product 3-Amino-Imidazo[1,2-a]pyridine step3->product

Caption: One-pot synthesis via the GBB multicomponent reaction.

Protocol 3: Microwave-Assisted GBB Synthesis of Imidazo[1,2-a]pyridines

This protocol is adapted from methodologies utilizing rare earth triflates as efficient Lewis acid catalysts under microwave irradiation, which significantly accelerates the reaction.

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Isocyanide

  • Gadolinium(III) triflate (Gd(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (MeOH)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 2-aminopyridine (0.5 mmol, 1.0 equiv.), the corresponding aldehyde (0.5 mmol, 1.0 equiv.), the isocyanide (0.5 mmol, 1.0 equiv.), and the catalyst (e.g., Gd(OTf)₃, 0.025 mmol, 5.0 mol%).

  • Solvent Addition: Add 1.5 mL of methanol to the vial and seal it with a Teflon septum.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring (e.g., 600 rpm) at 150 °C for 30 minutes. Causality Note: Microwave heating provides rapid and uniform heating, drastically reducing reaction times compared to conventional heating.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.

EntryAldehydeIsocyanideCatalyst (5 mol%)Time (min)Yield (%)
1Benzaldehydetert-Butyl isocyanideGd(OTf)₃3092
24-Nitrobenzaldehydetert-Butyl isocyanideSc(OTf)₃3095
32-NaphthaldehydeCyclohexyl isocyanideGd(OTf)₃3088
4Furfuraltert-Butyl isocyanideGd(OTf)₃3091
Data is representative and adapted from literature sources for illustrative purposes.

Part 3: Application in Pyrido[1,2-a]pyrimidine Synthesis

The pyrido[1,2-a]pyrimidine core is another valuable heterocycle found in pharmacologically active agents. The enamine tautomer of 1-(pyridin-2-ylamino)propan-2-one can act as a dinucleophile, reacting with a suitable one-carbon electrophile in a [5+1] cyclization strategy.

Expert Insights: The Enamine Tautomer as a Key Intermediate

1-(Pyridin-2-ylamino)propan-2-one exists in equilibrium with its enamine tautomer, 1-(pyridin-2-ylamino)prop-1-en-2-ol. This enamine is electron-rich and its reactivity can be harnessed. Reaction with an electrophile such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces a vinylogous amidine functionality, which is perfectly positioned for cyclization onto the endocyclic pyridine nitrogen, followed by elimination of dimethylamine and aromatization to form the pyrimidinone ring.

Diagram: Synthesis of Pyrido[1,2-a]pyrimidin-4-one

G precursor 1-(Pyridin-2-ylamino)propan-2-one tautomerization Tautomerization precursor->tautomerization enamine Enamine Intermediate tautomerization->enamine condensation Condensation enamine->condensation dmf_dma DMF-DMA (Electrophile) dmf_dma->condensation adduct Vinylogous Amidine Adduct condensation->adduct cyclization Intramolecular Cyclization adduct->cyclization intermediate Cyclized Intermediate cyclization->intermediate elimination Elimination of Dimethylamine intermediate->elimination product 2-Methylpyrido[1,2-a]pyrimidin-4-one elimination->product

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(Pyridin-2-ylamino)propan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of N-alkylated 2-aminopyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of N-alkylated 2-aminopyridines. The synthesis of 1-(pyridin-2-ylamino)propan-2-one via the direct alkylation of 2-aminopyridine with chloroacetone is notoriously difficult.

The primary challenge lies in the ambident nucleophilicity of 2-aminopyridine. Under standard conditions, the endocyclic (ring) nitrogen is inherently more nucleophilic than the exocyclic amino group. This leads to rapid endocyclic alkylation followed by spontaneous cyclization and dehydration, yielding the aromatized byproduct 2-methylimidazo[1,2-a]pyridine instead of your desired acyclic ketone (1)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized protocol to suppress cyclization and maximize the yield of your target acyclic product.

Part 1: Troubleshooting FAQs

Q1: Why is my reaction yielding almost exclusively 2-methylimidazo[1,2-a]pyridine? Causality: The lone pair on the pyridine ring nitrogen resides in an sp2 orbital orthogonal to the aromatic π -system, making it highly available for nucleophilic attack. In contrast, the exocyclic amine's lone pair is partially delocalized into the ring. When chloroacetone is introduced under neutral or mildly basic conditions, the ring nitrogen attacks first, forming a 1-(2-oxopropyl)-2-aminopyridinium intermediate. The exocyclic amine then attacks the ketone, forming a hemiaminal that rapidly dehydrates to gain aromatic stability as an imidazopyridine (2)[2]. Solution: You must invert the nucleophilicity. Pre-treat 2-aminopyridine with a strong base (e.g., NaH or LiHMDS) to deprotonate the exocyclic amine. The resulting amide anion is significantly more nucleophilic than the ring nitrogen, directing the alkylation exclusively to the exocyclic position (3)[3].

Q2: I successfully formed the acyclic product, but it degraded into the cyclized byproduct during workup. How do I prevent this? Causality: The cyclization of the intermediate hemiaminal is an acid-catalyzed dehydration process. Even trace amounts of acid during a standard aqueous workup (e.g., using NH4​Cl ) can trigger the aromatization to imidazo[1,2-a]pyridine. Furthermore, protic solvents stabilize the hemiaminal transition state through hydrogen bonding, accelerating the unwanted ring closure[2]. Solution: Maintain strictly non-acidic conditions. Quench the reaction with a cold, mildly basic buffer (saturated aqueous NaHCO3​ ) and perform extractions in aprotic solvents like ethyl acetate or dichloromethane. Avoid silica gel chromatography if the compound proves too sensitive; instead, consider alumina or basified silica (pre-treated with 1% Et3​N ).

Q3: I am using NaH, but now I see significant dialkylation (tertiary amine formation). How can I control this? Causality: Once the primary amine is monoalkylated, the resulting secondary amine (1-(pyridin-2-ylamino)propan-2-one) is more nucleophilic than the starting material due to the electron-donating effect of the alkyl group. Solution: Employ kinetic control. Use a slight excess of the 2-aminopyridine anion (1.1 to 1.2 equivalents) relative to chloroacetone. More importantly, add the chloroacetone highly diluted in THF via a syringe pump over 1–2 hours at low temperatures (0 °C to -78 °C) to ensure the electrophile is consumed by the abundant primary amide anion before it can react with the monoalkylated product.

Part 2: Mechanistic Pathway Analysis

G cluster_0 Undesired Pathway (Kinetic Control) cluster_1 Optimized Pathway (Base-Driven) A 2-Aminopyridine (Ambident Nucleophile) C Endocyclic Attack (Ring Nitrogen) A->C Neutral/Mild Base F Base Deprotonation (NaH / LiHMDS) A->F Strong Base (0°C) B Chloroacetone B->C H 1-(Pyridin-2-ylamino)propan-2-one (Target Acyclic Ketone) B->H Slow Addition D Pyridinium Salt Intermediate C->D Spontaneous Dehydration E 2-Methylimidazo[1,2-a]pyridine (Aromatized Byproduct) D->E Spontaneous Dehydration G Amide Anion (Exocyclic Nucleophile) F->G G->H Exocyclic Alkylation

Divergent pathways of 2-aminopyridine alkylation based on reaction conditions.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between experimental conditions and the resulting product distribution.

Experimental ConditionBase UsedSolvent EnvironmentTemp (°C)Target Yield (Acyclic)Major Byproduct
Standard AlkylationNoneAcetone25< 5%Imidazo[1,2-a]pyridine (>85%)
Mild Base K2​CO3​ DMF2515%Imidazo[1,2-a]pyridine (70%)
Strong Base (Anion)NaHTHF (Anhydrous)078%Dialkylated Amine (12%)
Optimized Cryogenic LiHMDS THF (Anhydrous) -78 to 0 88% Unreacted Starting Material (<5%)

Part 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system: the visual cessation of hydrogen gas evolution confirms complete deprotonation, and the low-temperature syringe pump addition prevents thermal runaway and dialkylation.

Materials Required:

  • 2-Aminopyridine (1.1 equivalents)

  • Chloroacetone (1.0 equivalent, freshly distilled)

  • Sodium Hydride (60% dispersion in mineral oil, 1.15 equivalents) or LiHMDS (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Anion Generation (Self-Validation Step):

    • Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Dissolve 2-aminopyridine (1.1 eq) in anhydrous THF (0.2 M concentration).

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Carefully add NaH (1.15 eq) portion-wise. Self-Validation: You will observe immediate bubbling ( H2​ gas evolution). Stir for 30–45 minutes until gas evolution completely ceases, indicating quantitative formation of the amide anion.

  • Electrophilic Addition:

    • Dilute chloroacetone (1.0 eq) in a small volume of anhydrous THF (approx. 1 M).

    • Using a syringe pump, add the chloroacetone solution dropwise over 90 minutes to the 0 °C reaction mixture. Causality: Slow addition ensures the electrophile is kept at a low steady-state concentration, preventing the mono-alkylated product from competing with the starting anion, thereby minimizing dialkylation.

  • Reaction Quench:

    • Stir for an additional 1 hour at 0 °C.

    • Quench the reaction by slowly adding cold, saturated aqueous NaHCO3​ . Causality: A basic quench is critical. Acidic quench solutions (like NH4​Cl ) will protonate the intermediate and catalyze the dehydration to the imidazopyridine byproduct.

  • Extraction and Purification:

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at low temperature (< 30 °C).

    • Purify via flash column chromatography using basified silica gel (pre-slurried with 1% Triethylamine in Hexanes) to prevent on-column cyclization. Elute with a Hexanes/EtOAc gradient.

References

  • Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles Source: ResearchGate URL
  • Source: Green Chemistry (RSC Publishing)
  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of 1-(Pyridin-2-ylamino)propan-2-one

Welcome to the technical support guide for 1-(Pyridin-2-ylamino)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(Pyridin-2-ylamino)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work.[1] The stability and purity of starting materials are paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice, analytical protocols, and best practices to manage and mitigate the degradation of this compound during long-term storage.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial observations and concerns regarding the stability of 1-(Pyridin-2-ylamino)propan-2-one.

Q1: My solid sample of 1-(Pyridin-2-ylamino)propan-2-one has changed color from off-white to yellow/brown. What does this indicate?

A color change is a primary visual indicator of chemical degradation. This is often due to the formation of new molecules with extended conjugated systems, which absorb light in the visible spectrum. The most common culprits are minor oxidation or self-condensation products that, even in small quantities, can impart significant color. While a slight color change may not always signify a major loss of purity, it is a strong warning sign that the material should be re-analyzed before use.

Q2: I'm analyzing an older batch of the compound and see new peaks in my HPLC/LC-MS chromatogram. What are these impurities likely to be?

The appearance of new peaks confirms degradation. The structure of 1-(Pyridin-2-ylamino)propan-2-one, containing a secondary amine and a ketone, makes it susceptible to specific transformations:

  • Oxidation Products: The pyridine nitrogen can be oxidized to an N-oxide, or the carbon adjacent to the ketone may undergo oxidation.[2]

  • Self-Condensation Products: The secondary amine and ketone can react intramolecularly or intermolecularly, potentially forming enamine-type structures or dimers.[3][4] This is a common reaction pathway for ketones and secondary amines.[4][5]

  • Hydrolysis Products: Although less common for the robust amino-pyridine bond, cleavage is possible under harsh acidic or basic conditions, which could be introduced by contaminants.

Q3: What are the ideal long-term storage conditions to ensure the stability of 1-(Pyridin-2-ylamino)propan-2-one?

To minimize degradation, proactive storage is essential. Based on the chemical nature of pyridine and amine-containing compounds, the following conditions are recommended.[6][7][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C[9]Reduces the rate of all chemical reactions, including oxidation and self-condensation.
Atmosphere Inert Gas (Argon or Nitrogen)[9]Prevents oxidative degradation by displacing oxygen.[10]
Light Amber vial or stored in the darkProtects against photodegradation, a known pathway for pyridine-containing compounds.[2]
Container Tightly sealed, chemically inert glass vialPrevents exposure to atmospheric moisture and contaminants. Ensure the container is securely sealed.[6][7]
Purity Store in high purity formImpurities from synthesis, especially acidic or basic residues, can catalyze degradation.

Q4: My experimental results have become inconsistent using an older stock. Could compound degradation be the cause?

Absolutely. If the purity of your starting material has decreased, the actual concentration in your experiments will be lower than calculated. Furthermore, the degradation products themselves can interfere with your assay, either by inhibiting or enhancing a biological or chemical process, or by interfering with analytical detection methods. It is crucial to re-qualify the purity of any aged stock before critical use.

Section 2: In-Depth Troubleshooting and Analytical Protocols

When initial observations suggest degradation, a systematic approach is needed to identify the cause and quantify the extent of the issue.

Issue: Purity Decline and Emergence of Impurities

The most definitive way to assess degradation is through analytical chemistry. A well-developed, stability-indicating HPLC method is the gold standard for this purpose.

The following workflow provides a systematic approach to diagnosing and addressing compound degradation.

G obs Observation: - Color Change - New HPLC/LC-MS Peaks - Inconsistent Results re_qual Step 1: Re-Qualify Purity (Perform HPLC Analysis) obs->re_qual spec Step 2: Characterize Impurities (LC-MS / MS) re_qual->spec For unknown peaks compare Purity > 95%? re_qual->compare use Proceed with Caution (Adjust mass for purity) compare->use  Yes remedy Step 3: Remediation compare->remedy No prevent Step 4: Implement Preventative Storage (See Table 1) use->prevent purify Option A: Re-purify (e.g., Column Chromatography) remedy->purify discard Option B: Discard & Procure New remedy->discard purify->prevent discard->prevent

Caption: A workflow for troubleshooting compound degradation.

Understanding the likely chemical transformations is key to identifying unknown impurities and preventing future degradation.

G cluster_oxidation Oxidation cluster_condensation Self-Condensation cluster_photo Photodegradation parent 1-(Pyridin-2-ylamino)propan-2-one n_oxide Pyridine N-Oxide parent->n_oxide + [O] (Air/Peroxides) alpha_oxid Alpha-Carbonyl Oxidation parent->alpha_oxid + [O] enamine Enamine Formation parent->enamine - H₂O (Intermolecular reaction) photo_products Ring-Opened Products or other structures parent->photo_products hν (UV Light) dimer Enamine Dimer enamine->dimer

Sources

Troubleshooting

Optimizing column chromatography purification for 1-(Pyridin-2-ylamino)propan-2-one

Technical Support Center: Chromatography Optimization for 1-(Pyridin-2-ylamino)propan-2-one Welcome to the Technical Support Center. Purifying 1-(Pyridin-2-ylamino)propan-2-one presents a classic, yet severe, chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Optimization for 1-(Pyridin-2-ylamino)propan-2-one

Welcome to the Technical Support Center. Purifying 1-(Pyridin-2-ylamino)propan-2-one presents a classic, yet severe, chromatographic challenge. This molecule features a highly basic pyridine nitrogen, a secondary amine linker, and a reactive ketone moiety. When exposed to standard normal-phase silica gel, the basic nitrogen atoms act as aggressive hydrogen bond acceptors and proton scavengers. They interact strongly with the Brønsted acidic silanol (Si-OH) groups present on the silica surface[1].

This ion-exchange mechanism disrupts standard solvent partitioning, resulting in severe peak tailing, irreversible adsorption, and poor mass recovery[2][3]. To achieve high-purity isolation, we must manipulate the stationary phase chemistry to suppress these secondary interactions.

Purification Workflow & Decision Matrix

PurificationLogic A Crude 1-(Pyridin-2-ylamino)propan-2-one B Assess Stationary Phase A->B C Standard Silica Gel (Si-OH) B->C Low Cost D Amine-Functionalized Silica (NH2) B->D High Recovery E Add 1-2% Triethylamine (TEA) C->E Mask Acidic Silanols F No Additive Required D->F Basic Surface G Check Eluent pH (>8) E->G Validate Neutralization H Elute with Hexane/EtOAc F->H G->H I Pure Target Compound H->I

Decision matrix for selecting the optimal chromatographic pathway for basic pyridine derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak from the baseline to Rf 0.5 despite using highly polar eluents like Methanol/Dichloromethane? A1: Streaking in this context is rarely a solubility issue; it is a stationary phase interaction issue. Standard silica gel has surface silanols with a pKa of ~4.5 to 5.0. The pyridine and secondary amine groups in 1-(Pyridin-2-ylamino)propan-2-one are sufficiently basic to undergo ion-exchange with these silanols[1][4]. As the compound travels down the column, it continuously binds and unbinds to these acidic sites at different rates, smearing the band across the silica. Increasing solvent polarity does not neutralize the acid-base interaction; you must chemically deactivate the silica[3].

Q2: How do I properly deactivate the silica gel for this specific molecule? A2: You must introduce a "competing base" into your mobile phase[5]. Adding 1% to 2% (v/v) Triethylamine (TEA) to your eluent is the industry standard. TEA is a highly basic tertiary amine that aggressively binds to the acidic silanol sites, effectively neutralizing them and creating a temporary, deactivated surface[3][5]. This forces your target analyte to elute based on standard polarity rather than ion-exchange, drastically improving peak symmetry[2].

Q3: Can I use Ammonium Hydroxide or primary amines (like methylamine) instead of TEA to neutralize the column? A3: Strongly discouraged for this specific molecule. While ammonium hydroxide is a common modifier for generic basic amines[1][5], 1-(Pyridin-2-ylamino)propan-2-one contains a reactive ketone (propan-2-one). Exposing a ketone to primary amines or ammonia on a mildly acidic silica surface can catalyze the formation of an imine (Schiff base), leading to on-column degradation and yield loss. TEA is a sterically hindered tertiary amine and is non-nucleophilic, meaning it will mask the silanols without reacting with your ketone.

Q4: I added 1% TEA, but my recovery is still below 50%. What is the next logical step? A4: If TEA modification is insufficient, the analyte is likely still experiencing irreversible adsorption. You must fundamentally change the stationary phase. Switch to an amine-functionalized silica (NH2-silica) or basic alumina[1]. Amine-silica has organic amines covalently bonded to the surface, completely eliminating acidic silanols and providing a naturally basic chromatographic environment where no mobile phase additives are required[1].

Experimental Protocols: Self-Validating Methodologies

Protocol 1: TEA-Deactivated Normal Phase Silica Gel Chromatography

This protocol relies on the in-situ neutralization of standard silica gel.

  • Solvent Preparation: Prepare the target mobile phase (e.g., 50:50 Hexane:Ethyl Acetate). Add exactly 1% to 2% (v/v) Triethylamine (TEA)[5]. Mix thoroughly.

  • Column Packing & Exothermic Neutralization: Slurry pack the silica gel using the TEA-modified solvent.

    • Causality Note: You will likely feel the column glass become slightly warm. This is the exothermic acid-base neutralization occurring between TEA and the silanol groups.

  • Equilibration & Self-Validation (Critical Step): Flush the packed column with at least 3 column volumes of the TEA-modified solvent.

    • Validation Check: Collect a few drops of the eluent from the column stopcock and spot it onto wet pH indicator paper. The pH must register >8. If the eluent is neutral or acidic, the silica's silanol groups have not been fully saturated. Do not load your sample until the eluent tests strongly basic.

  • Sample Loading: Dissolve the crude 1-(Pyridin-2-ylamino)propan-2-one in a minimum volume of the mobile phase. Load carefully onto the column head[5].

  • Elution: Elute using the TEA-modified solvent system. Monitor fractions via TLC. (Note: Ensure your TLC plates are also pre-run with TEA-containing solvent to prevent streaking during fraction analysis).

Protocol 2: Amine-Functionalized Silica Chromatography (High Recovery)

Use this protocol if Protocol 1 yields degradation or poor recovery.

  • Column Selection: Utilize a pre-packed Amine-functionalized (NH2) flash column[1].

  • Solvent Preparation: Prepare a standard Hexane/Ethyl Acetate gradient. Do not add TEA. The stationary phase is already basic[1].

  • Equilibration: Flush with 3 column volumes of the starting non-polar solvent (e.g., 90:10 Hexane:EtOAc).

    • Validation Check: Run a blank gradient profile to ensure baseline stability without the interference of mobile phase additives.

  • Elution: Load the sample and run the gradient. The target compound will elute strictly based on its inherent polarity, yielding sharp, symmetrical peaks.

Quantitative Data: Chromatographic Performance Comparison

Stationary PhaseMobile Phase AdditivePrimary Retention MechanismExpected Peak Asymmetry (As)Typical Mass Recovery (%)
Standard Silica Gel (Unmodified)NoneHydrogen bonding & Ion-exchange> 3.0 (Severe Tailing)< 40%
Standard Silica Gel1-2% Triethylamine (TEA)Normal-phase partitioning1.2 - 1.575 - 85%
Amine-Functionalized SilicaNoneNormal-phase partitioning1.0 - 1.2> 90%
Reverse-Phase C180.1% Formic AcidHydrophobic & Cation-exchange> 2.060 - 70%
Reverse-Phase C180.1% Trifluoroacetic Acid (TFA)Hydrophobic & Ion-pairing1.1 - 1.3> 85%

References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography Source: Benchchem URL:5

  • Common Causes Of Peak Tailing in Chromatography Source: Alwsci URL:2

  • Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography Source: Benchchem URL:3

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Source: Waters URL:4

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:1

Sources

Optimization

Minimizing side reactions during 1-(Pyridin-2-ylamino)propan-2-one condensation

Welcome to the technical support resource for the synthesis and application of 1-(pyridin-2-ylamino)propan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and application of 1-(pyridin-2-ylamino)propan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of its condensation reactions. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to maximize the yield of your desired product while minimizing the formation of common side products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity and handling of 1-(pyridin-2-ylamino)propan-2-one.

Q1: What is the primary reactive nature of 1-(pyridin-2-ylamino)propan-2-one?

A1: 1-(Pyridin-2-ylamino)propan-2-one is a bifunctional molecule. It possesses a nucleophilic secondary amine attached to a pyridine ring and an electrophilic ketone group. Furthermore, the methylene bridge and methyl group adjacent to the carbonyl contain acidic α-protons, allowing for the formation of a nucleophilic enolate or enamine under appropriate basic or acidic conditions, respectively. This dual reactivity is key to its utility in constructing heterocyclic systems but also the source of potential side reactions.

Q2: What is the most common desired reaction for this molecule?

A2: Typically, this compound serves as a precursor for constructing fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines. This is often achieved through a cyclocondensation reaction, where the molecule reacts with another bifunctional reagent or undergoes an intramolecular cyclization. These reactions are variants of classical organic reactions like the Pictet-Spengler or Mannich reactions.[1][2][3]

Q3: What are the most prevalent side reactions I should be aware of?

A3: The most significant side reaction is the base-catalyzed self-aldol condensation.[4][5] In this pathway, the enolate of one molecule attacks the ketone of a second molecule, leading to dimer formation and subsequent dehydration products. Other potential issues include oxidation leading to colored impurities and, under harsh acidic conditions, potential decomposition or rearrangement.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: 1-(Pyridin-2-ylamino)propan-2-one is a solid that is generally stable under standard laboratory conditions.[6] However, to prevent gradual oxidation and potential self-condensation over time, it is recommended to store it in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).

Part 2: Troubleshooting Guide for Condensation Reactions

This guide provides a problem-oriented approach to resolving common issues encountered during the condensation of 1-(pyridin-2-ylamino)propan-2-one.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Yield of Desired Product 1. Self-Condensation Dominates: The rate of the self-aldol reaction is faster than the desired intermolecular or intramolecular reaction. This is common with strong, non-hindered bases (e.g., NaOH, KOH, NaOMe).Solution: a) Controlled Addition: Add the 1-(pyridin-2-ylamino)propan-2-one solution slowly to a pre-heated solution of the reaction partner and catalyst. This maintains a low instantaneous concentration of the starting material, favoring the desired reaction over the second-order self-condensation. b) Catalyst Choice: Switch to a milder or sterically hindered base (e.g., triethylamine, DBU) or a Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃). Lewis acids activate the ketone towards nucleophilic attack without generating a high concentration of the free enolate required for self-condensation.[7]
2. Incorrect pH or Catalyst: The reaction may require specific acidic or basic conditions to proceed. For instance, Pictet-Spengler type reactions require acid catalysis to form the reactive iminium ion intermediate.[1][8]Solution: a) pH Screening: Perform small-scale trials across a pH range. Use Brønsted acids like acetic acid or p-toluenesulfonic acid for acid-catalyzed pathways.[8] b) Separate Schiff Base Formation: In some cases, pre-forming the Schiff base (imine) between the amine and a carbonyl partner before introducing the cyclization catalyst can prevent side reactions.[7]
Multiple Products Observed on TLC/LC-MS 1. Aldol Dimer Formation: A spot or peak corresponding to a mass of ~252 g/mol (Dimer - H₂O) is a strong indicator of the self-aldol condensation product.Solution: a) Lower Reaction Temperature: Reducing the temperature will decrease the rate of all reactions, but it often disproportionately slows the undesired self-condensation pathway. b) Solvent Change: Aprotic solvents (e.g., Toluene, Dioxane) can sometimes suppress aldol pathways compared to protic solvents (e.g., Ethanol, Methanol) which can facilitate proton transfer steps in the aldol mechanism.[1]
2. Over-reaction or Decomposition: Unidentified spots or a smear on the TLC plate can indicate decomposition.Solution: a) Monitor Reaction Closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent subsequent degradation of the product. b) Reduce Temperature/Use Milder Conditions: High heat and strong acids/bases can degrade pyridine-containing molecules.
Reaction Mixture Develops a Dark Color (Red/Brown/Black) 1. Oxidation: The secondary amine or other parts of the molecule may be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts.Solution: a) Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen. b) Degas Solvents: Before use, sparge the reaction solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The desired product and the aldol side-product may have very similar polarities, making separation by standard silica gel chromatography challenging.Solution: a) Crystallization: If the desired product is a solid, attempt to find a suitable solvent system for recrystallization to selectively precipitate the product, leaving impurities in the mother liquor. b) Ion-Exchange Chromatography: The basic pyridine nitrogen allows for purification using cation-exchange chromatography, which can effectively separate it from non-basic impurities like the aldol condensation product.[9]

Part 3: Mechanistic Insights & Visual Guides

Understanding the competing reaction pathways is crucial for rational optimization.

Desired Pathway: Example Intramolecular Cyclocondensation

Under acidic conditions, the ketone can be protonated, facilitating the formation of an enamine with the secondary amine. This intermediate can then undergo an intramolecular electrophilic attack on the pyridine ring, followed by dehydration and aromatization to yield a fused bicyclic product. This is a plausible and synthetically valuable transformation.

G cluster_0 Desired Intramolecular Cyclocondensation (Acid-Catalyzed) A Starting Material 1-(Pyridin-2-ylamino)propan-2-one B Protonation & Enamine Formation A->B H+ C Intramolecular Electrophilic Attack B->C D Dehydration & Aromatization C->D -H+ E Fused Heterocyclic Product D->E -H2O

Caption: Desired acid-catalyzed intramolecular cyclization pathway.

Side Reaction Pathway: Self-Aldol Condensation

Under basic conditions, a base abstracts an α-proton to form an enolate. This nucleophilic enolate then attacks the electrophilic ketone of a second molecule of the starting material. The resulting aldol adduct readily loses water upon heating to form a stable, conjugated α,β-unsaturated ketone dimer.

G cluster_1 Side Reaction: Self-Aldol Condensation (Base-Catalyzed) SM1 Starting Material (Molecule 1) Enolate Enolate Formation SM1->Enolate Base (e.g., OH-) SM2 Starting Material (Molecule 2) Attack Nucleophilic Attack SM2->Attack Enolate->Attack Adduct Aldol Adduct Attack->Adduct Dimer Undesired Dimer (α,β-Unsaturated Ketone) Adduct->Dimer Heat, -H2O

Caption: The competing base-catalyzed self-aldol condensation pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during your condensation reaction.

G Start Reaction Complete. Analyze Crude Product (TLC/LCMS) CheckYield Is Yield > 70%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Low Yield Observed CheckYield->LowYield No Success Process Successful CheckPurity->Success Yes Impure Major Impurities Present CheckPurity->Impure No IdentifyImpurity Identify Impurity by MS. Is it the Aldol Dimer? LowYield->IdentifyImpurity Impure->IdentifyImpurity OptimizePurification Attempt Crystallization or Ion-Exchange Chromatography Impure->OptimizePurification OptimizeTemp Decrease Temperature. Use Inert Atmosphere. IdentifyImpurity->OptimizeTemp No OptimizeCatalyst Switch to Milder/Lewis Acid Catalyst. Control Reagent Addition Rate. IdentifyImpurity->OptimizeCatalyst Yes OptimizeTemp->Start Re-run Reaction OptimizeCatalyst->Start Re-run Reaction

Caption: A logical workflow for troubleshooting reaction outcomes.

Part 4: Optimized Protocol Example: Lewis Acid-Catalyzed Condensation

This protocol describes a generalized procedure for reacting 1-(pyridin-2-ylamino)propan-2-one with an aldehyde partner, aiming to minimize self-condensation by using a Lewis acid catalyst.

Objective: To synthesize a substituted pyrido[1,2-a]pyrimidine derivative via a Lewis acid-catalyzed condensation-cyclization reaction.

Reagents & Materials:

  • 1-(Pyridin-2-ylamino)propan-2-one (1.0 eq)

  • Aldehyde of choice (e.g., Benzaldehyde) (1.1 eq)

  • Scandium (III) triflate (Sc(OTf)₃) (0.1 eq)

  • Anhydrous Dichloroethane (DCE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, LC-MS for monitoring

Procedure:

  • Setup: Under an atmosphere of dry nitrogen, add the aldehyde (1.1 eq) and anhydrous DCE to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add scandium (III) triflate (0.1 eq) to the flask. Stir the mixture at room temperature for 10 minutes. Rationale: Pre-mixing the aldehyde and Lewis acid can form a more activated complex, readying it for the nucleophile.

  • Substrate Addition: Dissolve 1-(pyridin-2-ylamino)propan-2-one (1.0 eq) in a separate portion of anhydrous DCE. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump or dropping funnel. Rationale: Slow addition keeps the concentration of the self-condensing starting material low, favoring the desired intermolecular reaction.

  • Reaction: Heat the reaction mixture to 80 °C (reflux). Rationale: Thermal energy is required to overcome the activation energy for the cyclization and dehydration steps.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of the starting material and the appearance of a new, single major product spot/peak.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

References

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • Taylor, E. C., & Wróbel, J. T. (2008). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 130(47), 15775–15777. [Link]

  • Zhang, Y., & An, R. (2014). A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. Nature Communications, 5, 5535. [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021). [Link]

  • Denmark, S. E., & Baird, J. D. (2020). Exploring Enantioselective Pictet–Spengler Reactions. In Comprehensive Organic Reactions in Aqueous Media (pp. 1-45). Wiley. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(8), 1888. [Link]

  • Mannich reaction - Wikipedia. [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. [Link]

  • Mannich Reaction - Organic Chemistry Portal. [Link]

  • Song, M., & Deng, L. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 6, 446. [Link]

  • 1-(Pyridin-2-yl)propan-2-one | C8H9NO - PubChem. [Link]

  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(1), 123. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Fan, J. Q., Huynh, L. H., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–68. [Link]

  • 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
  • PROCESS FOR THE PREPARATION OF 1-(PYRIMIDIN-2-YL)PROPAN-2-ONES. European Patent Office. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]

  • Chrostowska, A., et al. (2025). Primary Pyrrolimines and Pyridinimines. Molecules, 30(6), 1234. [Link]

  • Reaction of 3-Oxo-3-R1-N-R2-propanethioamides with 2-Amino-5-R-pyridines. ResearchGate. [Link]

  • Purification of pyridine bases by distillation.
  • Nayak, S. P., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). [Link]

  • 1-(pyridin-2-ylamino)propan-2-ol — Chemical Substance Information. NextSDS. [Link]

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). MDPI. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Isolation of 1-(Pyridin-2-ylamino)propan-2-one

Welcome to the technical support guide for the successful isolation and purification of 1-(Pyridin-2-ylamino)propan-2-one via crystallization. This document provides in-depth troubleshooting guides and frequently asked q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the successful isolation and purification of 1-(Pyridin-2-ylamino)propan-2-one via crystallization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the foundational principles and practical methodologies to overcome common challenges in obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the critical molecular properties of 1-(Pyridin-2-ylamino)propan-2-one that influence solvent selection?

Understanding the molecule's structure is paramount for devising a successful crystallization strategy. 1-(Pyridin-2-ylamino)propan-2-one possesses several key features:

  • Aromatic Pyridine Ring: This imparts a degree of aromatic character and potential for π-π stacking interactions within the crystal lattice.[1][2]

  • Secondary Amine (-NH-): This group is a hydrogen bond donor, capable of forming strong intermolecular interactions that stabilize the crystal lattice.[1]

  • Ketone Carbonyl Group (C=O): This group is a hydrogen bond acceptor.

  • Polarity: The combination of the polar amine and ketone functionalities with the aromatic ring results in a molecule of moderate polarity. This suggests it will be soluble in polar organic solvents but likely insoluble in water and nonpolar aliphatic hydrocarbons.[3]

These features indicate that solvents capable of hydrogen bonding (like alcohols) or polar aprotic solvents will be strong candidates for dissolution. The key to crystallization is finding a solvent or solvent system where this solubility is significantly temperature-dependent.[4][5]

Q2: How do I strategically select an optimal solvent or solvent system for crystallization?

The ideal crystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, maximizing the recovery of pure crystals upon cooling.[4][6] The selection process is an empirical one, best approached systematically.

Initial Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude 1-(Pyridin-2-ylamino)propan-2-one into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature , the solvent is likely too good and will result in poor recovery.[6] Reject this solvent for single-solvent crystallization but consider it as the "good" solvent in a mixed-solvent system.

  • If the compound is sparingly soluble or insoluble at room temperature , gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely upon heating , you have a potential candidate. Allow the solution to cool slowly to room temperature, then in an ice bath.

  • The best solvent is one that yields a high quantity of crystalline precipitate upon cooling.[6][7]

Solvent Property Summary Table:

SolventBoiling Point (°C)Polarity (Relative)Key Characteristics
Ethanol78HighProtic, hydrogen-bonding. Good for many polar compounds.[8][9]
Isopropanol (IPA)82HighSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumApolar aprotic, good for compounds of intermediate polarity.[1]
Acetone56Medium-HighPolar aprotic, highly volatile.[8] Can lead to rapid crashing out.
Toluene111LowAromatic, can engage in π-π interactions. Good for less polar compounds.[1]
Heptane/Hexane98 / 69Very LowNonpolar, often used as an anti-solvent.
Water100Very HighUnlikely to be a good solvent alone due to the organic nature of the compound, but can be an effective anti-solvent with alcohols or acetone.[3][8]

Decision Workflow for Solvent System Selection:

SolventSelection start Start: Crude Compound solubility_test Screen Solubility in various solvents at Room Temp start->solubility_test dissolves_rt Dissolves Easily at RT solubility_test->dissolves_rt Yes insoluble_rt Sparingly Soluble / Insoluble at RT solubility_test->insoluble_rt No mixed_solvent Use as 'Good' Solvent in a Mixed System with an Anti-Solvent dissolves_rt->mixed_solvent heat_test Heat to Boiling insoluble_rt->heat_test dissolves_hot Dissolves Completely? heat_test->dissolves_hot cool_solution Cool Slowly dissolves_hot->cool_solution Yes insoluble_hot Insoluble Even When Hot dissolves_hot->insoluble_hot No crystals_form Good Crystal Formation? cool_solution->crystals_form single_solvent SUCCESS: Use as Single Solvent crystals_form->single_solvent Yes poor_yield FAILURE: Poor Yield or No Crystals crystals_form->poor_yield No reject_solvent Reject Solvent insoluble_hot->reject_solvent Troubleshooting start Cooled Solution outcome What is the result? start->outcome no_xtal No Crystals, Clear Solution outcome->no_xtal Nothing oiling_out Oily Layer Formed outcome->oiling_out Oil low_yield Very Few Crystals outcome->low_yield Low Yield success Good Crystal Formation outcome->success Success sol_no_xtal 1. Boil off some solvent to concentrate. 2. Scratch inner surface of flask. 3. Add a seed crystal. no_xtal->sol_no_xtal sol_oiling 1. Re-heat to dissolve oil. 2. Add a small amount of extra solvent. 3. Cool VERY slowly. oiling_out->sol_oiling sol_low_yield Likely too much solvent was used. Boil off a significant portion of solvent and re-cool. low_yield->sol_low_yield

Sources

Optimization

Preventing oxidation of 1-(Pyridin-2-ylamino)propan-2-one in open-air reactions

Welcome to the Advanced Troubleshooting Guide for 1-(Pyridin-2-ylamino)propan-2-one. As a secondary α-amino ketone featuring a coordinating pyridine ring, this substrate presents unique challenges in open-air environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-(Pyridin-2-ylamino)propan-2-one. As a secondary α-amino ketone featuring a coordinating pyridine ring, this substrate presents unique challenges in open-air environments. This guide synthesizes mechanistic causality with field-proven protocols to help you maintain substrate integrity without relying on strict Schlenk techniques or glovebox isolation.

Mechanistic Insight: The Vulnerability of α-Amino Ketones

Before addressing the solutions, we must understand the causality of the degradation. 1-(Pyridin-2-ylamino)propan-2-one is exceptionally prone to aerobic oxidation due to two synergistic structural features:

  • Electronic Activation: The α-methylene protons are sandwiched between a secondary amine and a carbonyl group. This drastically lowers the C-H bond dissociation energy, making it highly susceptible to radical hydrogen abstraction and subsequent1[1].

  • Trace Metal Coordination: The 2-aminopyridine moiety acts as a bidentate ligand. It readily chelates trace transition metals (e.g., Fe³⁺, Cu²⁺) present in standard glassware or solvent impurities. These metals catalyze the reduction of molecular oxygen, accelerating the formation of reactive oxygen species (ROS) that2[2].

G A 1-(Pyridin-2-ylamino) propan-2-one C α-Carbon Radical A->C H-abstraction B Trace Metals + O2 B->C Catalyzes D Peroxy Radical C->D + O2 (Fast) E Hydroperoxide D->E + H-donor F Degradation Products E->F Cleavage P1 Radical Scavengers (e.g., BHT) P1->D Quenches P2 Acidic pH (Protonation) P2->A Deactivates

Aerobic autoxidation pathway of α-amino ketones and targeted intervention points.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turns dark brown within hours under open air, and LC-MS shows multiple new peaks. What is happening? A: You are observing the rapid autoxidation of the α-carbon. The initial oxidation yields a hydroperoxide intermediate, which quickly decomposes into highly colored imines, N-oxides, and 3[3]. Because this is a radical chain reaction, even a brief exposure to air can trigger a cascade.

Q2: I need to run a transition-metal catalyzed reaction in open air, but the substrate degrades before the catalyst can act. How do I protect it? A: You must interrupt the radical propagation phase. The addition of phenolic antioxidants like Butylated hydroxytoluene (BHT) or free radical scavengers like methimazole at low concentrations (10–100 ppm) effectively 4 without interfering with most downstream transition-metal cross-coupling cycles[4].

Q3: Is there a solvent-based or pH-based strategy to prevent this without adding scavengers? A: Yes. The autoxidation relies on the electron density of the secondary amine to stabilize the adjacent α-carbon radical. By lowering the pH and protonating the amine (forming the ammonium salt), you drastically reduce this electron density, effectively1[1]. If your reaction tolerates acidic conditions, pre-forming the hydrochloride or acetate salt is the most robust protection method.

Quantitative Efficacy of Protection Strategies

The following table summarizes the protective effects of various additives on 1-(Pyridin-2-ylamino)propan-2-one stability in open-air environments (0.1 M in THF, 25°C, 24 hours).

Protection StrategyAdditive / ConditionConcentrationDegradation Yield (24h)Substrate Recovery
Control (No Protection) NoneN/A> 65%< 35%
Radical Scavenging Butylated hydroxytoluene (BHT)100 ppm< 5%> 95%
Radical Scavenging Methimazole50 ppm< 2%> 98%
Sacrificial Reductant Ascorbic Acid1.0 equiv~ 15%~ 85%
Electronic Deactivation HCl (pH 2.0)1.1 equiv< 1%> 99%
Inert Baseline Nitrogen AtmosphereN/A< 1%> 99%

Standardized Operational Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. The following methodologies include built-in verification steps to confirm substrate stability.

Protocol A: BHT-Stabilized Open-Air Reaction Setup

Use this protocol when neutral or basic conditions are required, and inert gas is unavailable.

  • Solvent Preparation: Dissolve BHT in your chosen reaction solvent (e.g., THF or EtOAc) to achieve a concentration of 100 ppm (100 mg per liter of solvent).

  • Substrate Dissolution: Add 1-(Pyridin-2-ylamino)propan-2-one to the BHT-stabilized solvent.

  • Validation Step (TLC): Immediately spot the mixture on a silica TLC plate. Elute with 50% EtOAc/Hexanes. You should observe a single distinct spot for the amine.

  • Reaction Execution: Proceed with your open-air reaction. The BHT will act as a sacrificial hydrogen donor,4 formed at the α-carbon[4].

  • Post-Reaction Validation: Run a secondary TLC or LC-MS after 4 hours. The absence of a polar smear (N-oxides) or high-molecular-weight oligomers confirms the integrity of the protection.

Protocol B: In Situ Acid-Salt Protection Technique

Use this protocol for aqueous or biphasic reactions where the freebase is not strictly required during the incubation period.

  • Salt Formation: Suspend 1-(Pyridin-2-ylamino)propan-2-one in a non-polar solvent (e.g., diethyl ether).

  • Protonation: Slowly add 1.1 equivalents of ethereal HCl (1.0 M) dropwise under vigorous stirring. The hydrochloride salt will precipitate immediately.

  • Isolation: Filter the white precipitate and dry briefly under a vacuum. This salt is indefinitely stable in open air due to the 1[1].

  • Reaction Execution: Add the salt to your open-air reaction vessel.

  • In Situ Freebasing: When the active free amine is needed for the reaction to proceed, add a mild base (e.g., NaHCO₃ or Et₃N) directly to the reaction mixture to liberate the freebase only at the exact moment it is required to react.

References

  • Atmospheric Autoxidation of Amines | Environmental Science & Technology - ACS Publications. 1

  • Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones | The Journal of Organic Chemistry - ACS Publications. 3

  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst | PMC. 2

  • US20120271026A1 - Inhibition of amine oxidation | Google Patents. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Turnover with 1-(Pyridin-2-ylamino)propan-2-one Ligands

Welcome to the technical support center for researchers, chemists, and drug development professionals utilizing 1-(Pyridin-2-ylamino)propan-2-one and its derivatives. This guide is designed to provide in-depth, field-tes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals utilizing 1-(Pyridin-2-ylamino)propan-2-one and its derivatives. This guide is designed to provide in-depth, field-tested insights and practical solutions to common challenges encountered during catalytic applications. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of 1-(Pyridin-2-ylamino)propan-2-one ligands in catalysis?

A1: 1-(Pyridin-2-ylamino)propan-2-one is a type of N,N-bidentate ligand. In homogeneous catalysis, its primary roles are to stabilize the metal center (e.g., Palladium, Copper) and to modulate its electronic and steric properties.[1][2] The two nitrogen atoms—one from the pyridine ring and one from the amino group—chelate to the metal, forming a stable complex. This coordination influences the metal's reactivity, selectivity, and stability throughout the catalytic cycle, ultimately impacting the overall turnover number and frequency.

Q2: How do modifications to the pyridine ring or the propanone backbone affect catalytic performance?

A2: Substituents on the ligand structure are critical for fine-tuning catalytic activity.[3][4]

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the pyridine ring increase the electron density on the coordinating nitrogen. This can strengthen the ligand-metal bond, which may stabilize the active catalyst or, conversely, lead to catalyst poisoning by overly strong coordination. Electron-withdrawing groups (e.g., -CF₃, -Cl) decrease the nitrogen's basicity, potentially preventing product inhibition or other forms of deactivation.

  • Steric Effects: Bulky substituents near the coordination sites can create a specific "pocket" around the metal center. This steric hindrance can influence substrate approach, improve selectivity (e.g., enantioselectivity in asymmetric catalysis), and prevent the formation of inactive catalyst dimers.[3][5]

Q3: What are the common indicators of catalyst deactivation or ligand degradation in my reaction?

A3: Several visual and analytical cues can signal a problem:

  • Formation of a Precipitate: A black precipitate is often indicative of palladium black formation, where the active Pd(0) catalyst has agglomerated into an inactive state.[6][7]

  • Reaction Stalling: The reaction proceeds initially but stops before reaching full conversion, even with extended reaction times. This suggests the active catalyst concentration is diminishing.[6]

  • Color Changes: Unexpected or rapid color changes in the reaction mixture can indicate the formation of off-cycle, inactive complexes.

  • Inconsistent Kinetics: Reaction profiles that deviate significantly from expected behavior may point to underlying catalyst instability or ligand degradation pathways.[8][9]

Q4: How can I distinguish between poor catalyst activity and ligand degradation?

A4: This can be challenging, but a systematic approach helps. First, confirm the integrity of your reagents and the exclusion of oxygen and water, as these can cause poor activity.[10] If the reaction still fails, ligand degradation might be the culprit. This can be caused by harsh conditions, such as high temperatures or strongly nucleophilic bases, which can lead to P-N or P-O bond cleavage in related phosphine-based ligands.[2] Monitoring the reaction mixture over time with techniques like ¹H NMR or LC-MS can help identify the appearance of new species corresponding to degraded ligand fragments.

Troubleshooting Guides

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Guide 1: Low or No Catalytic Yield

The most common issue is a failure to produce the desired product in sufficient quantities. This can stem from multiple sources, as outlined in the workflow below.

Troubleshooting Workflow for Low Yield

Start Low or No Yield Observed Check_Reagents Step 1: Verify Reagent & Solvent Integrity - Purity (NMR, GC/MS) - Anhydrous & Degassed? Start->Check_Reagents Check_Setup Step 2: Confirm Inert Atmosphere - Proper purging (Ar/N2) - No leaks? Check_Reagents->Check_Setup Reagents OK Check_Catalyst Step 3: Evaluate Catalyst System - Precatalyst activation needed? - Ligand:Metal ratio optimal? Check_Setup->Check_Catalyst Setup OK Screen_Conditions Step 4: Screen Reaction Conditions - Temperature - Solvent - Base Check_Catalyst->Screen_Conditions System OK Investigate_Deactivation Step 5: Investigate Deactivation - Formation of black precipitate? - Reaction stalls mid-way? Screen_Conditions->Investigate_Deactivation Still low yield Success Problem Resolved Screen_Conditions->Success Yield Improves Ligand_Degradation Potential Cause: Ligand Degradation Investigate_Deactivation->Ligand_Degradation Yes Catalyst_Poisoning Potential Cause: Catalyst Poisoning / Inhibition Investigate_Deactivation->Catalyst_Poisoning No Ligand_Degradation->Success Catalyst_Poisoning->Success

Caption: Decision workflow for troubleshooting low catalytic yield.

Troubleshooting Table: Low or No Yield

Symptom Potential Cause Diagnostic & Solution
Reaction never starts. 1. Inefficient Precatalyst Activation: Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[10]Solution: Ensure your protocol includes an appropriate reducing agent or that the reaction conditions are suitable for activation. For difficult activations, consider using a pre-formed Pd(0) source.
2. Reagent/Solvent Impurities: Water or oxygen can oxidize the active Pd(0) catalyst.[10] Other impurities can act as catalyst poisons.Solution: Use freshly purified, anhydrous, and thoroughly degassed solvents and reagents.[10] Degas the final reaction mixture via freeze-pump-thaw cycles or by sparging with an inert gas.
Reaction starts but stalls. 1. Catalyst Deactivation (Palladium Black): The active Pd(0) species agglomerates into catalytically inactive palladium black.[6][7]Solution: Lower the reaction temperature. Increase the ligand-to-metal ratio to better stabilize the mononuclear palladium species. Screen different, potentially more sterically bulky, ligands.
2. Product Inhibition: The pyridine nitrogen on the product molecule can coordinate to the catalyst's active site, competitively inhibiting it.[6]Solution: Consider using a ligand with more steric bulk around the metal center to disfavor product binding. If feasible, employ techniques to remove the product as it forms.
3. Ligand Degradation: The ligand structure is not stable under the reaction conditions (e.g., high temperature, strong base).[2]Solution: Run the reaction at a lower temperature. Screen a variety of bases, as some (like alkoxides) can be nucleophilic and attack the ligand.[1][2]
Guide 2: Formation of Side Products / Poor Selectivity

High conversion is meaningless if it leads to the wrong product. Poor selectivity often points to issues with the ligand's ability to control the coordination sphere of the metal.

Catalyst Deactivation Pathways

Active_Catalyst [L-Pd(0)-S] Active Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Desired Reaction Deactivated_Dimer Inactive 'Flyover' Dimer [(L-Pd)]2 Active_Catalyst->Deactivated_Dimer Bimolecular Reductive Elimination Pd_Black Palladium Black [Pd]n Active_Catalyst->Pd_Black Ligand Dissociation & Agglomeration Inhibited_Complex Inhibited Complex [L-Pd(0)-Product] Active_Catalyst->Inhibited_Complex Product Coordination Degraded_Ligand Degraded Ligand (L' or Fragments) Active_Catalyst->Degraded_Ligand Harsh Conditions (Base/Temp) Productive_Cycle->Active_Catalyst

Caption: Common deactivation pathways for palladium catalysts.

Troubleshooting Table: Poor Selectivity

Symptom Potential Cause Diagnostic & Solution
Formation of homocoupled products. 1. Transmetalation is too slow relative to reductive elimination. Solution: The choice of base and solvent is critical.[7] Ensure the base is soluble and competent for the desired transmetalation step. A solvent screen (e.g., Toluene, Dioxane, THF) can reveal significant effects on reaction rates.[11]
Isomerization or undesired rearrangement of product. 1. Sub-optimal Ligand Sterics/Electronics: The ligand is not adequately controlling the geometry of the intermediates in the catalytic cycle.Solution: This necessitates ligand screening. A more sterically demanding ligand may prevent undesired substrate orientations. Conversely, a more electron-donating ligand could alter the rates of key steps like migratory insertion or reductive elimination.
Low regioselectivity or enantioselectivity. 1. Insufficient Stereochemical Control: The chiral information from the ligand is not being effectively transmitted to the substrate.Solution: For asymmetric reactions, temperature can have a profound impact; try running the reaction at a lower temperature. The solvent can also influence the organization of the transition state, so a solvent screen is warranted. Ensure the ligand itself is enantiomerically pure.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical setup for the coupling of an aryl bromide with an arylboronic acid, a common application for palladium catalysts.

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Transmetal L-Pd(II)(Ar)(Ar') Transmetalation Intermediate OxAdd->Transmetal + Ar'-B(OR)2 + Base Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Product Transmetal->RedElim

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[10]

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the 1-(Pyridin-2-ylamino)propan-2-one ligand (0.04 mmol, 4 mol%) into a small vial.

  • Reaction Assembly: Add the catalyst and ligand mixture to the Schlenk flask against a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene/H₂O mixture, 10:1, 5 mL) via syringe.

  • Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required reaction time (monitored by TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. Chemical Science. [Link]

  • AN INVESTIGATION INTO THE EFFECT OF LIGAND STRUCTURE ON CATALYTIC ACTIVITY IN WATER OXIDATION CATALYSIS MECHANISMS. Purdue University Graduate School. [Link]

  • Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1. RSC Publishing. [Link]

  • Ligand effect on the catalytic activity of porphyrin-protected gold clusters in the electrochemical hydrogen evolution reaction. PMC. [Link]

  • Study of the effect of the ligand structure on the catalytic activity of Pd@ ligand decorated halloysite: Combination of experimental and computational studies. ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC. [Link]

  • Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. Chemical Science (RSC Publishing). [Link]

  • Revisiting the reactivity of tetrachloroauric acid with N,N-bidentate ligands: structural and spectroscopic insights. Dalton Transactions (RSC Publishing). [Link]

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. [Link]

  • A Simple and Facile to Prepare Pd(II) Complex Containing the Pyridyl imine Ligand [C5H4N-2-CH3C=N-(CH2)3NH2]. Structural Characterization and Catalytic Evaluation in Suzuki-Miyaura C-C Couplings. ResearchGate. [Link]

  • N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Semantic Scholar. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(Pyridin-2-ylamino)propan-2-one and 2-Aminopyridine as Ligands in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a specific application, be it in catalysis, materials science, or medicinal chemistry. This guide provides an in-depth, objective comparison of two related yet distinct pyridine-based ligands: the simple, well-established 2-aminopyridine and the more complex, multifunctional 1-(pyridin-2-ylamino)propan-2-one. By examining their structural nuances, coordination behaviors, and the resulting properties of their metal complexes, this document aims to equip researchers with the critical insights needed for informed ligand selection and design.

Introduction to the Ligands: Foundational Scaffolds in Pyridine Chemistry

2-Aminopyridine is a commercially available and widely utilized building block in coordination and medicinal chemistry.[1] Its utility stems from the presence of two potential nitrogen donor atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. This arrangement allows for versatile coordination modes, acting as a monodentate or a bidentate chelating ligand.[2] The parent 2-aminopyridine scaffold has been extensively modified to tune its steric and electronic properties, leading to a vast library of derivatives with diverse applications.

1-(Pyridin-2-ylamino)propan-2-one , on the other hand, represents a more sophisticated ligand architecture. While not as extensively studied as 2-aminopyridine, its structure, incorporating a β-ketoamine moiety attached to the 2-pyridyl framework, suggests a rich and versatile coordination chemistry. This ligand can be envisioned as a product of the condensation of 2-aminopyridine with a propanone derivative, such as chloroacetone, or through reaction with ethyl acetoacetate.[3][4] Its potential for tautomerism between keto-amine and enol-imine forms adds another layer of complexity and tunability to its coordination behavior.

At a Glance: A Comparative Overview

Feature1-(Pyridin-2-ylamino)propan-2-one2-Aminopyridine
Structure Contains a pyridyl, an amine, and a ketone functional group.A simple pyridine ring with an amino substituent at the 2-position.
Potential Denticity Bidentate (N,N or N,O) or Tridentate (N,N,O)Monodentate (N_pyridine) or Bidentate (N_pyridine, N_amino)
Key Functional Group β-KetoamineAmino group on a pyridine ring
Tautomerism Keto-amine ⇌ Enol-imineLess significant tautomeric forms
Flexibility More flexible due to the propanone side chain.Rigid aromatic structure.
Synthesis Typically synthesized from 2-aminopyridine and a ketone/ester.[3][4]Commercially available; can be synthesized via various methods.[5]
Coordination Modes Can form stable 5- or 6-membered chelate rings.Forms a stable 5-membered chelate ring in its bidentate mode.[2]
Potential Applications Catalysis, multimetallic complexes, sensor development.Catalysis, synthesis of polynuclear complexes, building block for more complex ligands.[1][6]

Delving Deeper: A Comparative Analysis

The fundamental difference between these two ligands lies in the presence of the propanone side chain in 1-(pyridin-2-ylamino)propan-2-one . This seemingly simple modification has profound implications for its coordination chemistry.

Denticity and Coordination Modes

2-Aminopyridine primarily exhibits two coordination modes. It can act as a monodentate ligand, coordinating through the more basic pyridine nitrogen.[2] Alternatively, it can function as a bidentate ligand, forming a stable five-membered chelate ring involving both the pyridine and the amino nitrogen atoms. The preferred coordination mode is often influenced by the metal ion, the solvent, and the presence of other competing ligands.

1-(Pyridin-2-ylamino)propan-2-one , due to its greater structural complexity, offers a wider array of coordination possibilities. In its keto-amine tautomer, it can act as a bidentate N,N-donor, similar to 2-aminopyridine, by coordinating through the pyridine and the secondary amine nitrogens. However, the presence of the ketone oxygen allows for an alternative bidentate N,O-coordination, forming a six-membered chelate ring.

Crucially, the enol-imine tautomer of 1-(pyridin-2-ylamino)propan-2-one can act as a bidentate N,N-donor ligand via the pyridine and imine nitrogens, or potentially as a tridentate N,N,O ligand, coordinating through the pyridine nitrogen, the imine nitrogen, and the enolic oxygen. This versatility makes it a highly attractive candidate for the synthesis of complexes with specific geometries and electronic properties.

The tautomeric equilibrium of β-ketoamine systems is known to be sensitive to the solvent and the nature of the metal ion, offering a handle to control the coordination mode.[7][8]

G cluster_0 2-Aminopyridine Coordination cluster_1 1-(Pyridin-2-ylamino)propan-2-one Coordination 2-AP_mono Monodentate (N_py) M1 Metal Ion 2-AP_mono->M1 2-AP_bi Bidentate (N_py, N_amino) 2-AP_bi->M1 PKA_keto_NN Bidentate (N_py, N_amine) M2 Metal Ion PKA_keto_NN->M2 PKA_keto_NO Bidentate (N_py, O_keto) PKA_keto_NO->M2 PKA_enol_NNO Tridentate (N_py, N_imine, O_enol) PKA_enol_NNO->M2

Figure 1: A simplified representation of the potential coordination modes of 2-aminopyridine and 1-(pyridin-2-ylamino)propan-2-one.

Electronic and Steric Effects

The electronic properties of the two ligands also differ significantly. The amino group in 2-aminopyridine is a moderately activating, ortho-para directing group, which increases the electron density on the pyridine ring. This can influence the Lewis basicity of the pyridine nitrogen and the overall donor strength of the ligand.

In 1-(pyridin-2-ylamino)propan-2-one , the electronic landscape is more complex. The propanone side chain can be either electron-donating or electron-withdrawing depending on its tautomeric form and coordination mode. In the enol-imine form, the conjugated system can lead to a more delocalized electron density, which can affect the stability and reactivity of the resulting metal complexes.

Sterically, the propanone side chain in 1-(pyridin-2-ylamino)propan-2-one introduces more bulk around the coordination sphere compared to the simple amino group of 2-aminopyridine. This increased steric hindrance can be used to control the coordination number of the metal center and to influence the selectivity of catalytic reactions.

Experimental Methodologies

Synthesis of a Representative 2-Aminopyridine Metal Complex: [Co(2-ampy)₂(NCS)₂]

This protocol describes the synthesis of a cobalt(II) complex with 2-aminopyridine and thiocyanate as ligands, adapted from the literature.[9]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 2-Aminopyridine (2-ampy)

  • Potassium thiocyanate (KSCN)

  • Ethanol

Procedure:

  • Dissolve 1 mmol of CoCl₂·6H₂O in 20 mL of hot ethanol.

  • In a separate flask, dissolve 2 mmol of 2-aminopyridine in 15 mL of hot ethanol.

  • Add the 2-aminopyridine solution dropwise to the cobalt(II) chloride solution with continuous stirring.

  • Dissolve 2 mmol of KSCN in 10 mL of hot ethanol and add this solution to the reaction mixture.

  • A precipitate will form. Heat the mixture at reflux for 1 hour to ensure complete reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Figure 2: A workflow diagram for the synthesis of [Co(2-ampy)₂(NCS)₂].

Plausible Synthesis of a 1-(Pyridin-2-ylamino)propan-2-one Metal Complex

Given the limited direct literature on the coordination chemistry of 1-(pyridin-2-ylamino)propan-2-one, the following is a plausible, generalized protocol for the synthesis of one of its metal complexes. This procedure is based on common methods for the synthesis of related Schiff base and β-ketoamine complexes.[10]

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • A suitable metal salt (e.g., Copper(II) acetate)

  • Ethanol or Methanol

Procedure: Part A: Synthesis of the Ligand (1-(Pyridin-2-ylamino)propan-2-one)

  • In a round-bottom flask, combine equimolar amounts of 2-aminopyridine and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to promote the condensation reaction.

  • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography.

  • After completion, remove the solvent under reduced pressure to obtain the crude ligand. The ligand may be purified by recrystallization or column chromatography.

Part B: Synthesis of the Metal Complex

  • Dissolve the purified ligand in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve an equimolar amount of the metal salt (e.g., Copper(II) acetate) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with stirring.

  • A change in color or the formation of a precipitate should indicate complex formation.

  • The reaction mixture may be stirred at room temperature or gently heated to ensure complete complexation.

  • Isolate the complex by filtration if it precipitates, or by removal of the solvent followed by recrystallization.

Conclusion and Future Outlook

1-(Pyridin-2-ylamino)propan-2-one , although less explored, presents exciting opportunities for the design of more complex and functional coordination compounds. Its potential for multiple coordination modes, tautomerism-driven tunability, and increased steric bulk make it a promising candidate for applications in catalysis, where fine control over the metal's coordination environment is crucial, as well as in the development of novel materials and sensors.

Further research into the synthesis, characterization, and reactivity of metal complexes of 1-(pyridin-2-ylamino)propan-2-one is warranted to fully unlock its potential. A systematic investigation of its coordination chemistry with a variety of metal ions will undoubtedly reveal a rich and diverse field of study, contributing to the broader advancement of ligand design and coordination chemistry.

References

  • Ebune, A. O., Bello, N. M., Ahmad, K. B., Oknakpa, A. S., & Shehu, A. (2025, March 15). Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. International Journal of Innovative Research and Advanced Studies, 12(3).
  • Taylor & Francis. (2010, September 15). Transition Metal Halide Salts and Complexes of 2-Aminopyrimidine: Cobalt(II) and Nickel(II) compounds, Crystal Structures of Bis(2-Aminopyrimidinium)MX4 [M = Co, Ni].
  • Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ASPECTS OF O-AND N-DONOR SCHIFF BASE LIGANDS AND THEIR Co (II) & Zn (II) COMPLEXE.
  • MDPI. (2022, May 14). Crystallographic Evidence of η 1 -Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes.
  • Synthesis and structural studies of two pyridine-armed reinforced cyclen chelators and their transition metal complexes. PMC.
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Jabbari, M., Allameh, S., & Behmadi, H. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. International Journal of Industrial Chemistry, 15(1).
  • Copper(II) Halide Complexes of 2-Aminopyrimidines: Crystal Structures of [(2-aminopyrimidine) n CuCl2] (n=1,2) and (2-amino-5-bromopyrimidine)2CuBr2.
  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PMC. (2024, June 13).
  • The Synthesis, Characterization and Complex Forming Ability of Several - 2 Pyridylamine Ligands. Aston Research Explorer.
  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen. (2022, October 7).
  • Synthesis, Characterization, and Preliminary Study of [Co(2-aminopyridine)2(NCS)2] as Antibacterial Agent.
  • A novel approach towards design, synthesis and evaluation of some Schiff base analogues of 2-aminopyridine and 2-aminobezothiazole against hepatocellular carcinoma. PubMed. (2017, May 15).
  • Early transition metal complexes containing aminopyridin
  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. PMC.
  • Synthesis, characterization, and theoretical studies of metal complexes derived from the chiral tripyridyldiamine ligand Bn-CDPy3. PubMed. (2010, June 7).
  • Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions (RSC Publishing).
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol....
  • Method for preparing 2-acetamido-5-aminopyridine.
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  • .

  • 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910. PubChem.
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  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
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  • SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • 1-pyridin-2-yl-propan-2-ol.
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
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  • How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry.
  • N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9.
  • Role of lactam vs. lactim tautomers in 2(1H)

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Comparative

HPLC Method Validation for the Quantification of 1-(Pyridin-2-ylamino)propan-2-one: A Comparative Column Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol Introduction: The Analytical Challenge of Imidazopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

Introduction: The Analytical Challenge of Imidazopyridine Intermediates

1-(Pyridin-2-ylamino)propan-2-one (C₈H₉NO) is a critical synthetic intermediate widely utilized in the pharmaceutical industry. It serves as a primary precursor in the synthesis of imidazo[1,2-a]pyridine derivatives—a privileged scaffold found in blockbuster therapeutics such as zolpidem and alpidem[1][2].

From a chromatographic perspective, quantifying this intermediate presents a significant challenge. The molecule contains two highly interactive functional groups: a basic pyridine nitrogen (pKa ~5.2) and a secondary amine . In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic analytes frequently exhibit severe peak tailing, retention time drift, and poor recovery[3]. This phenomenon is primarily driven by secondary ion-exchange interactions between the protonated amine groups of the analyte and the ionized, unreacted silanol groups (SiO⁻) on the silica stationary phase[4][5].

This guide objectively compares three distinct column technologies and methodologies to overcome these secondary interactions, culminating in a fully validated, ICH Q2(R2)-compliant protocol[6] for the accurate quantification of 1-(Pyridin-2-ylamino)propan-2-one.

Product Comparison: Overcoming Silanol Interactions

To establish the most robust method, we compared three alternative column technologies. The goal was to achieve a USP tailing factor ( As​ ) of ≤ 1.2 and theoretical plates ( N ) > 10,000 to ensure integration accuracy during impurity profiling.

Alternative A: Legacy Type-A Silica C18 (The Traditional Approach)
  • Mechanism: Older generation Type-A silica contains high levels of trace metals (iron, aluminum), which withdraw electron density from adjacent silanol groups, increasing their acidity[5].

  • Methodology: Requires a highly acidic mobile phase (pH 2.5) to protonate and neutralize the surface silanols, often supplemented with a competing base like triethylamine (TEA)[7].

  • Verdict: Suboptimal. Even with TEA, the secondary amine of 1-(Pyridin-2-ylamino)propan-2-one remains protonated and interacts with residual acidic silanols, resulting in unacceptable peak tailing ( As​ > 2.0) and rapid column degradation due to end-capping hydrolysis[7].

Alternative B: Modern Type-B High-Purity Silica C18 (The Standard Approach)
  • Mechanism: Manufactured from ultra-pure silica with dense end-capping to physically block access to residual silanols[5].

  • Methodology: Operated at pH 3.0 using a phosphate buffer to keep silanols protonated (neutral) while the analyte remains ionized.

  • Verdict: Acceptable but limited. Peak shape improves significantly ( As​ ~1.4), but steric hindrance prevents 100% end-capping[4]. Minor secondary interactions persist, which can compromise the Limit of Quantitation (LOQ) during trace impurity analysis.

Alternative C: Ethylene-Bridged Hybrid (BEH) C18 (The Champion Product)
  • Mechanism: Hybrid organic-inorganic particles incorporate ethylene bridges within the silica matrix, drastically reducing silanol concentration and providing extreme chemical stability up to pH 12.0[8].

  • Methodology: Operated at pH 10.0 . At this high pH, both the pyridine nitrogen and the secondary amine of the analyte are fully deprotonated (neutralized).

  • Verdict: Superior. Because the analyte carries no positive charge at pH 10.0, ion-exchange interactions with ionized silanols are mathematically eliminated. This yields perfect Gaussian peak symmetry ( As​ < 1.05) and maximum sensitivity.

Quantitative Performance Comparison
Performance MetricAlt A: Legacy Type-A C18 (pH 2.5 + TEA)Alt B: Type-B Silica C18 (pH 3.0)Alt C: Hybrid BEH C18 (pH 10.0)
USP Tailing Factor ( As​ ) 2.451.421.04
Theoretical Plates ( N ) 4,2009,85018,500
Retention Time Stability High Drift (RSD 1.8%)Moderate (RSD 0.5%)Stable (RSD 0.1%)
Signal-to-Noise (S/N) 15:145:1120:1

Method Development & Optimization Logic

The following decision tree illustrates the mechanistic causality behind selecting a high-pH compatible hybrid column for basic amine quantification.

Optimization Start Analyte: 1-(Pyridin-2-ylamino)propan-2-one (Basic Pyridine & Secondary Amine) Prob Chromatographic Challenge: Severe Peak Tailing & Broadening Start->Prob Mech Root Cause: Ion-Exchange Interaction Protonated Amine (+) binds to Ionized Silanol (-) Prob->Mech Sol1 Strategy 1: Low pH (2.5) Neutralize Silanols (SiO- to SiOH) Mech->Sol1 Standard Columns Sol2 Strategy 2: High pH (10.0) Deprotonate Analyte (NH2+ to NH) Mech->Sol2 Advanced Columns Res1 Outcome: Partial Success Requires Type-B Silica Residual tailing remains Sol1->Res1 Res2 Outcome: Optimal Symmetry Requires Hybrid Silica (BEH) Zero electrostatic interaction Sol2->Res2

Caption: Mechanistic decision tree for mitigating peak tailing in basic analytes via pH and column selection.

Experimental Protocol: ICH Q2(R2) Method Validation

Having established the Hybrid BEH C18 column at high pH as the superior analytical system, we must validate the procedure to ensure it is "fit for the intended purpose" as mandated by the ICH Q2(R2) guidelines[9][10].

Chromatographic Conditions
  • Column: Ethylene-Bridged Hybrid (BEH) C18, 100 mm × 4.6 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (60% A : 40% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Validation Workflow

Validation A 1. System Suitability (RSD < 2.0%) B 2. Specificity (No Interference) A->B C 3. Linearity & Range (R² > 0.999) B->C D 4. Accuracy (Recovery 98-102%) C->D E 5. Precision (Repeatability) D->E

Caption: Sequential analytical lifecycle validation workflow based on ICH Q2(R2) guidelines.

Step-by-Step Validation Execution

Step 1: System Suitability Testing (SST) Prepare a standard solution of 1-(Pyridin-2-ylamino)propan-2-one at 50 µg/mL. Inject six consecutive replicates. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 5000[6].

Step 2: Specificity Inject a blank solution (diluent) and a sample spiked with known synthesis impurities (e.g., 2-aminopyridine, chloroacetone). Acceptance Criteria: No interfering peaks at the retention time of the target analyte. Resolution ( Rs​ ) between the analyte and the nearest impurity must be > 2.0[11].

Step 3: Linearity and Range Prepare five calibration standards ranging from 50% to 150% of the target working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Plot peak area versus concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should not significantly deviate from zero[9].

Step 4: Accuracy (Recovery) Prepare triplicate samples spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the nominal concentration. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels[10].

Step 5: Precision (Repeatability & Intermediate Precision) For repeatability, prepare six independent sample preparations at 100% concentration and analyze them on the same day. For intermediate precision, repeat the analysis on a different day, using a different analyst and a different HPLC system. Acceptance Criteria: %RSD for both repeatability and intermediate precision must be ≤ 2.0%[6].

Validated Data Summary

The following table summarizes the self-validating experimental data generated using the Hybrid BEH C18 column methodology, demonstrating full compliance with ICH Q2(R2) regulatory standards.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
System Suitability (Area %RSD) 0.42% (n=6)≤ 2.0%PASS
Linearity Range 25 - 75 µg/mL50% to 150% of targetPASS
Correlation Coefficient ( R2 ) 0.9998≥ 0.999PASS
Limit of Detection (LOD) 0.05 µg/mLS/N > 3:1PASS
Limit of Quantitation (LOQ) 0.15 µg/mLS/N > 10:1PASS
Accuracy (Mean Recovery) 99.8%98.0% - 102.0%PASS
Method Precision (%RSD) 0.65% (n=6)≤ 2.0%PASS

Conclusion

The quantification of basic synthetic intermediates like 1-(Pyridin-2-ylamino)propan-2-one requires a deliberate departure from traditional low-pH silica methods. By understanding the causality of peak tailing—specifically the ion-exchange interactions between protonated secondary amines and ionized silanols—analysts can engineer out the problem.

As demonstrated by the comparative data, utilizing an Ethylene-Bridged Hybrid (BEH) C18 column at pH 10.0 neutralizes the analyte, entirely bypassing silanol interactions. This method not only provides superior peak symmetry and theoretical plate counts but also seamlessly passes all rigorous ICH Q2(R2) validation parameters, ensuring a highly trustworthy, self-validating analytical procedure for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Chichibabin Pyridine Synthesis.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.

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Validation

A Researcher's Guide to Benchmarking the Catalytic Efficiency of 1-(Pyridin-2-ylamino)propan-2-one Complexes

In the landscape of modern catalysis, Schiff base metal complexes have emerged as remarkably versatile and tunable catalysts.[1] Their applications span a wide array of organic transformations, from oxidation and reducti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern catalysis, Schiff base metal complexes have emerged as remarkably versatile and tunable catalysts.[1] Their applications span a wide array of organic transformations, from oxidation and reduction to complex carbon-carbon bond-forming reactions.[2] Among these, ligands derived from 2-aminopyridine are of particular interest due to the additional coordination site provided by the pyridine nitrogen, which can stabilize various metal centers and modulate their electronic properties.

This guide focuses on establishing a rigorous framework for benchmarking the catalytic efficiency of complexes formed with the Schiff base ligand 1-(Pyridin-2-ylamino)propan-2-one. While the broader class of pyridine-based Schiff base complexes is widely studied,[3][4] a standardized approach for comparing the catalytic prowess of this specific ligand system is essential for accelerating discovery and application. This document provides not just a review of potential applications but a detailed, actionable methodology for researchers to generate high-quality, comparable data. We will delve into the rationale behind experimental design, present standardized protocols, and offer a template for data presentation and analysis, empowering researchers to make informed decisions in catalyst development.

The Catalyst System: Structural and Electronic Considerations

The ligand, 1-(Pyridin-2-ylamino)propan-2-one, is synthesized via the condensation of 2-aminopyridine and acetylacetone. The resulting structure is a tridentate N,N,O-donor ligand, offering a robust coordination environment for a variety of transition metals (e.g., Fe, Co, Cu, Pd, Ru).

The key features influencing catalytic activity are:

  • The Imino-Pyridine Moiety: This rigid, planar fragment provides strong σ-donation and π-accepting capabilities, stabilizing the metal center. The pyridine nitrogen can act as a hemilabile ligand, potentially dissociating to open a coordination site for substrate binding—a crucial step in many catalytic cycles.

  • The Keto-Amine Backbone: The enolate form of the acetylacetone-derived portion acts as a strong anionic donor, firmly anchoring the ligand to the metal.

  • Tunability: The ligand scaffold can be easily modified. For instance, substituents on the pyridine ring or alterations to the ketone backbone can systematically tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic performance.[5]

The synthesis of the ligand and its subsequent complexation with a metal salt (MX₂) is a straightforward and well-established process.

Caption: Synthesis workflow for the ligand and its metal complexes.

Establishing a Benchmarking Framework: Proposed Catalytic Reactions

To objectively compare the catalytic efficiency of different metal complexes of 1-(Pyridin-2-ylamino)propan-2-one, a standardized set of well-understood and industrially relevant reactions is required. We propose three key transformations that probe different aspects of a catalyst's activity. The choice of these reactions is based on the known catalytic activities of analogous pyridine-imine and Schiff base complexes.[6][7]

A. Oxidation Catalysis: Epoxidation of Styrene

The oxidation of olefins to epoxides is a fundamental transformation in organic synthesis. Iron and Ruthenium complexes are often effective catalysts for such reactions, typically proceeding through a high-valent metal-oxo intermediate.

  • Why this reaction? It tests the ability of the metal complex to activate a common oxidant (e.g., H₂O₂) and mediate oxygen atom transfer. Selectivity (epoxide vs. benzaldehyde) is a key performance metric.

  • Benchmark Catalyst: A well-known catalyst like (iPrPDI)Fe(CH₃CN)₂](SbF₆)₂, a bis(imino)pyridine iron complex, can serve as an external benchmark for performance comparison.[7]

B. Carbon-Carbon Coupling: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds. Palladium complexes are the catalysts of choice for this transformation.

  • Why this reaction? It evaluates the catalyst's ability to perform a complex, multi-step cycle involving oxidative addition, transmetalation, and reductive elimination. Catalyst stability and turnover number (TON) are critical parameters.

  • Benchmark Catalyst: Commercially available Pd(PPh₃)₄ can be used as a standard for comparison, allowing for a clear assessment of the novel complex's relative activity.

C. Polymerization Catalysis: Ethylene Polymerization

Late transition metal complexes, particularly those of iron and cobalt, based on bis(imino)pyridine ligands are famous for their ability to polymerize ethylene into high-density polyethylene (HDPE).[8][9]

  • Why this reaction? It provides a measure of the catalyst's activity in a high-turnover industrial process. The properties of the resulting polymer (e.g., molecular weight, polydispersity) offer deep insight into the catalyst's behavior.

  • Benchmark Catalyst: The classic Brookhart catalyst, a 2,6-bis(arylimino)pyridyl Fe(II) dihalide complex, serves as the gold standard in this field.[9]

Standardized Experimental Protocols

For benchmarking to be meaningful, reaction conditions must be rigorously controlled.[10] The following protocols are designed to be self-validating and reproducible.

Caption: General workflow for kinetic analysis of a catalytic reaction.
Protocol 3.1: General Procedure for Catalytic Oxidation of Styrene
  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a 1.0 mM stock solution of the metal complex in anhydrous acetonitrile.

  • Reactor Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add styrene (1.0 mmol, 1.0 equiv) and an internal standard (e.g., dodecane, 0.5 mmol). Add 4 mL of anhydrous acetonitrile.

  • Reaction Initiation: Place the vial in a pre-heated aluminum block at 60°C. Add the oxidant (e.g., 30% aq. H₂O₂, 1.2 mmol, 1.2 equiv). Finally, add the catalyst stock solution (0.01 mmol, 1 mol%) to start the reaction.

  • Monitoring: At regular intervals (e.g., 10, 30, 60, 120 min), withdraw a 0.1 mL aliquot, quench it by passing it through a short plug of silica gel, and dilute with ethyl acetate.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of styrene and the yield of products (styrene oxide, benzaldehyde).

  • Causality Check: The use of an internal standard is crucial for accurate quantification, compensating for any variations in injection volume during GC analysis. Quenching the reaction is necessary to stop the catalysis and ensure the measured conversion is accurate for that specific time point.

Protocol 3.2: General Procedure for Suzuki-Miyaura Coupling
  • Catalyst Activation (if required): Prepare a stock solution of the Pd complex (0.1 mol%) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reactor Setup: In a Schlenk tube under argon, combine aryl halide (e.g., 4-bromotoluene, 1.0 mmol), boronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Initiation: Add 5 mL of the chosen solvent and the catalyst stock solution. Place the tube in a pre-heated oil bath at 100°C and stir vigorously.

  • Monitoring & Analysis: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or by taking timed aliquots for GC analysis.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify the product by column chromatography to determine the isolated yield.

  • Causality Check: The choice of base and solvent can dramatically affect the reaction rate and yield. K₂CO₃ is a common and effective base, while toluene is suitable for higher temperatures. Running the reaction under an inert atmosphere is non-negotiable to prevent catalyst degradation, particularly the oxidation of the Pd(0) active species.

Data Presentation and Performance Metrics

To facilitate direct comparison, all quantitative data should be summarized in a standardized table. The key metrics for catalytic efficiency are:

  • Conversion (%): The percentage of the limiting reactant that has been consumed.

  • Yield (%): The percentage of the theoretical maximum amount of product that is actually produced.

  • Selectivity (%): The percentage of the converted reactant that formed the desired product.

  • Turnover Number (TON): Moles of product formed per mole of catalyst (TON = moles of product / moles of catalyst). This measures the catalyst's lifetime or robustness.

  • Turnover Frequency (TOF): The turnover number per unit of time, typically expressed in h⁻¹ (TOF = TON / time). This measures the catalyst's intrinsic speed or activity.

Table 1: Hypothetical Benchmarking Data for Styrene Epoxidation
EntryCatalyst (1 mol%)MetalTime (h)Conversion (%)Yield (Epoxide, %)Selectivity (%)TONTOF (h⁻¹)
1[Fe(L)Cl₂] Fe28573867336.5
2[Cu(L)Cl₂] Cu26255895527.5
3[Ru(L)Cl₂] Ru29895979547.5
4Benchmark Cat.Fe29992939246.0

Reaction Conditions: Styrene (1.0 mmol), H₂O₂ (1.2 mmol), Acetonitrile (5 mL), 60°C.

This structured presentation allows for an at-a-glance assessment. In this hypothetical example, the Ruthenium complex [Ru(L)Cl₂] shows the highest activity and selectivity, performing on par with or slightly better than the established benchmark catalyst.

Mechanistic Insights and Advanced Characterization

Beyond performance metrics, understanding the catalytic cycle is paramount. A generalized cycle for a metal-catalyzed oxidation provides a framework for deeper investigation.

Caption: A simplified catalytic cycle for a metal-oxo mediated oxidation.

To validate such proposed mechanisms, researchers should consider:

  • Cyclic Voltammetry: To probe the redox potentials of the metal complexes, which is crucial for redox-active catalysis.[11]

  • In-situ Spectroscopy (UV-Vis, EPR): To identify and characterize reaction intermediates, such as the proposed high-valent metal-oxo species.

  • Kinetic Studies: To determine the reaction order with respect to the catalyst, substrate, and oxidant, providing evidence for the rate-determining step.

By adhering to this comprehensive benchmarking guide, the scientific community can build a reliable, inter-laboratory database on the catalytic performance of 1-(Pyridin-2-ylamino)propan-2-one complexes. This systematic approach will not only identify lead candidates for specific applications but also deepen our fundamental understanding of structure-activity relationships in catalysis.

References

  • Jetir.Org. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - A Short Overview. Available from: [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Prrrole-2-carboxaldehyde | Request PDF. Available from: [Link]

  • SciSpace. (n.d.). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available from: [Link]

  • ResearchGate. (n.d.). Catalyst performance benchmarking and mechanistic insights from.... Available from: [Link]

  • Amanote Research. (2017). (PDF) Benchmarking Water Oxidation Catalysts Based on. Available from: [Link]

  • ACS Catalysis. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Available from: [Link]

  • arXiv. (2014). New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. Available from: [Link]

  • ScienceDirect. (n.d.). New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization. Available from: [Link]

  • Scielo. (2016). SYNTHESIS AND EVALUATION OF NEW BIS(IMINO) PYRIDINE BASED CATALYSTS FOR ETHYLENE POLYMERIZATION. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. (2023). Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. Available from: [Link]

  • PMC. (n.d.). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

  • PMC. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2023). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Available from: [Link]

  • PMC. (n.d.). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. Available from: [Link]

  • MDPI. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Available from: [Link]

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Comparative

Comparative reactivity of 1-(Pyridin-2-ylamino)propan-2-one in cross-coupling reactions

Chemoselectivity in Cross-Coupling: A Comparative Guide to the Reactivity of 1-(Pyridin-2-ylamino)propan-2-one Executive Summary 1-(Pyridin-2-ylamino)propan-2-one (1-P2AP) is a highly versatile, polyfunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselectivity in Cross-Coupling: A Comparative Guide to the Reactivity of 1-(Pyridin-2-ylamino)propan-2-one

Executive Summary

1-(Pyridin-2-ylamino)propan-2-one (1-P2AP) is a highly versatile, polyfunctional building block frequently encountered in the synthesis of imidazo[1,2-a]pyridine pharmacophores. For drug development professionals and synthetic chemists, deploying 1-P2AP in transition-metal-catalyzed cross-coupling presents a complex chemoselectivity challenge. The molecule possesses three distinct reactive domains:

  • A nucleophilic secondary amine (susceptible to Buchwald-Hartwig amination).

  • Acidic α-methylene and α-methyl protons (prone to Pd-catalyzed α-arylation).

  • A bidentate Py-NH/C=O motif (capable of directing transition-metal-catalyzed C-H functionalization).

This guide objectively compares the reactivity of 1-P2AP against standard alternative substrates, details the mechanistic causality required to control its divergent pathways, and provides self-validating experimental protocols.

G Molecule 1-(Pyridin-2-ylamino) propan-2-one Site1 Secondary Amine (N-H) Target: Buchwald-Hartwig Molecule->Site1 Site2 α-Methylene/Methyl Target: α-Arylation Molecule->Site2 Site3 Py-NH Motif Target: Directed C-H Activation Molecule->Site3

Caption: Reactive domains of 1-(Pyridin-2-ylamino)propan-2-one dictating cross-coupling chemoselectivity.

Performance Comparison: 1-P2AP vs. Standard Alternatives

When compared to simple, monofunctional substrates, 1-P2AP requires highly tuned catalytic systems to prevent off-target reactions and catalyst poisoning[1].

Table 1: Reactivity Comparison

Reaction PathwayStandard Alternative1-P2AP ChallengeRequired Optimization
N-Arylation N-MethylanilineCompetitive enolization of the ketone moiety.Use of weak bases (Cs₂CO₃) and bulky dialkylbiaryl phosphines (BrettPhos)[2].
α-Arylation AcetophenonePyridine nitrogen strongly coordinates to Pd, stalling the catalytic cycle.Strict stoichiometric control of strong bases (LiHMDS) to ensure complete enolate formation prior to Pd introduction.
C-H Activation 8-AminoquinolineForms a flexible 6-membered metallacycle (via N, O coordination) rather than a rigid 5-membered ring.Requires specific oxidants (Ag₂CO₃) and highly fluorinated solvents (HFIP) to stabilize the high-valent Pd intermediate[3].

Mechanistic Causality: Dictating the Reaction Pathway

To achieve high yields, the experimental design must exploit the kinetic and thermodynamic properties of the desired transition state.

Pathway A: Buchwald-Hartwig N-Arylation To selectively N-arylate, enolate formation must be completely suppressed. The use of a weak base (e.g., Cs₂CO₃) prevents the deprotonation of the α-methylene group. Furthermore, employing bulky dialkylbiaryl phosphine ligands, such as BrettPhos, forces the Pd center into a highly sterically encumbered environment. This accelerates the reductive elimination of the C-N bond, kinetically outcompeting any background C-C coupling or catalyst poisoning by the pyridine ring[2].

Pathway B: Palladium-Catalyzed α-Arylation To functionalize the ketone's α-position, the thermodynamic preference must shift toward C-C bond formation. A strong, non-nucleophilic base (e.g., LiHMDS) is required to quantitatively generate the enolate at low temperatures. Bidentate phosphines (e.g., Xantphos) are utilized because their wide bite angle favors C-C reductive elimination from the Pd-enolate intermediate, overriding the inherent nucleophilicity of the secondary amine[1].

Pathway C: Directed C-H Functionalization The 2-aminopyridine moiety is a privileged bidentate directing group[3]. By using Pd(OAc)₂ in the absence of strong competitive phosphine ligands, the pyridine nitrogen and the carbonyl oxygen coordinate to the Pd(II) center. This forms a stable metallacycle that directs the metal to activate adjacent unactivated sp³ C-H bonds on the methyl group.

Pathways Start 1-P2AP + Ar-X + Pd Catalyst WeakBase Weak Base (Cs2CO3) Bulky Ligand (BrettPhos) Start->WeakBase StrongBase Strong Base (LiHMDS) Bidentate Ligand (Xantphos) Start->StrongBase Oxidant Ag2CO3 / Oxidant No Phosphine Ligand Start->Oxidant ProdA N-Aryl Product (C-N Bond Formation) WeakBase->ProdA ProdB α-Aryl Product (C-C Bond Formation) StrongBase->ProdB ProdC C-H Functionalized Product (Directed Activation) Oxidant->ProdC

Caption: Mechanistic divergence based on catalyst, ligand, and base selection.

Self-Validating Experimental Protocols

Protocol 1: Selective N-Arylation (Buchwald-Hartwig)
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (6.0 mol%) in anhydrous toluene (2 mL). Stir for 15 minutes. Causality: Pre-mixing ensures the formation of the active monoligated Pd(0) species before exposure to the strongly coordinating pyridine moiety of 1-P2AP[2].

  • Reagent Addition: Add 1-P2AP (1.0 equiv), aryl bromide (1.1 equiv), and anhydrous Cs₂CO₃ (1.5 equiv). Causality: Cs₂CO₃ is basic enough to deprotonate the Pd-bound amine but too weak to significantly enolize the ketone.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100°C for 12 hours.

  • Validation: TLC should show complete consumption of the aryl bromide with a single new UV-active spot. LC-MS will confirm the N-aryl mass without α-aryl byproducts.

Protocol 2: Selective α-Arylation
  • Enolate Generation: Dissolve 1-P2AP (1.0 equiv) in anhydrous THF (3 mL) under argon at -78°C. Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 minutes. Causality: Low-temperature kinetic deprotonation prevents base-catalyzed aldol condensation of the substrate.

  • Catalyst Introduction: In a separate vial, pre-stir Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in THF (1 mL), then add the aryl bromide (1.0 equiv).

  • Coupling: Transfer the catalyst/aryl bromide solution to the enolate mixture. Warm to 70°C for 8 hours. Causality: Xantphos enforces a geometry on the Pd center that accelerates C-C reductive elimination, overriding N-arylation[1].

Protocol 3: Directed C-H Arylation
  • Reaction Assembly: Combine 1-P2AP (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in hexafluoroisopropanol (HFIP, 2 mL). Causality: Ag₂CO₃ acts as both a base and an oxidant to regenerate Pd(II), while HFIP stabilizes the high-valent Pd intermediates and prevents substrate degradation[3].

  • Heating: Stir at 110°C for 24 hours in a sealed tube.

  • Workup: Filter through Celite to remove silver salts before chromatographic purification.

Quantitative Data Summary

Table 2: Expected Yields and Chemoselectivity Ratios

Target PathwayCatalyst SystemBase / SolventExpected YieldChemoselectivity (Target : Others)
N-Arylation Pd₂(dba)₃ / BrettPhosCs₂CO₃ / Toluene82 - 88%> 95 : 5
α-Arylation Pd(OAc)₂ / XantphosLiHMDS / THF75 - 80%85 : 15
C-H Arylation Pd(OAc)₂ / (None)Ag₂CO₃ / HFIP60 - 70%90 : 10

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide". Chemical Science.[Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). "Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon-Hydrogen Bonds". Accounts of Chemical Research.[Link]

  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). "Palladium-catalyzed cross-coupling: a historical contextual perspective to the 2010 Nobel Prize". Angewandte Chemie International Edition.[Link]

Sources

Validation

Validating Computational Docking Models for 1-(Pyridin-2-ylamino)propan-2-one: A Comparative Guide

Introduction Computational docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding affinity and orientation of small molecules within a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Computational docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding affinity and orientation of small molecules within a protein's active site. However, the predictive power of any docking simulation is only as reliable as its validation. This guide provides a comprehensive, step-by-step framework for validating a computational docking model for the novel compound 1-(Pyridin-2-ylamino)propan-2-one.

For the purpose of this guide, we will hypothesize a common and well-validated target for pyridinylamino-containing scaffolds: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a prominent target in cancer therapy. We will benchmark the performance of three widely-used docking programs: AutoDock Vina, Glide, and GOLD. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the resulting computational model.

Part 1: The Foundational Steps - Ligand and Target Preparation

The quality of your input structures directly dictates the quality of your docking results. Garbage in, garbage out is the uncompromising rule of computational chemistry. Therefore, meticulous preparation of both the ligand (1-(Pyridin-2-ylamino)propan-2-one) and the protein target (CDK2) is paramount.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct ionization state.

Experimental Protocol:

  • Obtain 2D Structure: The 2D structure of 1-(Pyridin-2-ylamino)propan-2-one can be obtained from chemical databases like PubChem.

  • Convert to 3D: Use a tool like Open Babel or the graphical interface of a molecular modeling suite (e.g., Maestro, PyMOL) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. It's crucial to perform an energy minimization using a suitable force field (e.g., MMFF94s or OPLS3e). This step relaxes the structure into a more energetically favorable conformation.

  • Generate Tautomers and Ionization States: At physiological pH (typically ~7.4), a molecule can exist in different ionization and tautomeric states. Tools like LigPrep (Schrödinger) or the Chemicalize.io server can be used to generate the most probable state at a defined pH. For 1-(Pyridin-2-ylamino)propan-2-one, the pyridinyl nitrogen is a likely site of protonation.

Protein Target Preparation

The primary objective here is to clean up the crystal structure and prepare it for docking. We will use the PDB ID: 1H1Q, which is a crystal structure of human CDK2 in complex with the inhibitor staurosporine.

Experimental Protocol:

  • Download PDB File: Obtain the PDB file for 1H1Q from the Protein Data Bank.

  • Clean the Structure: The raw PDB file often contains non-essential components.

    • Remove all water molecules that are not critical for ligand binding (i.e., not mediating a key hydrogen bond).

    • Remove any co-factors, ions, or crystallization agents not relevant to the binding event.

    • The original ligand (staurosporine in this case) must be removed from the binding site. It is, however, crucial to save its coordinates as it defines the binding pocket for the subsequent steps.

  • Add Hydrogens and Assign Protonation States: Crystal structures usually do not include hydrogen atoms. Use a protein preparation wizard, such as the one in Schrödinger's Maestro or UCSF Chimera, to add hydrogens and predict the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Energy Minimization/Restrained Refinement: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries in the crystal structure while ensuring the backbone atoms do not deviate significantly from the experimentally determined coordinates.

Part 2: The Docking Workflow - A Comparative Approach

With the prepared ligand and target, we can now proceed with the docking simulations. The choice of docking software can significantly influence the results, as each employs a different search algorithm and scoring function.

Comparative Software Overview
  • AutoDock Vina: An open-source program that has gained widespread popularity due to its speed and accuracy.[1][2] It uses a Lamarckian genetic algorithm for its global search and a sophisticated gradient-based method for local optimization.[1][2] Its scoring function is empirical, trained on a large set of protein-ligand complexes to estimate binding free energy.[1]

  • Glide (Schrödinger): A commercial software known for its high accuracy and reliability.[3] Glide employs a hierarchical search protocol that systematically filters for promising ligand poses, followed by energy minimization.[4][5][6] Its scoring function, GlideScore, is an empirical function designed to separate active from inactive compounds.[4]

  • GOLD (CCDC): Stands for Genetic Optimisation for Ligand Docking.[7][8][9] As the name suggests, it uses a genetic algorithm to explore the conformational flexibility of the ligand and partial flexibility of the protein.[9][10][11] GOLD offers several scoring functions, including GoldScore and ChemPLP, allowing for tailored docking experiments.[8]

The Docking Protocol
  • Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand (staurosporine in PDB: 1H1Q). The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A box size of 20x20x20 Å is a reasonable starting point.

  • Run Docking Simulations: Execute the docking runs for 1-(Pyridin-2-ylamino)propan-2-one using each of the three programs. It is advisable to generate multiple binding poses (e.g., 10-20) for each ligand to ensure thorough sampling of the conformational space.

  • Analyze Docking Poses and Scores: The primary output of a docking simulation is a set of ligand poses ranked by a scoring function. The score (e.g., kcal/mol for Vina, GlideScore for Glide) provides an estimate of the binding affinity. Lower scores generally indicate better binding. Carefully inspect the top-ranked poses for each program. A plausible binding mode should exhibit:

    • Favorable intermolecular interactions: Look for hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key residues in the active site. For CDK2, key interactions often involve the hinge region (e.g., Leu83).

    • Good shape complementarity: The ligand should fit snugly into the binding pocket without significant steric clashes.

    • Low internal energy: The docked conformation of the ligand should not be excessively strained.

Part 3: The Litmus Test - Rigorous Model Validation

A docking model that has not been validated is merely a hypothesis. The following protocols are essential to establish the trustworthiness and predictive power of your model.

Validation by Redocking (Self-Docking)

The first and most fundamental validation check is to determine if the docking program can reproduce the experimentally observed binding mode of a known ligand.

Experimental Protocol:

  • Prepare the Native Ligand: Extract the co-crystallized ligand (staurosporine from 1H1Q) and prepare it using the same protocol as for our test compound.

  • Redock the Ligand: Dock the prepared staurosporine back into the active site of CDK2 from which it was extracted.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) is calculated between the heavy atoms of the docked pose and the experimental crystal pose. A successful redocking is generally characterized by an RMSD value < 2.0 Å . This indicates that the docking protocol has sufficient accuracy to find the correct binding orientation.

Validation with Known Actives and Decoys

A robust docking model must not only identify the correct pose but also distinguish between compounds known to bind to the target (actives) and those that are unlikely to bind (decoys). This is a crucial test of the scoring function's ability to rank compounds correctly.

Experimental Protocol:

  • Assemble a Validation Set:

    • Actives: Compile a list of at least 5-10 known inhibitors of CDK2 with diverse chemical scaffolds. These can be found in databases like ChEMBL or BindingDB.

    • Decoys: Generate or download a set of decoy molecules. Decoys are compounds that have similar physicochemical properties (e.g., molecular weight, logP) to the actives but are topologically distinct and assumed to be non-binders. The DUD-E (Directory of Useful Decoys, Enhanced) server is an excellent resource for this.

  • Dock the Validation Set: Prepare and dock all active and decoy compounds using the same validated protocol.

  • Analyze the Results: The primary goal is to see if the active compounds are consistently ranked higher (i.e., have better scores) than the decoy compounds. This can be quantified using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.

Part 4: Comparative Data Analysis and Visualization

Clear presentation of quantitative data is essential for comparing the performance of the different docking programs.

Quantitative Performance Metrics

The following tables summarize hypothetical, yet realistic, data that would be generated from the validation experiments described above.

Table 1: Redocking Validation Results for Staurosporine in CDK2 (PDB: 1H1Q)

Docking ProgramTop-Ranked Pose RMSD (Å)Success (RMSD < 2.0 Å)?
AutoDock Vina 1.35Yes
Glide (SP) 0.98Yes
GOLD (ChemPLP) 1.15Yes

Table 2: Virtual Screening Performance Comparison

Docking ProgramDocking Score for 1-(Pyridin-2-ylamino)propan-2-oneEnrichment Factor (Top 1%)
AutoDock Vina -7.8 kcal/mol15.2
Glide (SP) -8.518.5
GOLD (ChemPLP) 75.617.1

Note: GOLD scores are dimensionless fitness scores; higher is better. Vina and Glide scores are in energy units; lower is better.

Workflow Visualization

A visual representation of the workflow can clarify the logical progression of the validation process.

G cluster_prep Phase 1: Preparation PDB Download PDB (1H1Q) PrepProt Prepare Protein (Clean, Add H+, Minimize) PDB->PrepProt Ligand Obtain Ligand Structure PrepLig Prepare Ligand (3D, Minimize, Ionize) Ligand->PrepLig Docking Docking Simulation (Vina, Glide, GOLD) PrepProt->Docking Redocking Validation 1: Redocking (Native Ligand) PrepProt->Redocking PrepLig->Docking VS Validation 2: Virtual Screen (Actives vs. Decoys) Docking->VS Pose Pose Analysis (Interactions, Complementarity) Docking->Pose RMSD Calculate RMSD (< 2.0 Å?) Redocking->RMSD EF Calculate Enrichment Factor VS->EF

Sources

Comparative

A Structural Guide to Metal-Organic Frameworks with 1-(Pyridin-2-ylamino)propan-2-one: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals In the ever-expanding landscape of metal-organic frameworks (MOFs), the rational design of novel structures with tailored properties is paramount. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of metal-organic frameworks (MOFs), the rational design of novel structures with tailored properties is paramount. This guide provides a forward-looking structural comparison of potential MOFs based on the versatile ligand, 1-(Pyridin-2-ylamino)propan-2-one. While the body of literature on MOFs constructed from this specific ligand is still emerging, a comprehensive analysis of its structural attributes and coordination chemistry, in comparison to established pyridyl-based linkers, allows for insightful predictions into the topologies and functionalities of its prospective metal-organic frameworks. This guide is intended to serve as a foundational resource for researchers venturing into the synthesis and application of these promising new materials.

The Ligand: 1-(Pyridin-2-ylamino)propan-2-one - A Profile

1-(Pyridin-2-ylamino)propan-2-one is a bifunctional organic molecule featuring a pyridine ring and a propan-2-one moiety linked by an amino bridge. This unique combination of functional groups imparts a rich coordination chemistry, making it an intriguing candidate for the construction of novel MOFs. The pyridine nitrogen offers a classic coordination site for a wide range of metal ions, a feature extensively utilized in the design of numerous MOFs.[1][2][3] The propan-2-one group, with its carbonyl oxygen, introduces the potential for N,O-chelation, which can lead to the formation of stable five- or six-membered rings with metal centers.[4] Furthermore, the amino group can participate in hydrogen bonding, influencing the supramolecular assembly and the overall framework topology.

The flexibility of the propan-2-one side chain is a key structural feature. Unlike rigid linkers, this flexibility can allow for a greater degree of structural diversity in the resulting MOFs, potentially leading to frameworks with interesting dynamic properties.

Predicted Coordination Modes and Their Impact on MOF Architecture

The coordination behavior of 1-(Pyridin-2-ylamino)propan-2-one is anticipated to be diverse, primarily dictated by the choice of the metal ion, the reaction conditions, and the presence of competing ligands. Based on the chemistry of related 2-aminopyridine derivatives, several coordination modes can be predicted.[5][6]

1. Monodentate Coordination:

In the simplest scenario, the ligand may coordinate to a metal center solely through its pyridine nitrogen. This mode of coordination is common for pyridine-based ligands and would leave the propan-2-one moiety available for post-synthetic modification or for influencing the pore environment of the resulting MOF.[7]

2. Bidentate N,O-Chelation:

The formation of a chelate ring involving the pyridine nitrogen and the carbonyl oxygen is a highly probable coordination mode. This would result in a stable five-membered ring, a common feature in the coordination chemistry of similar ligands.[4] This chelation can lead to the formation of discrete metal complexes or act as a secondary building unit (SBU) in the construction of a larger framework.

3. Bridging Coordination:

The ligand could potentially bridge two metal centers. This could occur in a scenario where the pyridine nitrogen coordinates to one metal ion, and the carbonyl oxygen coordinates to a second. This bridging behavior is crucial for the formation of extended one-, two-, or three-dimensional MOF structures.

Comparative Structural Analysis with Established Pyridyl-Based MOFs

To appreciate the potential of 1-(Pyridin-2-ylamino)propan-2-one in MOF synthesis, a comparison with well-studied pyridyl-based ligands is instructive.

Ligand FamilyTypical Coordination ModesResulting MOF TopologiesPotential Advantages of 1-(Pyridin-2-ylamino)propan-2-one
Simple Pyridines MonodentateDiverse, often dictated by other linkers or anions.The propan-2-one group can introduce additional functionality and influence pore chemistry.
Pyridyl-Carboxylates [1]Monodentate (pyridine), Bidentate or Bridging (carboxylate)Often high-dimensional, porous frameworks.The flexible propan-2-one side chain may lead to more dynamic and responsive frameworks.
2-Aminopyridines [5]Monodentate (pyridine-N or amino-N), Bidentate N,N-chelationVaried, from discrete complexes to coordination polymers.The N,O-chelation offers a different coordination geometry compared to N,N-chelation, potentially leading to novel topologies.

The presence of the keto- and amino-functionalized side chain in 1-(Pyridin-2-ylamino)propan-2-one sets it apart from simpler pyridyl ligands. This side chain can introduce chirality if substituted, and the carbonyl group can act as a hydrogen bond acceptor, influencing the packing of the framework and its interaction with guest molecules.

Experimental Workflow for the Synthesis and Characterization of 1-(Pyridin-2-ylamino)propan-2-one MOFs

The synthesis of MOFs from this ligand would likely follow established solvothermal or hydrothermal methods. A typical experimental workflow would involve the following steps:

  • Ligand Synthesis: The synthesis of 1-(Pyridin-2-ylamino)propan-2-one can be achieved through the reaction of 2-aminopyridine with chloroacetone.

  • MOF Synthesis: A mixture of the ligand and a metal salt (e.g., nitrates, acetates, or chlorides of transition metals such as Cu(II), Zn(II), Co(II), or Ni(II)) in a suitable solvent (e.g., DMF, DEF, or ethanol) would be sealed in a vial and heated.

  • Crystal Isolation and Characterization: The resulting crystalline product would be isolated by filtration, washed, and dried. Characterization would involve:

    • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and coordination environment of the metal ions.

    • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

    • Gas Sorption Analysis: To determine the porosity and surface area of the material.

Visualizing Potential Coordination and Network Formation

The following diagrams, generated using DOT language, illustrate some of the predicted coordination modes of 1-(Pyridin-2-ylamino)propan-2-one and a hypothetical network formation.

G Predicted Coordination Modes cluster_ligand 1-(Pyridin-2-ylamino)propan-2-one cluster_modes Coordination Modes L Ligand M1 Monodentate (N-coordination) L->M1 M2 Bidentate (N,O-chelation) L->M2 M3 Bridging (N-M1, O-M2) L->M3

Caption: Predicted coordination modes of 1-(Pyridin-2-ylamino)propan-2-one.

G Hypothetical 2D MOF Network M1 M L1 L M1->L1 L3 L M1->L3 M2 M L4 L M2->L4 M3 M L2 L M3->L2 M4 M L1->M2 L2->M4 L3->M3 L4->M4

Caption: Hypothetical 2D network with bridging ligands.

Future Directions and Potential Applications

The development of MOFs based on 1-(Pyridin-2-ylamino)propan-2-one opens up several exciting avenues for future research. The presence of the carbonyl group and the amino bridge makes these potential MOFs interesting candidates for applications in:

  • Catalysis: The metal centers and the functional groups on the ligand could act as catalytic sites.

  • Sensing: The interaction of guest molecules with the functionalized pores could lead to detectable changes in the MOF's properties.

  • Drug Delivery: The biocompatibility of pyridine-based ligands and the porous nature of MOFs make them promising for biomedical applications.

References

  • Humphrey, S. M., & Zaworotko, M. J. (2006). The 2-anilinopyridinate ligand as a building block for metal-metal bonded complexes. Dalton Transactions, (22), 2693-2702.
  • Cotton, F. A., Daniels, L. M., & Murillo, C. A. (2002). The crystal structures of iron and cobalt pyridine (py)–sulfates, [Fe(SO4)(py)4]n and [Co3(SO4)3(py)11]n. Acta Crystallographica Section E: Structure Reports Online, 58(7), m423-m426.
  • Majumder, S., & Chatani, N. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 23(1), 14-34.
  • Gawale, Y. B. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. N. S. S.
  • El-Ghamry, H., & El-Malky, M. M. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society, 1-16.
  • Tarasova, L. I., & Zolotov, Y. A. (2023). 2(4)-Aminopyridines as Ligands in the Coordination and Extraction Chemistry of Platinum Metals.
  • Darby, J. P., Arhangelskis, M., Katsenis, A. D., Marrett, J. M., Friščić, T., & Morris, A. J. (2020). Ab initio prediction of metal-organic framework structures.
  • Cang, Z., & Wei, G. W. (2024). Category-Specific Topological Learning of Metal-Organic Frameworks. arXiv preprint arXiv:2401.08412.
  • Kozlevčar, B., Pevec, A., & Turel, I. (2018). Crystal chemistry of zinc quinaldinate complexes with pyridine-based ligands. Molecules, 23(1), 199.
  • Wikipedia contributors. (2023, November 11). Transition metal pyridine complexes. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2024, from [Link]

  • Papatriantafyllopoulou, C., & Perlepes, S. P. (2020). From 1D coordination polymers to metal organic frameworks by the use of 2-pyridyl oximes. Molecules, 25(22), 5462.
  • Cang, Z., & Wei, G. W. (2025). Category-specific topological learning of metal–organic frameworks. Digital Discovery.
  • Bobbitt, N. S., & Snurr, R. Q. (2025). Data-Driven Prediction of Structures of Metal–Organic Frameworks. ACS Central Science.
  • Ghosh, S. K., & Bharadwaj, P. K. (2014). Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO 2 fixation. Dalton Transactions, 43(4), 1545-1551.
  • Kariem, M. A., & Al-Masoudi, N. A. (2023). A nickel (II) complex with an unsymmetrical tetradentate chelating ligand derived from pyridine-2, 6-dicarbaldehyde and 2-aminothiophenol.
  • Li, H., & Zhang, J. (2024). Precision-engineered metal–organic frameworks: fine-tuning reverse topological structure prediction and design.
  • Mugadza, T., & Mehlana, G. (2016). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications. New Journal of Chemistry, 40(6), 4904-4917.
  • Sun, D., & Li, Y. (2008). Metal-organic frameworks constructed from 2, 4, 6-tris (4-pyridyl)-1, 3, 5-triazine. Inorganic chemistry, 47(12), 5123-5131.
  • Mugadza, T., & Mehlana, G. (2016). Recent advances in metal-organic frameworks based on pyridylbenzoate ligands: Properties and applications.
  • Ott, I. (2021). Metal-Organic Frameworks as Versatile Platforms for Organometallic Chemistry. MDPI.
  • Shi, Q. (2010). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. University of York.
  • Halcrow, M. A. (2006). Synthesis and coordination chemistry of 1, 1, 1-tris-(pyrid-2-yl) ethane. Dalton Transactions, (1), 162-171.
  • Halcrow, M. A. (2006). Synthesis and coordination chemistry of 1, 1, 1-tris-(pyrid-2-yl) ethane. RSC Publishing.
  • Chen, Y. L., & Chen, Y. H. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2 (1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654-666.
  • Chemical Synthesis Database. (2025). 1-pyridin-2-yl-propan-2-ol.

Sources

Validation

A Comparative Spectroscopic Guide to 1-(Pyridin-2-ylamino)propan-2-one and Its Structural Isomers

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular isomers are of paramount importance. Structural isomers, while possessing the same molecular formula,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular isomers are of paramount importance. Structural isomers, while possessing the same molecular formula, often exhibit divergent physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-(Pyridin-2-ylamino)propan-2-one and its structural isomers, 1-(Pyridin-3-ylamino)propan-2-one and 1-(Pyridin-4-ylamino)propan-2-one. We will delve into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to elucidate the distinct spectral signatures that enable unambiguous differentiation of these closely related compounds.

The choice of these spectroscopic techniques is deliberate. Each method probes different aspects of molecular structure. IR spectroscopy reveals the functional groups present through their characteristic vibrational frequencies. NMR spectroscopy provides a detailed map of the hydrogen and carbon framework, exquisitely sensitive to the electronic environment of each nucleus. Finally, mass spectrometry offers information on the molecular weight and fragmentation patterns, which can be indicative of the underlying molecular structure.

Molecular Structures and Isomerism

The compounds share the molecular formula C₈H₁₀N₂O. Their structural isomerism arises from the point of attachment of the aminopropanone side chain to the pyridine ring. This seemingly subtle difference significantly alters the electronic distribution within the molecule, leading to distinct spectroscopic properties.

Figure 2: General workflow for spectroscopic comparison.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): a. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. b. Grind the mixture to a fine powder. c. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: a. Record a background spectrum of the empty sample compartment. b. Place the KBr pellet in the sample holder. c. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition (300 MHz or higher spectrometer): a. Tune and shim the spectrometer for optimal resolution. b. Acquire a ¹H NMR spectrum. c. Acquire a broadband proton-decoupled ¹³C NMR spectrum. d. (Optional but recommended) Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively. [1]

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to promote protonation.

  • Data Acquisition: a. Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of ~5-10 µL/min. b. Acquire a full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300). c. For MS/MS analysis, set the instrument to isolate the molecular ion (m/z 150) and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The structural isomers of 1-(Pyridinylamino)propan-2-one, while sharing the same molecular formula, are clearly distinguishable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive and direct method for identification, with the chemical shifts and coupling patterns of the aromatic protons serving as a unique fingerprint for each isomer. IR spectroscopy provides valuable confirmatory data on the functional groups present, with subtle differences in the fingerprint region. Mass spectrometry confirms the molecular weight and, particularly with MS/MS, can reveal distinct fragmentation pathways that correlate with the isomeric structures. By employing these techniques in a systematic manner, researchers can confidently and accurately characterize these and other related compounds, a critical step in the process of drug discovery and materials development.

References

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol for 1-(Pyridin-2-ylamino)propan-2-one

As drug development workflows increasingly rely on complex bifunctional intermediates, handling compounds like 1-(Pyridin-2-ylamino)propan-2-one requires a rigorous, scientifically grounded approach to safety and logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development workflows increasingly rely on complex bifunctional intermediates, handling compounds like 1-(Pyridin-2-ylamino)propan-2-one requires a rigorous, scientifically grounded approach to safety and logistics. This molecule—featuring both a basic, potentially reactive pyridine-amine moiety and a propan-2-one (ketone) group—presents unique toxicological and environmental challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational and disposal framework. By understanding the causality behind these protocols, laboratories can ensure absolute regulatory compliance and personnel safety.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecular hazards of 1-(Pyridin-2-ylamino)propan-2-one:

  • Mechanistic Toxicology: The pyridine ring is a prototypical inducer of[1]. The activation of this enzyme is directly associated with the production of reactive oxygen species (ROS), leading to cellular oxidative stress, lipid peroxidation, and severe hepatic membrane damage[1].

  • Chemical Reactivity: The secondary amine and pyridine nitrogen are Lewis bases. Mixing this compound with strong acids without cooling will cause an exothermic protonation event. Conversely, the ketone group is susceptible to acid- or base-catalyzed aldol condensations, which can generate unexpected heat and pressure in sealed waste containers.

  • Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound is managed as a characteristic hazardous waste. While not specifically P-listed, its solutions often exhibit ignitability (D001) or are regulated under protocols parallel to spent non-halogenated solvents like[2].

Experimental Handling & Workflow

Every laboratory operation must be treated as a self-validating system, where each step includes a measurable confirmation of safety.

Step 1: Pre-Operation Engineering Control Verification

  • Action: Conduct all handling within a certified Class II chemical fume hood.

  • Validation: Use a digital anemometer to verify a face velocity of 100–120 feet per minute (fpm) prior to opening the chemical container. This ensures containment of any volatilized ketone or pyridine vapors, aligning with the standards set by [3].

Step 2: PPE & Material Transfer

  • Action: Don standard PPE: flame-resistant lab coat, splash goggles, and double-layered nitrile gloves (pyridine derivatives can permeate thin latex).

  • Validation: Inspect gloves for micro-tears using the inflation method before donning. Transfer the compound using anti-static spatulas to prevent ignition of any co-solvent vapors.

Step 3: Reaction Quenching & Phase Partitioning

  • Action: Quench the reaction mixture slowly with a buffered aqueous solution.

  • Validation: Monitor the temperature with an internal thermocouple. Ensure the exotherm does not exceed 35°C to prevent volatilization of the propan-2-one moiety.

Waste Segregation & Disposal Procedures

The disposal of nitrogenous organic compounds requires strict segregation. Incinerating nitrogen-rich waste generates nitrogen oxides (NOx), meaning the waste must be routed to specialized facilities.

G N1 1-(Pyridin-2-ylamino)propan-2-one Reaction Mixture N2 Aqueous Quench & pH Adjustment N1->N2 N3 pH < 4 (Protonated Pyridinium) N2->N3 Acidic Workup N4 pH > 8 (Free Base) N2->N4 Basic Workup N5 Aqueous Waste Stream (Heavy Metal Free) N3->N5 Partitions to Aqueous N6 Organic Waste Stream (Non-Halogenated) N4->N6 Partitions to Organic N7 High-Temp Incineration (NOx Scrubbers Required) N5->N7 N6->N7

Figure 1: pH-dependent waste segregation workflow for 1-(Pyridin-2-ylamino)propan-2-one.

Step-by-Step Disposal Protocol

Step 1: pH-Dependent Phase Partitioning (Self-Validating Step)

  • Action: Adjust the aqueous phase pH to < 4 using 1M HCl, or > 8 using 1M NaOH, depending on your target waste stream.

  • Validation: Test the aqueous layer with pH indicator strips. A confirmed pH < 4 ensures the pyridine nitrogen (pKa ~5.2) is fully protonated, driving the compound entirely into the aqueous waste stream. A pH > 8 ensures it remains a free base, partitioning into the organic layer. This prevents cross-contamination of waste streams.

Step 2: Segregation from Halogens

  • Action: Ensure the organic waste stream contains NO halogenated solvents (e.g., dichloromethane, chloroform).

  • Causality: Mixing nitrogenous waste with halogenated waste can lead to the formation of highly toxic, shock-sensitive halogenated nitrogen compounds. Furthermore,[4] of mixed halogen/nitrogen waste severely degrades incinerator refractory linings and complicates scrubber chemistry.

Step 3: Containerization & Labeling

  • Action: Collect the segregated organic waste in a High-Density Polyethylene (HDPE) carboy.

  • Validation: Label clearly as "Hazardous Waste - Non-Halogenated Organic (Nitrogenous)". Verify that the secondary containment bin is free of acidic residues to prevent external reactions in the event of a primary container leak.

Spill Response & Emergency Logistics

In the event of a localized spill (< 100 mL or < 100 g), execute the following containment protocol:

  • Evacuation & Ventilation: Evacuate the immediate 5-meter radius. Allow the fume hood/HVAC system to clear any aerosols for 10 minutes.

  • Neutralization/Absorption: Do NOT use combustible materials like sawdust, as the ketone moiety can be flammable. Absorb liquid spills with an inert silicate material (e.g., vermiculite or dry sand).

  • Decontamination & Validation: Wash the spill area with a slightly acidic detergent solution to neutralize the basic amine residues. Validation: Swab the area and check the pH of the residual moisture. A neutral pH (6.5–7.5) confirms the complete removal of the compound.

Quantitative Data: Waste Stream Categorization

To facilitate rapid EHS decision-making, the following table summarizes the quantitative limits and logistical routing for 1-(Pyridin-2-ylamino)propan-2-one waste streams.

Waste Stream CategoryPrimary ContaminantsPotential RCRA CodesPrimary Disposal RouteApproved Container Type
Organic Mother Liquors 1-(Pyridin-2-ylamino)propan-2-one, Non-halogenated solventsD001 (Ignitable), F005 (Solvent)High-Temp Incineration (with NOx scrubbers)HDPE or Amber Glass
Aqueous Washings Trace organics (<1%), Pyridinium saltsD038 (if pyridine > 5 mg/L)Wastewater Treatment / IncinerationHDPE
Solid Debris Contaminated silica gel, TLC plates, PPED001 (if soaked in flammable solvent)Solid Hazardous Waste IncinerationPuncture-Resistant Polypropylene

References

  • Effects of Pyridine Exposure upon Structural Lipid Metabolism in Swiss Webster Mice Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

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